molecular formula C30H26O12 B192186 Procyanidin B2 CAS No. 29106-49-8

Procyanidin B2

Cat. No.: B192186
CAS No.: 29106-49-8
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-NFJBMHMQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Procyanidin B2 is a naturally occurring B-type procyanidin dimer, composed of two (-)-epicatechin units linked by a C4→C8 interflavan bond . It is a potent polyphenolic antioxidant found in various plant sources, including grape seeds, apples, cinnamon, and cocoa . This compound demonstrates significant research value across multiple fields due to its potent biological activities. In models of neurodegenerative disease, this compound has shown promising neuroprotective effects. Research in a zebrafish model of Parkinson's disease demonstrated that it could decrease the loss of dopaminergic neurons, improve motor impairment, and reduce oxidative stress by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase 1 (NQO1) . Its potential to inhibit amyloidosis and alpha-synuclein accumulation also makes it a candidate for investigating Alzheimer's and Parkinson's disease pathologies . In cardiometabolic research, this compound is noted for its cardioprotective properties. Studies on grape seed proanthocyanidin extract (GSPE), which contains this compound, have shown it can cause a significant reduction in the oxidation of LDL cholesterol, thereby potentially reducing the risk of atherosclerosis . It has also been reported to suppress articular cartilage VEGF, a pathway implicated in the pathogenesis of osteoarthritis . Its primary mechanisms of action are attributed to its powerful antioxidant capacity, which is higher than that of vitamins C and E, and its ability to modulate key cellular signaling pathways . This includes the upregulation of the Nrf2-mediated antioxidant defense system and the modulation of inflammatory and apoptotic pathways . Product Note: This product is intended for research purposes only. It is strictly for laboratory use and is not certified for drug, human, or animal consumption.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-NFJBMHMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028797
Record name Procyanidin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29106-49-8
Record name Procyanidin B2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29106-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROCYANIDIN B2, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L88HKE854X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Procyanidin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033973
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Procyanidin B2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Procyanidin B2, a natural dimeric flavonoid, for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, and biological activities, with a focus on its therapeutic potential. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and application.

Chemical Structure and Identification

This compound is a B-type proanthocyanidin consisting of two (-)-epicatechin units linked by a β-bond between position 4 of the upper unit and position 8 of the lower unit ((-)-Epicatechin-(4β→8)-(-)-epicatechin).[1][2][3][4] It belongs to the class of organic compounds known as biflavonoids and polyflavonoids.[2][5]

IdentifierValue
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol[2][3][5][6]
Molecular Formula C₃₀H₂₆O₁₂[2][3][6][7][8][9][10]
Molecular Weight 578.52 g/mol [8][9][10]
CAS Number 29106-49-8[2][7][8]
SMILES C1--INVALID-LINK--O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O">C@HO[2]
InChI Key XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7][8]

Physicochemical Properties

This compound is typically supplied as a white to pink crystalline solid or powder.[7][8]

PropertyValue
Melting Point 197-198 °C[6]
UV/Vis (λmax) 281 nm[1]
Solubility - DMSO: ~30 mg/mL[1] - Ethanol: ~30 mg/mL[1] - Dimethylformamide: ~30 mg/mL[1] - Water (PBS, pH 7.2): ~10 mg/mL[1] - Methanol: Slightly soluble[11]
Storage Store at 2-8°C or -20°C, protected from light.[1][8]

Natural Occurrence

This compound is widely distributed in the plant kingdom and is particularly abundant in fruits and beverages. Notable sources include apples, grape seeds, cocoa beans, cinnamon, and litchi.[1][2][4][10]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a compound of significant interest for therapeutic applications. Its primary activities include antioxidant, anti-inflammatory, and anti-cancer effects.[8][10][11] It has been shown to inhibit the formation of advanced glycation end-products, modulate gut microbiota, and offer protection against cerebral ischemia.[1][8][11]

Biological ActivityIC₅₀ / Effective ConcentrationCell Line / Model
Anti-cancer (Cytotoxicity) 19.21 µMMCF-7 (Human Breast Adenocarcinoma)[11]
NLRP3 Inflammasome Inhibition 0.1, 1, 2 µMHuman Umbilical Vein Endothelial Cells (HUVECs)[11]
Inhibition of LDL Oxidation 79.5% and 98% inhibition at 5 and 10 µM, respectivelyIn vitro assay[4]

Key Signaling Pathways

This compound modulates several key signaling pathways to exert its biological effects. These include the activation of the Nrf2 antioxidant response and the inhibition of pro-inflammatory pathways such as NF-κB, AP-1, and the NLRP3 inflammasome.

Nrf2-Mediated Antioxidant Response

This compound enhances the cellular antioxidant defense system by activating the Nrf2 signaling pathway. It promotes the phosphorylation of kinases such as PI3K/Akt, ERK, and p38 MAPK, which leads to the dissociation of Nrf2 from its inhibitor Keap1. Translocated Nrf2 then binds to the Antioxidant Response Element (ARE) in the nucleus, upregulating the expression of antioxidant enzymes like HO-1 and GSTP1.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 This compound PI3K_Akt PI3K/Akt PB2->PI3K_Akt activates ERK_p38 ERK / p38 MAPK PB2->ERK_p38 activates ROS Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 PI3K_Akt->Keap1_Nrf2 phosphorylates ERK_p38->Keap1_Nrf2 phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE ARE Nrf2->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GSTP1) ARE->Antioxidant_Enzymes promotes transcription

This compound activates the Nrf2 antioxidant pathway.
Inhibition of Pro-inflammatory Pathways

This compound demonstrates potent anti-inflammatory properties by inhibiting multiple signaling cascades. It blocks the activation of the NF-κB and AP-1 transcription factors, preventing the expression of pro-inflammatory genes. Additionally, it directly inhibits the assembly and activation of the NLRP3 inflammasome, reducing the maturation and secretion of the pro-inflammatory cytokine IL-1β.

Anti_Inflammatory_Pathway cluster_NFkB NF-κB Pathway cluster_AP1 AP-1 Pathway cluster_NLRP3 NLRP3 Inflammasome PB2 This compound p65 p65 (NF-κB) PB2->p65 inhibits nuclear translocation MEK_ERK MEK/ERK PB2->MEK_ERK inhibits NLRP3_complex NLRP3 Inflammasome Assembly PB2->NLRP3_complex inhibits assembly LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->p65 activates TLR4->MEK_ERK activates NFkB_Genes Pro-inflammatory Genes (COX-2, iNOS, pro-IL-1β, NLRP3) p65->NFkB_Genes promotes transcription AP1 AP-1 MEK_ERK->AP1 activates AP1_Genes NLRP3 Gene AP1->AP1_Genes promotes transcription Caspase1 Caspase-1 NLRP3_complex->Caspase1 activates pro_IL1b pro-IL-1β Caspase1->pro_IL1b cleaves IL1b IL-1β (secreted)

This compound inhibits key pro-inflammatory pathways.

Experimental Protocols

Extraction and Isolation from Grape Seeds

This protocol outlines a common method for the extraction and purification of this compound from grape seeds.

Extraction_Workflow start Grape Seeds degrease Degrease with Hexane start->degrease extract Ultrasonication-Assisted Extraction (47% Ethanol, 60°C, 53 min) degrease->extract Solid Residue filter_concentrate Filter and Concentrate (Rotary Evaporation) extract->filter_concentrate Supernatant purify1 Column Chromatography (e.g., Sephadex LH-20) filter_concentrate->purify1 Crude Extract purify2 Semi-preparative HPLC purify1->purify2 Enriched Fractions end Pure this compound purify2->end

Workflow for this compound extraction and purification.

Methodology:

  • Degreasing: Grape seed powder is first degreased using hexane to remove lipids.[12]

  • Extraction: The degreased powder is then subjected to ultrasonication-assisted extraction with an optimized solvent mixture of 47% aqueous ethanol at 60°C for approximately 53 minutes. A solvent-to-solid ratio of 10:1 (v/w) is recommended.[6][7]

  • Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[11]

  • Purification: The crude extract is further purified using column chromatography, often with Sephadex LH-20 or a similar resin, to separate procyanidins from other phenolic compounds.[11] Final purification to isolate this compound is achieved through semi-preparative High-Performance Liquid Chromatography (HPLC).[2]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 column (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient of A) water with 0.5% phosphoric acid and B) acetonitrile/water (50:50, v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV detector at 280 nm.[8]

Mass Spectrometry (MS)

  • Technique: UPLC-DAD-ESI-IT-TOF-MSⁿ (Ultra-Performance Liquid Chromatography with Diode-Array Detection and Electrospray Ionization Ion Trap Time-of-Flight Mass Spectrometry).[13]

  • Ionization Mode: Negative ion mode is typically used.

  • Key Fragment Ions: this compound ([M-H]⁻ at m/z 577.1260) yields characteristic fragments at m/z 425.0845, 407.0764, and 289.0715.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: Methanol-d₄/D₂O (50/50, v/v) or acetone-d₆/D₂O.[3][14]

  • Key ¹H-NMR Signals: Characteristic signals are observed in the aromatic region (6.5–7.15 ppm) and the aliphatic region (2.6–3.0 ppm).[3]

Biological Activity Assays

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and protected from light.

  • Assay Procedure: a. Add a defined volume of various concentrations of this compound (dissolved in a suitable solvent) to separate wells or cuvettes. b. Add an equal volume of the DPPH working solution to each well and mix thoroughly. c. Include a control (solvent + DPPH) and a blank (solvent only). d. Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[15][16]

MTT Assay for Cytotoxicity in MCF-7 Cells

This assay determines the effect of this compound on the viability of MCF-7 human breast cancer cells.

  • Cell Culture: Culture MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[5]

  • Cell Plating: Seed the cells in a 96-well plate at a density of 2x10⁴ cells/mL and allow them to attach overnight.[5]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.5 to 50 µM) for 24 to 48 hours.[5]

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Conclusion

This compound is a multifaceted natural compound with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure, coupled with its potent antioxidant and anti-inflammatory activities, makes it a compelling candidate for further investigation in the prevention and treatment of chronic diseases. The detailed protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this promising bioactive molecule.

References

An In-depth Technical Guide to the Biosynthesis of Procyanidin B2 in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Procyanidin B2, a dimer of (-)-epicatechin, is a prominent B-type proanthocyanidin found in a variety of plant species, contributing to their flavor, astringency, and defense mechanisms. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant and various health-promoting properties. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants, from the initial phenylpropanoid pathway to the final condensation step. It details the enzymatic reactions, key intermediates, and regulatory aspects of this complex pathway. Furthermore, this guide includes structured quantitative data, detailed experimental protocols for key enzymatic assays and quantification methods, and visual diagrams of the metabolic pathway and experimental workflows to facilitate a deeper understanding and further research in this field.

Introduction

Proanthocyanidins (PAs), also known as condensed tannins, are a class of polyphenolic compounds widely distributed in the plant kingdom. They are oligomers and polymers of flavan-3-ol units. This compound is one of the most common proanthocyanidins, consisting of two (-)-epicatechin units linked by a C4β→C8 bond[1]. It is abundant in fruits like apples and grapes, as well as in cocoa and red wine[2][3]. The biological activities of this compound, including its antioxidant, anti-inflammatory, and cardioprotective effects, have made it a subject of intense research for its potential applications in human health.

This guide aims to provide a detailed technical overview of the intricate biosynthetic pathway of this compound in plants, offering valuable information for researchers in plant biology, natural product chemistry, and drug development.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which itself is a branch of the phenylpropanoid pathway. The pathway can be broadly divided into two major stages: the formation of the flavan-3-ol monomer, (-)-epicatechin, and the subsequent condensation of two of these monomers to form the dimer.

Formation of the (-)-Epicatechin Monomer

The synthesis of (-)-epicatechin begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions:

  • Phenylalanine Ammonia-Lyase (PAL): Phenylalanine is converted to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated to p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): One molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA are condensed to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone is isomerized to the flavanone, naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is hydroxylated to dihydroquercetin.

  • Dihydroflavonol 4-Reductase (DFR): Dihydroquercetin is reduced to leucocyanidin.

  • Anthocyanidin Synthase (ANS) / Leucoanthocyanidin Dioxygenase (LDOX): Leucocyanidin is oxidized to cyanidin.

  • Anthocyanidin Reductase (ANR): Cyanidin is reduced to (-)-epicatechin, the direct precursor of this compound.[1]

An alternative pathway to flavan-3-ols involves the enzyme Leucoanthocyanidin Reductase (LAR) , which directly reduces leucocyanidin to (+)-catechin. However, for the synthesis of this compound, which is a dimer of (-)-epicatechin, the ANR-catalyzed reaction is the key final step in monomer synthesis.

This compound Biosynthesis Pathway cluster_enzymes Enzymes Phenylalanine Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid PAL pCoumaric_acid p-Coumaric acid Cinnamic_acid->pCoumaric_acid C4H pCoumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->pCoumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone pCoumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Leucocyanidin Leucocyanidin Dihydroquercetin->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS/LDOX Epicatechin (-)-Epicatechin Cyanidin->Epicatechin ANR Procyanidin_B2 This compound Epicatechin->Procyanidin_B2 Condensation Epicatechin->Procyanidin_B2 PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI F3H F3H F3primeH F3primeH DFR DFR ANS_LDOX ANS_LDOX ANR ANR

Biosynthesis pathway of this compound.
Condensation to this compound

The final step in the formation of this compound is the condensation of two (-)-epicatechin molecules. This step is believed to be non-enzymatic and likely proceeds through a radical-mediated oxidative coupling. One (-)-epicatechin molecule, termed the "starter unit," is attacked by a carbocation or quinone methide intermediate of a second (-)-epicatechin molecule, the "extension unit." This electrophilic intermediate is thought to be generated from leucocyanidin. The nucleophilic C8 position of the starter unit attacks the electrophilic C4 position of the extension unit, forming the characteristic 4β→8 interflavan bond of B-type procyanidins.

Quantitative Data

This compound Content in Plant Tissues

The concentration of this compound varies significantly among different plant species and tissues. The following table summarizes the this compound content in some common dietary sources.

Plant SourceTissueThis compound Content (mg/100g FW)Reference
Apple (Dessert, whole, raw)Whole Fruit14.56 (average)[4]
Apple (Dessert, peeled)Flesh10.03 (average)[5]
Grape (Vitis vinifera)SeedVaries significantly by cultivar[2][6]
Cocoa PowderPowderHigh concentration[7]
Chocolate, DarkProcessedHigh concentration[7]
Broad Bean (Vicia faba)SeedHigh concentration
Enzyme Kinetics

The kinetic properties of the enzymes involved in the flavonoid biosynthesis pathway have been studied in various plant species. The following table presents some of the reported kinetic parameters.

EnzymePlant SourceSubstrateKm (µM)Vmax (nkat/mg protein)Reference
Chalcone Synthase (CHS)Petunia hybridap-Coumaroyl-CoA1.831.7[8]
Chalcone Isomerase (CHI)Petunia hybridaNaringenin chalcone152800[8]
Flavanone 3-Hydroxylase (F3H)Petunia hybridaNaringenin101.3[8]
Dihydroflavonol 4-Reductase (DFR)Petunia hybridaDihydroquercetin401.7[8]
Anthocyanidin Reductase (ANR)Vitis viniferaCyanidin2.82-

Experimental Protocols

Extraction and Quantification of this compound by HPLC-FLD

This protocol describes the extraction of procyanidins from plant material and their quantification using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

HPLC-FLD Workflow Start Start: Plant Material Homogenize Homogenize in Extraction Solvent Start->Homogenize Centrifuge Centrifuge and Collect Supernatant Homogenize->Centrifuge Evaporate Evaporate Solvent Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.45 µm filter Reconstitute->Filter HPLC Inject into HPLC-FLD System Filter->HPLC Quantify Quantify this compound HPLC->Quantify End End: Data Analysis Quantify->End

Workflow for this compound quantification.

Materials:

  • Plant tissue (e.g., grape seeds, apple peel)

  • Extraction solvent: Acetone/water/acetic acid (70:29.5:0.5, v/v/v)

  • Liquid nitrogen

  • Centrifuge

  • Rotary evaporator

  • HPLC system with fluorescence detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile phase A: 2.5% acetic acid in water

  • Mobile phase B: 80% acetonitrile in mobile phase A

  • This compound standard

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered tissue into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex thoroughly and sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Pool the supernatants.

  • Solvent Evaporation: Evaporate the solvent from the pooled supernatant using a rotary evaporator at a temperature below 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase composition.

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-FLD Analysis:

    • Set the fluorescence detector to an excitation wavelength of 278 nm and an emission wavelength of 360 nm.

    • Use a gradient elution program with mobile phases A and B. A typical gradient might be: 0-5 min, 10% B; 5-15 min, 10-25% B; 15-40 min, 25-60% B; 40-45 min, 60-10% B; 45-50 min, 10% B. The flow rate is typically 1 mL/min.

    • Inject 20 µL of the filtered sample.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

Anthocyanidin Reductase (ANR) Enzyme Assay

This protocol measures the activity of ANR by quantifying the amount of (-)-epicatechin produced from cyanidin.

Materials:

  • Plant tissue for enzyme extraction

  • Extraction buffer: 100 mM Tris-HCl (pH 7.5), 10 mM DTT, 5 mM ascorbic acid, 10% (v/v) glycerol, 1% (w/v) PVP

  • Assay buffer: 100 mM phosphate buffer (pH 6.5)

  • Cyanidin chloride solution (substrate)

  • NADPH solution

  • (-)-Epicatechin standard

  • Ethyl acetate

  • HPLC system with a UV detector

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

    • Collect the supernatant as the crude enzyme extract.

  • Enzyme Assay:

    • The reaction mixture (total volume 200 µL) should contain: 100 µL of assay buffer, 50 µL of crude enzyme extract, 1 mM NADPH, and 50 µM cyanidin chloride.

    • Initiate the reaction by adding the cyanidin chloride.

    • Incubate the reaction mixture at 30°C for 30 minutes.

    • Stop the reaction by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Product Extraction:

    • Centrifuge to separate the phases.

    • Carefully collect the upper ethyl acetate layer, which contains the (-)-epicatechin product.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Analyze the reconstituted sample by HPLC using a C18 column.

    • Monitor the eluent at 280 nm.

    • Identify and quantify the (-)-epicatechin peak by comparing its retention time and peak area to a standard curve of (-)-epicatechin.

    • Enzyme activity is typically expressed as pkat/mg protein or nkat/mg protein.

Conclusion

The biosynthesis of this compound is a complex and highly regulated process that is integral to the secondary metabolism of many plant species. A thorough understanding of this pathway, from the initial precursors to the final condensation step, is crucial for researchers aiming to manipulate the production of this valuable compound for agricultural, nutritional, or pharmaceutical purposes. This technical guide has provided a detailed overview of the this compound biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams. It is hoped that this resource will serve as a valuable tool for scientists and professionals working in this exciting field of research.

References

Procyanidin B2: A Technical Guide to its Antioxidant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 (PB2), a naturally occurring flavan-3-ol dimer, is abundantly found in various fruits, nuts, and cocoa. Exhibiting potent antioxidant properties, PB2 has garnered significant interest within the scientific community for its potential therapeutic applications in diseases associated with oxidative stress. This technical guide provides an in-depth overview of the antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Its multifaceted antioxidant action, encompassing direct radical scavenging and modulation of cellular antioxidant defense systems, positions this compound as a promising candidate for further investigation in drug development.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. This compound, a B-type proanthocyanidin composed of two (-)-epicatechin units linked by a 4β→8 bond, has demonstrated significant antioxidant capabilities. This document serves as a comprehensive technical resource on the antioxidant properties of this compound, detailing its mechanisms of action, providing quantitative measures of its efficacy, and outlining the experimental methodologies used to elucidate these properties.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct radical scavenging and indirect action via the upregulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

This compound can directly neutralize a variety of reactive oxygen species, including superoxide anions and hydroxyl radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to a radical, thereby stabilizing it. Furthermore, this compound has been shown to chelate metal ions such as iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction.[1]

Modulation of Cellular Antioxidant Pathways

A significant aspect of this compound's antioxidant capacity lies in its ability to modulate key signaling pathways that regulate the expression of antioxidant and cytoprotective enzymes.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[2][3] This leads to the increased expression of a suite of protective enzymes, including:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide.

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that detoxifies quinones and reduces oxidative stress.

  • Glutathione S-Transferases (GSTs): A family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide range of electrophilic compounds, facilitating their detoxification and excretion.[4][5]

  • Catalase (CAT), Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of ROS.[1][2]

This compound has been shown to induce the nuclear translocation of Nrf2 and subsequently enhance the expression and activity of these downstream antioxidant enzymes.[3][4]

The activation of Nrf2 by this compound is mediated by upstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6][7]

  • PI3K/Akt Pathway: this compound can activate the PI3K/Akt pathway, leading to the phosphorylation of downstream targets that facilitate the dissociation of Nrf2 from Keap1 and its subsequent nuclear translocation.[6]

  • MAPK Pathway: The MAPK family, including Extracellular signal-regulated kinases (ERK), p38 MAPK, and c-Jun N-terminal kinases (JNK), are also involved in Nrf2 activation. Studies have shown that this compound can induce the phosphorylation of ERK and p38, which in turn contributes to the activation of the Nrf2/ARE pathway.[4][7]

Quantitative Data on Antioxidant Properties

The antioxidant efficacy of this compound has been quantified through various in vitro and cell-based assays.

Table 1: In Vitro Radical Scavenging Activity of this compound
AssayIC50 / Activity ValueReference Compound
DPPH 87.4 ± 6.65 µMBerberine (>500 µM)
ABTS 4.8 times higher than Vitamin C (at the same concentration)Vitamin C

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Effects of this compound on Cellular Antioxidant Markers
Cell LineTreatment/StressParameter MeasuredEffect of this compound
Bovine Mammary Epithelial CellsHeat StressSOD Activity Significantly increased
CAT Activity Significantly increased
T-AOC Activity Significantly increased
MDA Levels Significantly decreased
PC12 CellsMPP⁺ROS Levels Significantly decreased
MDA Levels Significantly decreased
GSH-Px Activity Significantly increased
SOD Activity Significantly increased
CAT Activity Significantly increased
HepatocytesFree Fatty AcidsROS Levels Scavenged excessive ROS
Superoxide Anion Radicals Scavenged
Glutathione Content Restored
GPx Activity Increased
SOD Activity Increased
CAT Activity Increased

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the this compound stock solution.

    • Prepare a fresh solution of DPPH in methanol.

    • In a microplate or cuvette, mix the this compound dilutions with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Principle: The blue/green ABTS•+ chromophore is reduced in the presence of antioxidants, leading to a decrease in absorbance at 734 nm.

  • Procedure:

    • Generate the ABTS•+ solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at 734 nm.

    • Add different concentrations of this compound to the ABTS•+ solution.

    • After a set incubation period, measure the absorbance at 734 nm.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

Intracellular Reactive Oxygen Species (ROS) Measurement using DCFH-DA

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS.

  • Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.

  • Procedure:

    • Culture cells (e.g., Caco-2, hepatocytes) in a multi-well plate.

    • Pre-treat the cells with various concentrations of this compound for a specified duration.

    • Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP).

    • Load the cells with DCFH-DA solution and incubate.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm).

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect the phosphorylation and expression levels of key proteins in the Nrf2, PI3K/Akt, and MAPK signaling pathways.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against the target proteins (e.g., p-Akt, p-ERK, Nrf2).

  • Procedure:

    • Treat cells with this compound and/or an oxidative stressor.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a method like the BCA assay.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Nrf2 Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation.

  • Principle: Cells are fixed and permeabilized, then incubated with an anti-Nrf2 antibody. A fluorescently labeled secondary antibody is used to visualize the location of Nrf2 within the cell using fluorescence microscopy.

  • Procedure:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against Nrf2.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

ProcyanidinB2_Antioxidant_Mechanism PB2 This compound ROS Reactive Oxygen Species (ROS) PB2->ROS Scavenges Metal Metal Ions (e.g., Fe²⁺) PB2->Metal Chelates PI3K PI3K PB2->PI3K MAPK MAPK (ERK, p38) PB2->MAPK Akt Akt PI3K->Akt Nrf2_Keap1 Nrf2-Keap1 Complex Akt->Nrf2_Keap1 Inhibits Keap1 MAPK->Nrf2_Keap1 Phosphorylates Nrf2 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (HO-1, NQO1, GSTs, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Upregulates Transcription Antioxidant_Enzymes->ROS Neutralizes

Caption: this compound's dual antioxidant mechanism.

Nrf2_Activation_Workflow start Cell Culture (e.g., Caco-2) treatment Treatment with This compound start->treatment lysis Cell Lysis (Cytoplasmic & Nuclear Fractions) treatment->lysis western Western Blot (for Nrf2, p-ERK, p-p38, p-Akt) lysis->western immunofluorescence Immunofluorescence (for Nrf2 localization) lysis->immunofluorescence end_wb Quantification of Protein Expression/ Phosphorylation western->end_wb end_if Visualization of Nrf2 Nuclear Translocation immunofluorescence->end_if

Caption: Experimental workflow for Nrf2 activation analysis.

ROS_Measurement_Workflow cell_culture Seed Cells in a Multi-well Plate pretreatment Pre-treat with This compound cell_culture->pretreatment stress Induce Oxidative Stress (e.g., H₂O₂) pretreatment->stress probe_loading Load with DCFH-DA Probe stress->probe_loading measurement Measure Fluorescence (Ex/Em ~485/535 nm) probe_loading->measurement analysis Data Analysis: Quantify ROS Levels measurement->analysis

References

Procyanidin B2: A Comprehensive Technical Guide to its Biological Activities and Functions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procyanidin B2 (PB2), a naturally occurring polyphenol found in various fruits and plants such as apples, grapes, and cocoa, has garnered significant attention for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the multifaceted functions of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting properties. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and illustrates the intricate signaling pathways modulated by this promising bioactive compound. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Antioxidant and Pro-oxidant Activities

This compound is a potent antioxidant, a property attributed to its ability to scavenge free radicals and chelate metal ions.[2][3] Its antioxidant capacity is reported to be significantly higher than that of other B-type procyanidins like B1, B4, and B5.[4] However, it is crucial to note that under certain conditions, particularly in the presence of copper ions, this compound can also exhibit pro-oxidant effects, inducing DNA damage.[3][5]

Quantitative Data on Antioxidant and Pro-oxidant Effects
Biological EffectCell Line/SystemMethodKey FindingsReference
Inhibition of 8-oxodG formationHL-60 (human leukemia)H2O2-generating systemInhibited 8-oxodG formation at low concentrations, but increased it at high concentrations.[3]
DNA damageCalf thymus DNAFe(II)/H2O2 and Cu(II)/H2O2Decreased 8-oxodG formation with Fe(II)/H2O2; induced DNA damage with Cu(II).[3]
Hydroxyl radical scavengingCell-free systemElectron Spin Resonance (ESR) with M4PODecreased M4PO-OH signal with Fe(II)/H2O2; enhanced signal with Cu(II)/H2O2.[3]
Iron chelationCell-free systemUV-visible spectroscopyChelated Fe(II) at equivalent concentrations.[3]
Neuroprotection against oxidative stressRat cerebellar granule neurons (CGNs)HA14-1 (Bcl-2 inhibitor) induced stressProvided significant, dose-dependent protection.[1]
Experimental Protocol: Assessing Antioxidant Activity in Cell Culture

Objective: To determine the protective effect of this compound against oxidative stress-induced DNA damage in cultured human cells.

Cell Line: Human leukemia cell line (HL-60).

Methodology:

  • Cell Culture: HL-60 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period.

  • Induction of Oxidative Stress: An H2O2-generating system (e.g., glucose/glucose oxidase) is added to the cell culture to induce oxidative stress.

  • DNA Extraction: After the incubation period, genomic DNA is extracted from the cells using a standard DNA extraction kit.

  • Quantification of Oxidative DNA Damage: The level of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage, is quantified using High-Performance Liquid Chromatography with an electrochemical detector (HPLC-ECD).

  • Data Analysis: The levels of 8-oxodG in this compound-treated cells are compared to those in control cells (treated with the H2O2-generating system alone) to determine the inhibitory effect of this compound.

Anti-inflammatory Functions

This compound exerts significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.[6][7]

Key Signaling Pathways in Anti-inflammatory Action

This compound has been demonstrated to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[6][7][8] It achieves this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8] This leads to a downstream reduction in the expression of inflammatory mediators such as IL-6, TNF-α, MCP-1, and VCAM-1.[6][8] Additionally, this compound can inhibit the NLRP3 inflammasome and the AP-1/c-Jun pathway.[7]

Quantitative Data on Anti-inflammatory Effects
Biological EffectCell Line/SystemMethodKey FindingsReference
Inhibition of NF-κB-DNA bindingHodgkin-Reed-Sternberg cell linesElectrophoretic Mobility Shift Assay (EMSA)41-48% inhibition at 25 µM.[6]
Inhibition of cytokine formationHodgkin-Reed-Sternberg cell linesELISAConcentration-dependent inhibition of IL-6, TNF-α, and RANTES.[6]
Inhibition of NLRP3 inflammasomeHuman Umbilical Vein Endothelial Cells (HUVECs)Western BlotInhibited activation at 0.1, 1, and 2 µM.[9]
Reduction of pro-inflammatory cytokine secretionHUVECsELISAAlleviated ox-LDL-induced secretion of pro-inflammatory cytokines.[8]
Experimental Protocol: Investigating NF-κB Inhibition

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in response to an inflammatory stimulus.

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

Methodology:

  • Cell Culture: HUVECs are cultured in endothelial cell growth medium at 37°C and 5% CO2.

  • Treatment: Cells are pre-treated with this compound for a defined period before stimulation.

  • Inflammatory Stimulus: Cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or oxidized low-density lipoprotein (ox-LDL).

  • Subcellular Fractionation: Nuclear and cytoplasmic extracts are prepared from the cells.

  • Western Blot Analysis: The protein levels of p65 in the nuclear and cytoplasmic fractions, as well as the phosphorylation status of IκBα in the total cell lysate, are determined by Western blotting using specific antibodies.

  • Data Analysis: A decrease in nuclear p65 and an increase in cytoplasmic p65, along with reduced IκBα phosphorylation in this compound-treated cells compared to stimulated controls, would indicate inhibition of the NF-κB pathway.

Signaling Pathway Diagram: this compound in NF-κB Inhibition

NF_kB_Inhibition PB2 This compound IKK IKK PB2->IKK inhibits Stimulus Inflammatory Stimulus (e.g., ox-LDL, LPS) Stimulus->IKK activates IkBa IκBα IKK->IkBa p_IkBa p-IκBα IkBa->p_IkBa Proteasome Proteasome p_IkBa->Proteasome degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocation Gene_Expression Pro-inflammatory Gene Expression (IL-6, TNF-α, etc.) NFkB_nucleus->Gene_Expression induces

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Properties

This compound has demonstrated anticancer activity in various cancer cell lines.[6][10] Its mechanisms of action include the induction of apoptosis (programmed cell death) and autophagy, as well as the inhibition of cancer cell proliferation.[10]

Mechanisms of Anticancer Action

This compound induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and activation of caspases.[6] It has also been shown to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation, and can trigger autophagy in cancer cells.[10]

Quantitative Data on Anticancer Effects
Biological EffectCell LineMethodKey FindingsReference
Inhibition of cell proliferationMCF-7 (breast cancer)CCK-8 assayIC50 of 19.21 µM.[9]
Inhibition of cell viabilityBGC-823 and SGC-7901 (gastric cancer)CCK-8 assayConcentration-dependent reduction in viability.[10]
Induction of apoptosisBGC-823 and SGC-7901TUNEL assay, Caspase activity assaysIncreased apoptosis rate and enhanced caspase-3 and -9 activities.[10]
Inhibition of DNMT activityMDA-MB-231 (breast cancer)DNMT activity assayIC50 of 6.88 µM.[6]
Experimental Protocol: Cell Viability and Apoptosis Assay

Objective: To assess the effect of this compound on the viability and apoptosis of gastric cancer cells.

Cell Lines: BGC-823 and SGC-7901.

Methodology:

  • Cell Viability (CCK-8 Assay):

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound for 24, 48, and 72 hours.

    • CCK-8 solution is added to each well, and the plates are incubated for a specified time.

    • The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

  • Apoptosis (TUNEL Assay):

    • Cells are grown on coverslips and treated with this compound.

    • After treatment, cells are fixed and permeabilized.

    • The TUNEL reaction mixture is added to detect DNA fragmentation, a hallmark of apoptosis.

    • Nuclei are counterstained with DAPI.

    • Apoptotic cells are visualized and quantified using a fluorescence microscope.

Signaling Pathway Diagram: this compound in Cancer Cells

Anticancer_Pathway PB2 This compound PI3K PI3K PB2->PI3K inhibits Autophagy Autophagy PB2->Autophagy induces Bcl2 Bcl-2 PB2->Bcl2 decreases Bax Bax PB2->Bax increases Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->Autophagy inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: this compound's anticancer mechanisms.

Cardioprotective Effects

This compound has shown potential in protecting the cardiovascular system. Its cardioprotective effects are attributed to its ability to induce vasorelaxation, reduce vascular calcification, and improve lipid metabolism.[4][11][12]

Mechanisms of Cardioprotection

This compound induces endothelium-dependent vasorelaxation, primarily through the increased synthesis and secretion of nitric oxide (NO) and partially through prostacyclin.[12][13] It also activates various potassium channels in vascular smooth muscle cells.[13] Furthermore, this compound can reduce atherosclerotic calcification by downregulating the ERK1/2-RUNX2 pathway.[4] In metabolic regulation, it has been shown to ameliorate hepatic lipid metabolism disorders by activating the AMPK-ACC pathway.[14]

Quantitative Data on Cardioprotective Effects
Biological EffectModel SystemMethodKey FindingsReference
Uncoupling of oxidative phosphorylationRat heart mitochondriaRespiration rate measurementIncreased State 2 respiration, inhibited State 3 respiration at 0.7–17.9 ng/mL.[11]
Reduction of atherosclerotic calcificationapoE-/- miceHistological analysisReduced calcification areas by 75.8%.[4]
VasorelaxationHuman internal mammary artery (HIMA) ringsOrgan bath studiesInduced strong, concentration-dependent relaxation.[12]
Improvement of hepatic lipid metabolismdb/db miceBiochemical analysisDecreased serum TG, TC, and FFA levels.[14]
Experimental Protocol: Vasorelaxation Assay

Objective: To investigate the vasorelaxant effect of this compound on isolated arterial rings.

Tissue: Human internal mammary artery (HIMA) segments.

Methodology:

  • Tissue Preparation: HIMA segments are obtained from patients undergoing coronary artery bypass surgery. The segments are cleaned of adhering tissue and cut into rings.

  • Organ Bath Setup: The rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Pre-contraction: The arterial rings are pre-contracted with a vasoconstrictor agent like phenylephrine.

  • Treatment: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

  • Data Recording and Analysis: The changes in isometric tension are recorded. The relaxation response is expressed as a percentage of the pre-contraction induced by phenylephrine. To investigate the mechanism, the experiment can be repeated in the presence of specific inhibitors (e.g., L-NAME for NO synthase, indomethacin for cyclooxygenase).

Neuroprotective Activities

This compound exhibits significant neuroprotective effects against various neuronal stressors, including oxidative, nitrosative, and excitotoxic stress.[1][15] Its primary mechanism of neuroprotection appears to be its potent antioxidant activity.[1]

Mechanisms of Neuroprotection

This compound directly scavenges reactive oxygen and nitrogen species, thereby protecting neurons from damage.[1] It has been shown to be particularly effective against nitrosative stress induced by nitric oxide donors.[1][15] Additionally, this compound can activate the Nrf2/ARE pathway, which upregulates the expression of downstream antioxidant and detoxification enzymes, further enhancing neuronal resilience.[16][17]

Quantitative Data on Neuroprotective Effects
Biological EffectCell Line/SystemMethodKey FindingsReference
Protection against nitrosative stressRat cerebellar granule neurons (CGNs)SNP (NO donor) induced toxicitySignificant, dose-dependent protection (10 µM to 80 µM).[1]
Protection against excitotoxicityRat cerebellar granule neurons (CGNs)Glutamate/glycine induced toxicitySignificant protection at 80 µM.[1]
Attenuation of BBB disruptionRat model of cerebral ischemia (MCAO)Evans blue leakage, IgG levelsPrevented BBB disruption.[16]
Reduction of infarction volumeRat model of cerebral ischemia (MCAO)TTC stainingSignificantly decreased infarction volume.[16]
Experimental Protocol: Assessing Neuroprotection in Primary Neurons

Objective: To evaluate the neuroprotective effect of this compound against nitrosative stress in primary neurons.

Cell Type: Primary cultures of rat cerebellar granule neurons (CGNs).

Methodology:

  • Cell Culture: CGNs are isolated from rat pups and cultured in a suitable medium.

  • Pre-treatment: Neurons are pre-incubated with various concentrations of this compound for six hours.

  • Induction of Nitrosative Stress: Sodium nitroprusside (SNP), a nitric oxide donor, is added to the culture medium to induce nitrosative stress.

  • Viability Assay: After 24 hours of exposure to SNP, cell viability is assessed using the MTT assay. The absorbance is measured, and the percentage of viable cells is calculated relative to control cultures.

  • Morphological Assessment: Neuronal morphology can be observed using phase-contrast microscopy to assess for signs of apoptosis, such as condensed nuclei and fragmented neurites.

Signaling Pathway Diagram: this compound in Neuroprotection

Neuroprotection_Pathway PB2 This compound Stressors Oxidative/Nitrosative Stress (ROS/RNS) PB2->Stressors scavenges Keap1 Keap1 PB2->Keap1 inhibits binding to Nrf2 Neuronal_Damage Neuronal Damage & Apoptosis Stressors->Neuronal_Damage Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds Keap1->Nrf2 promotes degradation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->Stressors neutralizes Neuronal_Survival Neuronal Survival

Caption: Neuroprotective mechanisms of this compound.

Hair Growth Promotion

Topical application of this compound has been shown to promote hair growth in both murine models and human clinical trials, suggesting its potential as a treatment for male pattern baldness.[18][19][20]

Mechanism of Hair Growth Promotion

This compound is thought to stimulate hair growth by promoting the transition of hair follicles from the telogen (resting) phase to the anagen (growing) phase.[19] One of the proposed mechanisms is the downregulation or inhibition of protein kinase C (PKC) isozymes, particularly PKC-βI and -βII, which play a role in hair cycle progression.[21]

Quantitative Data from Clinical Trials
Study DurationTreatment GroupPlacebo GroupParameterKey FindingsReference
4 months1% this compound tonic (n=19)Placebo (n=10)Increase in total hairs/0.25 cm²3.67 ± 4.09 vs. -2.54 ± 4.00 (p < 0.001)[20]
4 months1% this compound tonic (n=19)Placebo (n=10)% of subjects with increased mean hair diameter78.9% vs. 30.0% (p < 0.02)[20]
6 months1% this compound tonic (n=19)Placebo (n=10)Increase in total hairs/0.25 cm²6.68 ± 5.53 vs. 0.08 ± 4.56 (p < 0.005)[18]
6 months1% this compound tonic (n=19)Placebo (n=10)Increase in terminal hairs (>60 µm)/0.25 cm²1.99 ± 2.58 vs. -0.82 ± 3.40 (p < 0.02)[18][19]
Experimental Protocol: Clinical Trial for Hair Growth

Objective: To evaluate the efficacy of topical this compound on hair growth in men with male pattern baldness.

Study Design: Double-blind, placebo-controlled clinical trial.

Participants: A cohort of men diagnosed with male pattern baldness.

Methodology:

  • Randomization: Participants are randomly assigned to either the treatment group (receiving a 1% this compound tonic) or the placebo group.

  • Application: Participants apply the tonic to the scalp twice daily for a period of 6 months.

  • Evaluation:

    • Macrophotography: A designated area of the scalp is tattooed for precise repositioning. Macrophotographs of this area are taken at baseline and at the end of the study. The total number of hairs in this area is counted.

    • Hair Diameter Measurement: Hairs from the designated area are clipped, and their diameters are measured using a microscope or a specialized instrument. Hairs are often categorized (e.g., terminal hairs > 60 µm in diameter).

  • Data Analysis: The change in the number of total hairs and terminal hairs, as well as the change in mean hair diameter from baseline, is compared between the this compound group and the placebo group using appropriate statistical tests (e.g., two-sample t-test).

  • Safety Assessment: Any adverse side effects are monitored and recorded throughout the trial.

Conclusion

This compound is a remarkably versatile and potent bioactive compound with a wide spectrum of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anticancer, cardioprotective, neuroprotective, and hair growth-promoting effects are supported by a growing body of scientific evidence. The ability of this compound to modulate multiple key signaling pathways, including NF-κB, Akt/mTOR, and Nrf2, underscores its significant therapeutic potential. This technical guide provides a foundational resource for the scientific and drug development communities, summarizing the critical data and methodologies that pave the way for further research and clinical application of this compound in preventing and treating a range of human diseases. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in human populations.

References

Procyanidin B2 in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Procyanidin B2 (PB2), a B-type proanthocyanidin dimer consisting of two (-)-epicatechin units linked by a C4→C8 bond, is a significant secondary metabolite in the plant kingdom. It plays a crucial role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses, and contributes to the sensory characteristics of many fruits and beverages. This technical guide provides an in-depth overview of the biosynthesis of PB2, its transcriptional and hormonal regulation, and its multifaceted physiological roles. Furthermore, it details established experimental protocols for the extraction, quantification, and functional analysis of PB2, supported by quantitative data and visual workflows to aid in research and development.

Biosynthesis of this compound

This compound is synthesized via the flavonoid branch of the phenylpropanoid pathway. The process involves the creation of the flavan-3-ol monomer, (-)-epicatechin, which then undergoes polymerization.

The core pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce flavan-3-ol units. The key monomer for PB2 is (-)-epicatechin . Two molecules of (-)-epicatechin are then condensed to form the dimer this compound. The enzymes central to the formation of (-)-epicatechin are Anthocyanidin Synthase (ANS) and Anthocyanidin Reductase (ANR).

  • Anthocyanidin Synthase (ANS): Catalyzes the conversion of leucoanthocyanidins to colored anthocyanidins.

  • Anthocyanidin Reductase (ANR): Converts these unstable anthocyanidins into colorless 2,3-cis-flavan-3-ols, such as (-)-epicatechin.

The final polymerization step to form this compound is complex and may involve both enzymatic and non-enzymatic mechanisms.

This compound Biosynthesis Pathway cluster_monomer Monomer Unit substance substance enzyme enzyme p-Coumaroyl-CoA p-Coumaroyl-CoA Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Leucocyanidin Leucocyanidin Dihydrokaempferol->Leucocyanidin DFR Cyanidin Cyanidin Leucocyanidin->Cyanidin ANS (-)-Epicatechin (-)-Epicatechin Cyanidin->(-)-Epicatechin ANR This compound This compound (-)-Epicatechin->this compound Polymerization PAL PAL C4H C4H 4CL 4CL CHS CHS CHI CHI F3H F3H DFR DFR ANS ANS ANR ANR

Caption: The flavonoid biosynthesis pathway leading to the formation of this compound.

Regulation of this compound Biosynthesis

The synthesis of proanthocyanidins, including PB2, is tightly regulated at the transcriptional level, primarily by a protein complex known as the MBW complex .[1][2] This complex consists of three types of transcription factors:

  • R2R3-MYB: Determines the specific target genes to be activated.

  • basic Helix-Loop-Helix (bHLH): Interacts with the MYB factor.

  • WD40-repeat (WDR) protein: Acts as a scaffold for the complex.

This MBW complex binds to the promoters of structural genes in the flavonoid pathway (e.g., ANS, ANR), thereby activating their expression and leading to the production of proanthocyanidins.[1][3][4] Plant hormones, such as abscisic acid (ABA), can also influence this pathway, often by modulating the expression of the regulatory transcription factors.

Regulation of Procyanidin Biosynthesis tf tf gene gene protein protein hormone hormone complex complex MYB MYB MBW_Complex MBW Complex MYB->MBW_Complex bHLH bHLH bHLH->MBW_Complex WD40 WD40 WD40->MBW_Complex ANS_gene ANS Gene MBW_Complex->ANS_gene Activates ANR_gene ANR Gene MBW_Complex->ANR_gene Activates ANS_protein ANS Protein ANS_gene->ANS_protein Transcription & Translation ANR_protein ANR Protein ANR_gene->ANR_protein Transcription & Translation Procyanidins This compound ANS_protein->Procyanidins ANR_protein->Procyanidins ABA Hormonal Signals (e.g., ABA) ABA->MYB Regulates ABA->bHLH Regulates

Caption: Transcriptional regulation of procyanidin biosynthesis by the MBW complex.

Physiological Roles of this compound in Plants

This compound is a multifunctional molecule in plants, primarily involved in defense and developmental processes.

  • Abiotic Stress Response: As a potent antioxidant, PB2 helps protect plant cells from damage caused by reactive oxygen species (ROS) that accumulate during abiotic stress conditions like high light, UV radiation, and temperature extremes.[5][6][7][8] It can scavenge free radicals and chelate metal ions, thereby mitigating oxidative damage to cellular components.[7][9]

  • Biotic Stress Response: Proanthocyanidins contribute to plant defense against herbivores and pathogens. Their astringent and bitter taste acts as a feeding deterrent for many insects and larger herbivores. They can also inhibit the growth of pathogenic fungi and bacteria by binding to microbial enzymes or cell walls.

  • Growth and Development: Proanthocyanidins influence several developmental processes. They are known to be involved in seed dormancy and germination. In fruits, they are major contributors to astringency, a key quality parameter that changes during ripening. For instance, the concentration of dimeric procyanidins, including B2, significantly decreases in grape seeds and skins during ripening.[10]

Physiological Roles of this compound PB2 This compound Abiotic Abiotic Stress Response PB2->Abiotic Biotic Biotic Stress Response PB2->Biotic Development Growth & Development PB2->Development sub_abiotic • Antioxidant Activity • ROS Scavenging • Metal Chelation Abiotic->sub_abiotic sub_biotic • Herbivore Deterrence • Antimicrobial Activity • Pathogen Inhibition Biotic->sub_biotic sub_dev • Fruit Astringency • Seed Dormancy • Ripening Processes Development->sub_dev

Caption: Key physiological functions of this compound in plants.

Quantitative Data

The concentration of this compound varies significantly among plant species and tissues. It is particularly abundant in the seeds and skins of fruits.

Table 1: this compound Content in Various Plant Sources

Plant SourceTissueConcentrationReference
Cocoa (Theobroma cacao)Powder (Natural)32.19 - 48.70 mg/g[11]
Grape (Vitis vinifera cv. Merlot)SeedsPrimary Dimer[10]
Grape (Vitis vinifera cv. Cabernet Sauvignon)Seeds & SkinsPrimary Dimer[10]
Guarana (Paullinia cupana)Seeds~5 mg/g (dimers)[12]
Milk Chocolate-13.2 mg/100 g[13]

Note: Concentrations can vary widely based on cultivar, growing conditions, processing, and analytical method.

Experimental Protocols

Accurate analysis of this compound requires robust extraction and quantification methods.

Extraction of this compound

A common method involves solid-liquid extraction with an acidified solvent mixture to improve stability and yield, often enhanced by ultrasound.

Protocol: Ultrasound-Assisted Solvent Extraction

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder. If the sample is high in fat (e.g., cocoa), defat with hexane prior to extraction.

  • Extraction Solvent: Prepare a solution of 60% methanol in water containing 1% formic acid.[12]

  • Extraction:

    • Combine the powdered plant material with the extraction solvent at a solid-to-solvent ratio of 1:25 (w/v).[12]

    • Sonicate the mixture in an ultrasonic bath for 10-15 minutes.

    • Transfer the mixture to a shaker and stir for an additional 15 minutes at room temperature, protected from light.

  • Purification:

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.

Extraction Workflow start Plant Material prep Grind & Defat (if necessary) start->prep extract Add 60% Acidified Methanol (1:25 w/v) prep->extract sonicate Ultrasonication (10-15 min) extract->sonicate stir Stirring (15 min) sonicate->stir centrifuge Centrifugation stir->centrifuge filter Filter Supernatant (0.45 µm) centrifuge->filter end Sample for HPLC filter->end

Caption: A typical workflow for the extraction of this compound from plant tissue.
Quantification of this compound

Method 1: High-Performance Liquid Chromatography (HPLC) HPLC coupled with a fluorescence (FLD) or mass spectrometry (MS) detector is the gold standard for specific quantification of PB2.

  • Column: C18 reversed-phase column (e.g., Kinetex® C18, 75 mm × 2.1 mm, 2.6 µm).[12]

  • Mobile Phase A: Water with 0.1% formic acid.[12]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[12]

  • Gradient Elution: A typical gradient starts with a low percentage of B, increases to a high percentage to elute compounds, and then returns to initial conditions for equilibration.

  • Flow Rate: 0.3-1.0 mL/min.

  • Detection:

    • UV/DAD: 280 nm.

    • Fluorescence (FLD): Excitation at ~275-280 nm, Emission at ~310-320 nm (more sensitive and selective than UV).

    • MS/MS: For highest specificity and confirmation of identity.

  • Quantification: Based on a calibration curve generated using a certified this compound standard.

Method 2: DMAC Colorimetric Assay The 4-dimethylaminocinnamaldehyde (DMAC) assay is a high-throughput colorimetric method for quantifying total proanthocyanidins and flavan-3-ols.[14][15] While not specific to PB2, it is excellent for rapid screening.

  • Principle: DMAC reacts specifically with the C8 position of flavan-3-ol terminal units, producing a blue-green product.[15]

  • Procedure:

    • Dispense plant extracts into a 96-well plate.

    • Add the DMAC reagent (DMAC in acidified alcohol).

    • Incubate for ~15 minutes in low light.

    • Measure absorbance at 640 nm using a plate reader.[14][15]

  • Standard: this compound is commonly used as the standard for generating the calibration curve.[14][16]

Conclusion and Future Directions

This compound is a vital component of the plant's secondary metabolism, with well-established roles in stress defense and development. Its biosynthesis is intricately regulated by a conserved transcriptional mechanism, offering potential targets for metabolic engineering to enhance crop resilience or modify food quality. While its antioxidant and protective functions are clear, the specific signaling roles of PB2 within the plant cell remain an area for future exploration. Research into its transport, subcellular localization, and interaction with specific protein targets will further elucidate its complex role in plant physiology. For drug development professionals, understanding the regulation and accumulation of PB2 in plants is key to sourcing and developing natural health products.

References

Procyanidin B2 CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to Procyanidin B2: Chemical Properties, Experimental Protocols, and Biological Activity

This compound, a naturally occurring flavonoid, has garnered significant attention within the scientific community for its potent antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its chemical identifiers, detailed experimental protocols for its study, and an exploration of its known biological signaling pathways.

Core Chemical Identifiers

Accurate identification of this compound is fundamental for research and development. The following table summarizes its key chemical identifiers.

Identifier TypeData
CAS Number 29106-49-8[1][2][3]
Molecular Formula C₃₀H₂₆O₁₂[2][3][4]
Molecular Weight 578.52 g/mol [3][4][5]
IUPAC Name (2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-3,5,7-triol[5][6]
SMILES O[C@@H]1Cc2c(O)cc(O)c([C@@H]3--INVALID-LINK----INVALID-LINK--c5ccc(O)c(O)c5)c2O[C@@H]1c6ccc(O)c(O)c6[7]
InChI Key XFZJEEAOWLFHDH-NFJBMHMQSA-N[2][7]
Synonyms (-)-Epicatechin-(4β→8)-(-)-epicatechin, Proanthocyanidin B2, Procyanidol B2[2]

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation and purification of this compound from plant material, such as grape seeds or apple pomace, involves a multi-step chromatographic process.

1. Extraction:

  • The plant material is first defatted, typically using a solvent like hexane.

  • The defatted material is then extracted with an aqueous organic solvent, such as 70% acetone or 80% methanol, to obtain a crude extract rich in procyanidins.

2. Column Chromatography:

  • The crude extract is subjected to column chromatography on a stationary phase like Sephadex LH-20 or Toyopearl TSK HW-40s.[8]

  • The column is typically eluted with a stepwise gradient of ethanol or methanol in water to separate compounds based on their polarity and size.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

3. High-Performance Liquid Chromatography (HPLC) Purification:

  • For higher purity, the fractions enriched with this compound are further purified using preparative reversed-phase HPLC (RP-HPLC).[9]

  • A typical mobile phase consists of a gradient of an acidic aqueous solution (e.g., 0.1% formic acid or acetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • The separation is monitored at a wavelength of 280 nm, which is the characteristic absorbance maximum for flavan-3-ols.[9]

Quantification of this compound using HPLC

A validated RP-HPLC method can be used for the quantitative analysis of this compound in various samples.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically employed. For example, a gradient of 0.5% phosphoric acid in water (Solvent A) and an acetonitrile/water mixture (50:50, v/v) (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Column Temperature: 30 °C.

  • Quantification: A calibration curve is generated using a this compound analytical standard of known concentrations. The concentration in the sample is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of this compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is reduced to the colorless diphenylpicrylhydrazine.[10] The reduction in absorbance at 517 nm is proportional to the antioxidant capacity.[11]

  • Methodology:

    • A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.

    • Different concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

Biological Activity and Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, particularly in the context of cancer and inflammation.

Anti-Cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. This is often achieved through the inhibition of critical cell survival and growth pathways. One of the well-documented mechanisms is the inhibition of the PI3K/Akt/mTOR pathway.

ProcyanidinB2_Cancer_Pathway PB2 This compound PI3K PI3K PB2->PI3K Inhibits Apoptosis Apoptosis PB2->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Growth mTOR->Proliferation mTOR->Apoptosis Inhibits ProcyanidinB2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation PB2 This compound PB2->NFkB_Activation Inhibits Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-6) NFkB_Activation->Proinflammatory_Genes

References

Spectroscopic and Mechanistic Insights into Procyanidin B2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of Procyanidin B2, a naturally occurring flavan-3-ol with significant therapeutic potential. This document details its nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics, outlines the experimental protocols for their determination, and visually represents its known signaling pathways.

Spectroscopic Data of this compound

The structural elucidation of this compound relies heavily on modern spectroscopic techniques. The following tables summarize the key NMR and mass spectrometry data compiled from various studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR chemical shifts of this compound are sensitive to the solvent used for analysis. Below are the reported chemical shifts in two common deuterated solvents, acetone-d₆ and methanol-d₄. It is important to note that complete and unambiguous assignment of all signals can be challenging and may vary slightly between different studies and experimental conditions.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound

Atom NumberAcetone-d₆Methanol-d₄/D₂O
Upper Unit (C-Ring)
H-25.07-
H-33.91-
H-44.61-
Lower Unit (F-Ring)
H-2--
H-3--
H-4α2.722.60 - 3.00
H-4β-2.60 - 3.00
Aromatic Protons (Rings A, B, D, E)
H-6 (A-Ring)~5.90-
H-8 (A-Ring)~5.90-
H-6 (D-Ring)--
H-2', H-5', H-6' (B/E-Rings)-6.50 - 7.15

Note: Some assignments are partial and based on the available literature. The signals for the aromatic protons of the B and E rings typically appear as a complex multiplet.[1]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound

Atom NumberAcetone-d₆Methanol-d₄
Upper Unit
C-283.183.9
C-366.867.9
C-437.538.3
C-4a106.5107.3
C-5156.9157.8
C-697.298.1
C-7157.4158.3
C-8107.5108.3
C-8a155.9156.8
C-1'132.1132.9
C-2'115.3116.1
C-3'145.2146.0
C-4'145.5146.3
C-5'116.0116.8
C-6'119.8120.6
Lower Unit
C-2''79.980.7
C-3''72.873.6
C-4''29.230.0
C-4a''100.0100.8
C-5''157.0157.8
C-6''96.397.1
C-7''157.7158.5
C-8''106.9107.7
C-8a''154.9155.7
C-1'''132.1132.9
C-2'''115.3116.1
C-3'''145.2146.0
C-4'''145.5146.3
C-5'''116.0116.8
C-6'''119.8120.6

Note: The assignments are based on compiled data and may have slight variations depending on the specific experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the characterization of this compound and its metabolites. Electrospray ionization (ESI) is commonly used, often in negative ion mode.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₃₀H₂₆O₁₂[2]
Monoisotopic Mass578.1424 g/mol [2]
[M-H]⁻ (m/z)577.1352[3]
Key MS/MS Fragments ([M-H]⁻) (m/z)
451Heterocyclic Ring Fission (HRF)[3]
425Retro-Diels-Alder (RDA) fragmentation[3]
407Water loss from the RDA fragment[3]
289Quinone-methide (QM) cleavage of the interflavan bond[3]
287QM cleavage of the interflavan bond[4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible spectroscopic data. The following sections outline typical experimental procedures for NMR and MS analysis of this compound.

NMR Spectroscopy Protocol

A general protocol for the NMR analysis of flavonoids like this compound is as follows:

  • Sample Preparation:

    • Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄).

    • For samples in D₂O or methanol-d₄, a small amount of a reference standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for chemical shift referencing (δ = 0.00 ppm). For other solvents, the residual solvent peak can be used as an internal reference.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a suitable probe (e.g., broadband or cryoprobe).

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 or more, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments (for structural elucidation):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra using the appropriate standard or solvent peak.

Mass Spectrometry (UPLC-ESI-MS/MS) Protocol

A typical protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is detailed below.[3]

  • Sample Preparation:

    • Extract this compound from the sample matrix using a suitable solvent (e.g., methanol/water or acetone/water).

    • Centrifuge the extract to remove particulate matter.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

  • UPLC System:

    • Column: A reversed-phase column suitable for polyphenol analysis (e.g., C18, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A typical gradient might be: 5-15% B over 10 min, then to 40% B over 20 min, followed by a wash and re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative ion mode is often preferred for procyanidins.

    • Scan Mode: Full scan MS and data-dependent MS/MS.

    • Capillary Voltage: 3.0-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV for MS/MS fragmentation.

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows and key signaling pathways involving this compound.

Experimental Workflows

experimental_workflows cluster_nmr NMR Analysis Workflow cluster_ms UPLC-MS/MS Analysis Workflow nmr_sample Sample Preparation (5-10 mg in 0.5 mL solvent) nmr_acq NMR Data Acquisition (1D: 1H, 13C; 2D: COSY, HSQC, HMBC) nmr_sample->nmr_acq nmr_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc nmr_analysis Spectral Analysis & Assignment nmr_proc->nmr_analysis ms_sample Sample Extraction & Filtration ms_uplc UPLC Separation (C18, Gradient Elution) ms_sample->ms_uplc ms_ion ESI Ionization (Negative Mode) ms_uplc->ms_ion ms_ms Tandem MS Analysis (Full Scan & MS/MS) ms_ion->ms_ms ms_data Data Analysis (Identification & Fragmentation) ms_ms->ms_data

Overview of NMR and UPLC-MS/MS analytical workflows.
Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK1/2-RUNX2 Pathway PB2_pi3k This compound PI3K PI3K PB2_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy mTOR->Autophagy PB2_erk This compound ERK12 p-ERK1/2 PB2_erk->ERK12 RUNX2 RUNX2 ERK12->RUNX2 Calcification Vascular Calcification RUNX2->Calcification

Inhibitory effects of this compound on key signaling pathways.

References

Procyanidin B2: A Technical Guide to Solubility, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2, a B-type proanthocyanidin, is a naturally occurring flavonoid found in a variety of plants, including apples, grapes, cinnamon, and cocoa.[1][2] Structurally, it is a dimer of (-)-epicatechin linked by a 4β→8 bond.[1] This polyphenolic compound has garnered significant interest within the scientific community for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and antiviral activities.[2][3] Its potential therapeutic applications span from mitigating metabolic syndrome to offering protection against oxidative stress-related diseases.[2][4]

A fundamental aspect of utilizing this compound in research and drug development is a thorough understanding of its solubility in various solvent systems. Solubility directly impacts bioavailability, formulation strategies, and the design of in vitro and in vivo experiments. This technical guide provides a comprehensive overview of this compound solubility, details relevant experimental protocols, and illustrates key biological pathways it modulates.

Solubility Profile of this compound

This compound is a crystalline solid that exhibits solubility in a range of organic solvents and aqueous buffers.[5] The solubility can vary based on the solvent, pH, and the use of physical methods like sonication. The quantitative data from various sources are summarized below.

Quantitative Solubility Data

The reported solubility of this compound in different solvents is presented in Table 1. It is important to note the variability in reported values, particularly for DMSO, which may be attributed to differences in experimental conditions, product purity, or the hygroscopic nature of the solvent.[6]

Solvent SystemReported SolubilityMolarity (mM)¹Source(s)
Water66.67 mg/mL (requires ultrasonic)115.24[6]
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL≥ 86.43[6][7]
~30 mg/mL~51.86[5]
2 mg/mL3.46[3]
Ethanol~30 mg/mL~51.86[5]
Dimethyl Formamide (DMF)~30 mg/mL~51.86[5]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL~17.29[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL3.46[7]
Methanol-d4/D2O (1:1, v/v)1.868 mg/mL3.23[8]
¹ Molarity calculated based on a molecular weight of 578.5 g/mol .[5]

Experimental Protocols

Accurate preparation of this compound solutions and their subsequent analysis are critical for reliable experimental outcomes. This section details standard laboratory procedures for solution preparation and a colorimetric method for quantification.

Protocol for Preparation of Stock Solutions

This protocol describes a general method for preparing stock solutions of this compound for use in biological experiments.

  • Weighing: Accurately weigh the desired amount of this compound, which is typically supplied as a crystalline solid.[5]

  • Solvent Addition: Add the solvent of choice (e.g., DMSO, Ethanol) to the solid.

  • Inert Gas Purge: It is recommended to purge the solvent with an inert gas (e.g., nitrogen, argon) before and after dissolving the compound to prevent oxidation.[5]

  • Dissolution: Facilitate dissolution by vortexing or sonication. For aqueous solutions, direct dissolution in buffers like PBS is possible, though the solubility is lower than in organic solvents.[5][7]

  • Storage: For organic stock solutions, store at -20°C or -80°C for long-term stability.[6][7] Aqueous solutions are less stable, and it is not recommended to store them for more than one day.[5]

  • Working Solutions: Prepare further dilutions of the stock solution into aqueous buffers or isotonic saline immediately before performing biological experiments. Ensure the residual amount of organic solvent is insignificant to avoid physiological effects.[5]

G cluster_workflow Workflow: Preparation of this compound Stock Solution start Start weigh Weigh this compound (Crystalline Solid) start->weigh add_solvent Add Solvent (e.g., DMSO, Ethanol) weigh->add_solvent purge Purge with Inert Gas (Optional but Recommended) add_solvent->purge dissolve Dissolve Compound (Vortex/Sonicate) purge->dissolve store Store Stock Solution (-20°C or -80°C) dissolve->store dilute Prepare Working Solution (Dilute in Aqueous Buffer) store->dilute end Ready for Experiment dilute->end G cluster_pathway This compound Antioxidant Signaling PB2 This compound PI3K PI3K PB2->PI3K Activates MAPK ERK / p38 MAPK PB2->MAPK Activates Akt Akt PI3K->Akt Activates Nrf2_cyto Nrf2 (Cytoplasm) Akt->Nrf2_cyto Promotes Translocation MAPK->Nrf2_cyto Promotes Translocation Nrf2_nuc Nrf2 (Nucleus) Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds GSTP1 GSTP1 Expression ARE->GSTP1 Induces Protection Protection Against Oxidative Stress GSTP1->Protection G cluster_pathway This compound Anti-Cancer Signaling PB2 This compound Akt Akt PB2->Akt Inhibits mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis & Autophagy mTOR->Apoptosis Inhibits

References

The In Vivo Journey of Procyanidin B2: A Technical Guide to its Metabolism and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B2, a dimeric proanthocyanidin abundant in various fruits and plant-based foods, has garnered significant scientific interest for its potential health benefits. However, its efficacy is intrinsically linked to its journey through the body—its absorption, distribution, metabolism, and excretion (ADME). This technical guide provides an in-depth exploration of the in vivo metabolism and bioavailability of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate.

Bioavailability and Pharmacokinetics of this compound

The bioavailability of this compound is a complex and debated topic, with studies indicating that the parent compound is only marginally absorbed.[1][2] A significant portion of ingested this compound reaches the colon, where it is extensively metabolized by the gut microbiota.[3][4] The resulting metabolites are then absorbed into the systemic circulation and are believed to contribute significantly to the observed biological activities.[1][3][4]

A study in male rats using radiolabeled [14C]this compound revealed that while the absolute bioavailability of total radioactivity was approximately 82% based on urinary excretion, the bioavailability calculated from blood concentrations of the parent compound was much lower, estimated at 8-11%.[1][3] This discrepancy highlights the extensive metabolism of this compound before absorption.[3]

Table 1: Pharmacokinetic Parameters of [14C]this compound and its Metabolites in Male Rats Following Oral and Intravenous Administration
ParameterOral Administration (10.5 mg/kg)Oral Administration (21 mg/kg)Intravenous Administration
Tmax (h) ~ 6~ 6-
AUC (0-24h) Dose-dependentDose-dependent-
Terminal Half-life Similar to IVSimilar to IVSimilar to Oral
Total Clearance ~ 8-fold higher than IV~ 8-fold higher than IV-
Apparent Volume of Distribution ~ 8-fold higher than IV~ 8-fold higher than IV-
Data sourced from Stoupi et al. (2010).[3]
Table 2: Excretion of [14C] Radioactivity Following Oral Administration of [14C]this compound in Male Rats over 96 hours
Excretion RoutePercentage of Administered Dose
Urine 63%
Feces Not explicitly quantified in this study, but implied to be the remainder.
Data sourced from Stoupi et al. (2010).[3]

The Metabolic Pathway of this compound

The metabolism of this compound is a multi-step process involving both host and microbial enzymes. It can be broadly divided into two main pathways: degradation by the gut microbiota and subsequent Phase II metabolism of the absorbed metabolites.

Gut Microbiota Degradation

Upon reaching the colon, this compound is catabolized by the resident microbiota into smaller phenolic compounds.[4][5] The primary degradation step involves the cleavage of the interflavan bond (C4-C8) to release its constituent (-)-epicatechin monomers.[6] These monomers are further metabolized into a variety of phenolic acids and valerolactones.[4]

Common microbial metabolites identified after in vitro fermentation of this compound with human microbiota include:

  • Benzoic acid[4]

  • 2-Phenylacetic acid[4]

  • 3-Phenylpropionic acid[4]

  • 2-(3'-hydroxyphenyl)acetic acid[4]

  • 2-(4'-hydroxyphenyl)acetic acid[4]

  • 3-(3'-hydroxyphenyl)propionic acid[4]

  • Hydroxyphenylvaleric acid[4]

  • 5-(3',4'-Dihydroxyphenyl)-γ-valerolactones[4]

  • 5-(3'-hydroxyphenyl)-γ-valerolactones[4]

  • 2-(3',4'-Dihydroxyphenyl)acetic acid[4]

The gut microbiota composition can be influenced by this compound administration. Studies in rabbits have shown that this compound can increase the abundance of beneficial bacteria like Bacteroidetes and Akkermansia.[7][8]

Procyanidin_B2_Metabolic_Pathway cluster_ingestion Oral Ingestion cluster_gut Gut Lumen cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_excretion Excretion PB2 This compound Epicatechin (-)-Epicatechin PB2->Epicatechin Microbiota Cleavage Feces Feces PB2->Feces Unabsorbed PhenolicAcids Phenolic Acids (e.g., Phenylpropionic acid) Epicatechin->PhenolicAcids Microbiota Metabolism Valerolactones γ-Valerolactones Epicatechin->Valerolactones Microbiota Metabolism AbsorbedMetabolites Absorbed Metabolites PhenolicAcids->AbsorbedMetabolites Valerolactones->AbsorbedMetabolites ConjugatedMetabolites Phase II Conjugated Metabolites AbsorbedMetabolites->ConjugatedMetabolites Liver & Intestine (Phase II Metabolism) Urine Urine ConjugatedMetabolites->Urine

Metabolic Pathway of this compound.
Phase II Metabolism

Once the microbial metabolites are absorbed, they undergo extensive Phase II metabolism, primarily in the small intestine and liver.[9][10] This involves conjugation reactions such as methylation, sulfation, and glucuronidation, which increase their water solubility and facilitate their excretion.[6][10] Studies in mice have identified numerous conjugated metabolites of this compound and its degradation products in plasma, urine, and various tissues.[6][10]

A comprehensive study identified 53 metabolites of this compound in mice, with 45 being tentatively identified.[2][6] These included:

  • Degraded metabolites: 27 metabolites resulting from the cleavage of the interflavan bond, including aromatic metabolites, conjugated metabolites, ring-cleavage products, and phenylvalerolactones.[2][6]

  • Conjugates of the parent compound: 14 metabolites that were conjugates of intact this compound, including methylated, sulfated, hydrated, hydroxylated, hydrogenated, and glucuronidated forms.[2][6]

Experimental Protocols

In Vivo Bioavailability and Pharmacokinetic Studies in Rats
  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][11]

  • Test Substance: [14C]-labeled or unlabeled this compound is administered.

  • Administration:

    • Oral: A single dose (e.g., 10.5 or 21 mg/kg body weight) is administered by oral gavage.[3]

    • Intravenous: A single dose is administered to a separate group to determine absolute bioavailability.[3]

  • Sample Collection:

    • Blood: Serial blood samples are collected at designated time points (e.g., 0.5 to 24 hours) post-administration.[3] Plasma is separated for analysis.

    • Urine and Feces: Animals are housed in metabolic cages for daily collection of urine and feces for up to 96 hours.[3]

  • Sample Analysis:

    • Radioactivity Measurement: For studies with labeled compounds, total radioactivity in blood, plasma, urine, and feces is measured using liquid scintillation counting.[3]

    • LC-MS/MS Analysis: Plasma and urine samples are analyzed for the parent compound and its metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Performance Liquid Chromatography (UPLC-MS/MS).[12][13] This allows for the identification and quantification of specific compounds.

Experimental_Workflow_Pharmacokinetics cluster_setup Experimental Setup cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_outcome Data Outcome AnimalModel Animal Model (e.g., Male Rats) Dosing Dosing (Oral or IV this compound) AnimalModel->Dosing Blood Serial Blood Samples Dosing->Blood UrineFeces Urine & Feces (Metabolic Cages) Dosing->UrineFeces Radioactivity Liquid Scintillation (for 14C studies) Blood->Radioactivity LCMS LC-MS/MS or UPLC-MS/MS Blood->LCMS UrineFeces->Radioactivity UrineFeces->LCMS PK_Params Pharmacokinetic Parameters (Tmax, AUC, Half-life) Radioactivity->PK_Params ExcretionData Excretion Profile (% in Urine/Feces) Radioactivity->ExcretionData MetaboliteID Metabolite Identification & Quantification LCMS->MetaboliteID

Workflow for Pharmacokinetic Studies.
In Vitro Gut Microbiota Fermentation

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors and homogenized in an anaerobic buffer.

  • Incubation: this compound is added to the fecal slurry at a specific concentration (e.g., equivalent to 0.5 mM epicatechin) and incubated under anaerobic conditions.[4]

  • Sample Collection: Aliquots of the fermentation broth are collected at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours).[4]

  • Metabolite Extraction: The collected samples are extracted with a suitable solvent (e.g., ethyl acetate) to isolate the phenolic metabolites.

  • Analysis: The extracted metabolites are derivatized (e.g., silylation) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.[4]

Impact on Cellular Signaling Pathways

The biological effects of this compound are often attributed to its metabolites' ability to modulate various cellular signaling pathways. While direct in vivo evidence for this compound metabolites is still emerging, related procyanidins have been shown to influence pathways involved in inflammation, oxidative stress, and cell proliferation. For instance, procyanidins have been reported to suppress the PI3K/AKT/mTOR and MAPK/ERK pathways, which are crucial in cancer progression.[14]

Signaling_Pathway_Modulation cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes PB2_Metabolites This compound Metabolites PI3K_AKT PI3K/AKT/mTOR Pathway PB2_Metabolites->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway PB2_Metabolites->MAPK_ERK Inhibition Inflammation Inflammatory Pathways (e.g., NF-κB) PB2_Metabolites->Inflammation Modulation Antioxidant Antioxidant Response PB2_Metabolites->Antioxidant Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis MAPK_ERK->Apoptosis Anti_Inflammation Anti-inflammatory Effects Inflammation->Anti_Inflammation

Modulation of Signaling Pathways.

Conclusion

The in vivo metabolism of this compound is a complex interplay between the host and its gut microbiota. While the parent compound exhibits low bioavailability, its extensive metabolism leads to the formation of a diverse array of smaller, absorbable phenolic compounds. These metabolites are likely the primary drivers of the health benefits associated with this compound consumption. A thorough understanding of this metabolic pathway is crucial for researchers and drug development professionals seeking to harness the therapeutic potential of this abundant natural compound. Future research should focus on elucidating the specific biological activities of individual metabolites and their mechanisms of action at the molecular level.

References

An In-depth Technical Guide on the Safety and Toxicity Profile of Procyanidin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and toxicity profile of Procyanidin B2, a naturally occurring flavonoid found in various plants. The information is compiled from a range of preclinical and clinical studies to support risk assessment and inform future research and development.

Executive Summary

This compound has demonstrated a favorable safety profile in a variety of toxicological assessments. It exhibits low acute toxicity and is non-mutagenic in bacterial reverse mutation assays. While it has been shown to induce polyploidy at high concentrations in vitro, it does not cause structural chromosomal aberrations or micronuclei formation in vivo. Topically, it is well-tolerated with no significant irritation or sensitization. In vitro studies indicate cytotoxic effects against various cancer cell lines, with mechanisms involving the modulation of key signaling pathways. No long-term carcinogenicity or dedicated reproductive and developmental toxicity studies following OECD guidelines have been identified in the public domain.

Acute Toxicity

This compound demonstrates a low order of acute toxicity in animal models.

Table 1: Acute Toxicity of this compound

Test SystemRoute of AdministrationLD50 (mg/kg)Observations
RatsSubcutaneous> 2000No symptoms of significant injury were observed.[1]
Experimental Protocols

Acute Subcutaneous Toxicity Study in Rats

  • Test System: Sprague-Dawley (SD) rats (Crj: CD, SPF/VAF), 6 weeks old. Groups of 5 male and 5 female rats were used for each dose level.

  • Dosage: 0, 500, 1000, and 2000 mg/kg body weight.

  • Procedure: this compound was dissolved in purified water and administered as a single subcutaneous injection into the neck.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.

  • Endpoint: Determination of the lethal dose 50 (LD50) and observation of any signs of toxicity. At the end of the observation period, all animals were subjected to a gross necropsy.

Genotoxicity

A battery of in vitro and in vivo tests has been conducted to assess the genotoxic potential of this compound.

Table 2: Genotoxicity Profile of this compound

AssayTest SystemConcentration/DoseMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium and Escherichia coliNot specifiedWith and without S9 mixNon-mutagenic[1]
Chromosomal Aberration TestChinese Hamster Lung (CHL) cells1.2, 2.4, 4.8 mMWith S9 mixNegative for structural aberrations; Positive for polyploidy[1]
0.9, 1.8 mMWithout S9 mixNegative for structural aberrations; Positive for polyploidy[1]
Micronucleus TestMice (Crj: CD-1 (ICR))500, 1000, 2000 mg/kgIn vivoNegative[1]
Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

  • Test System: Salmonella typhimurium strains (specific strains used in the cited study were not detailed, but standard Ames test protocols typically use strains such as TA98 and TA100 to detect frameshift and base-pair substitution mutations, respectively) and Escherichia coli.

  • Procedure: The assay was performed with and without a metabolic activation system (S9 mix from rat liver). Bacteria were exposed to various concentrations of this compound on histidine-deficient media.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted to assess the mutagenic potential.

In Vitro Chromosomal Aberration Test

  • Test System: Chinese Hamster Lung (CHL) cells.

  • Procedure: Cells were exposed to this compound at concentrations of 1.2, 2.4, and 4.8 mM with metabolic activation (S9 mix) and 0.9 and 1.8 mM without S9 mix.

  • Endpoint: Metaphase chromosomes were analyzed for structural aberrations (e.g., breaks, exchanges) and numerical aberrations (polyploidy). The study found an increase in the frequency of polyploid cells but no increase in structural aberrations.[1]

In Vivo Micronucleus Test

  • Test System: Male mice (Crj: CD-1 (ICR)), 8 weeks old.

  • Dosage: Single subcutaneous administration of 500, 1000, and 2000 mg/kg.

  • Procedure: Bone marrow cells were collected from the femur at specified time points after administration. Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei.

  • Endpoint: The frequency of micronucleated PCEs was determined to assess chromosomal damage.

Irritation and Sensitization

Table 3: Irritation and Sensitization Potential of this compound

AssayTest SystemObservationsResult
Primary Skin IrritationRabbitsNo erythema or edema observed.Non-irritating[1]
Primary Eye IrritationRabbitsSlight irritation of the conjunctivae, likely due to the ethanol vehicle.Slightly irritating (vehicle-related)[1]
Skin Sensitization (Guinea Pig Maximization Test)Guinea pigsNo evidence of sensitization.Non-sensitizer[1]
Experimental Protocols

Primary Skin Irritation

  • Test System: New Zealand White rabbits.

  • Procedure: A preparation containing this compound was applied topically to the intact and abraded skin of rabbits under an occlusive patch.

  • Endpoint: The application sites were evaluated for erythema and edema at specified intervals.

Primary Eye Irritation

  • Test System: New Zealand White rabbits.

  • Procedure: A preparation containing this compound was instilled into the conjunctival sac of one eye of each rabbit.

  • Endpoint: The eyes were examined for signs of irritation, including redness, swelling, and discharge.

Skin Sensitization

  • Test System: Hartley guinea pigs.

  • Procedure: The Guinea Pig Maximization Test was performed, which involves an induction phase (intradermal and topical application of this compound) followed by a challenge phase (topical application).

  • Endpoint: The skin reactions at the challenge sites were scored for evidence of sensitization.

In Vitro Cytotoxicity

This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines.

Table 4: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeAssayIC50Exposure Time
MCF-7Human Breast AdenocarcinomaSulforhodamine B (SRB)19.20 µM48 hours[2]
BGC-823Human Gastric CancerCCK-8> 200 µM48 hours[3]
SGC-7901Human Gastric CancerCCK-850-100 µM48 hours[3]
Experimental Protocols

Sulforhodamine B (SRB) Assay for MCF-7 Cells

  • Cell Culture: MCF-7 cells were grown in RPMI-1640 medium supplemented with 20% fetal bovine serum and antibiotics.

  • Procedure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound (0.5 to 50.0 µM) for 24 or 48 hours. After incubation, cells were fixed with trichloroacetic acid and stained with SRB dye.

  • Endpoint: The absorbance of the solubilized dye, which is proportional to the cellular protein content, was measured to determine cell proliferation. The IC50 value was calculated as the concentration that inhibited cell proliferation by 50% compared to the control.[2]

Reproductive and Developmental Toxicity

No dedicated reproductive and developmental toxicity studies following standard OECD guidelines (e.g., OECD 414, 421) were identified for this compound. However, one study investigated its protective effects against cadmium-induced uterine toxicity in rats. The study found that this compound could alleviate oxidative stress and inflammation in the uterus caused by cadmium exposure.[4] Another study on aged oocytes showed that this compound could protect against meiotic defects.[5]

Carcinogenicity

No long-term carcinogenicity studies on this compound have been reported in the available literature.

Human Safety Data

Clinical trials on the topical application of a 1% this compound solution for the treatment of androgenetic alopecia in men have shown it to be safe and well-tolerated. No significant adverse side effects were reported during these studies.[6] Some patients reported mild erythema and scaling with itching and stinging sensations, but a definite link to the drug was not established.[7]

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Studies in rats have shown that after oral administration, this compound is absorbed, and both the parent compound and its metabolites are excreted in the urine.[4] A portion of this compound is degraded to (-)-epicatechin and further metabolized. The bioavailability of this compound and other procyanidins is generally low, and they undergo extensive metabolism by the gut microbiota before absorption.[4][8] In mice, metabolites of this compound were found to be distributed in various organs, with the highest concentrations of conjugated forms found in the liver and a diversity of metabolites in the small intestine.[9]

Signaling Pathways in Toxicity and Cellular Defense

This compound has been shown to modulate several key signaling pathways involved in cellular responses to stress, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

In gastric cancer cells, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway. This inhibition leads to the induction of apoptosis and autophagy, contributing to its anti-proliferative effects.[1][3][10]

PI3K_Akt_mTOR_Pathway cluster_effects Cellular Effects PB2 This compound PI3K PI3K PB2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Autophagy Autophagy mTOR->Autophagy CellProliferation Cell Proliferation mTOR->CellProliferation Nrf2_ARE_Pathway cluster_nucleus Nucleus PB2 This compound Keap1 Keap1 PB2->Keap1 Inhibition of Nrf2 degradation Nrf2_cyto Nrf2 (cytosol) Keap1->Nrf2_cyto Nrf2_nucleus Nrf2 (nucleus) Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., GSTP1) ARE->AntioxidantEnzymes Transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

References

Methodological & Application

Application Notes & Protocols: Procyanidin B2 Extraction from Apple Pomace

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Apple pomace, the primary byproduct of apple juice and cider production, is a rich source of bioactive polyphenolic compounds.[1] Among these, Procyanidin B2 (PB2), a dimer of epicatechin, has garnered significant attention for its potent antioxidant, anti-inflammatory, and cardioprotective properties.[2][3][4] Its therapeutic potential is linked to its ability to modulate key signaling pathways involved in inflammation and cellular stress, such as NF-κB, MAPK, and PI3K/Akt.[3][5] These attributes make PB2 a promising candidate for nutraceutical and pharmaceutical applications.

This document provides detailed protocols for the extraction, purification, and quantification of this compound from apple pomace. It also summarizes the key biological activities and associated signaling pathways of PB2.

Experimental Protocols

Preparation of Apple Pomace
  • Obtain fresh apple pomace from industrial juice or cider production.

  • Dry the pomace to prevent microbial degradation and standardize moisture content. Freeze-drying is preferred to preserve phenolic compounds, followed by oven or sun drying.[6]

  • Grind the dried pomace into a fine powder (e.g., through a 60-mesh sieve) to increase the surface area for efficient extraction.[7]

  • Store the powdered pomace in airtight containers at -20°C in the dark until extraction.[8]

Extraction of this compound

Several methods can be employed for the extraction of polyphenols, including this compound, from apple pomace. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are modern techniques that offer higher efficiency and shorter extraction times compared to conventional methods.[9][10]

MAE uses microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Mix 5.0 g of dried apple pomace powder with the chosen extraction solvent in a vessel suitable for microwave extraction.[11]

  • Solvent Selection: An ethanol-water mixture is effective. Optimal conditions have been reported using 62.1% ethanol.[9][11]

  • Extraction Parameters:

    • Microwave Power: 650.4 W[9][11]

    • Extraction Time: 53.7 seconds[9][11]

    • Solvent-to-Solid Ratio: 22.9:1 (mL/g)[9][11]

  • Post-Extraction:

    • After extraction, cool the vessel to room temperature.

    • Separate the extract from the solid residue by centrifugation or filtration (e.g., through Whatman filter paper).[11]

    • Store the supernatant at 4°C for immediate analysis or at -20°C for long-term storage.

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.

  • Sample Preparation: Mix 0.5 g of dried apple pomace powder with 4 mL of the extraction solvent in a suitable container.[12]

  • Solvent Selection: 70% methanol or 70% ethanol are commonly used solvents.[12][13]

  • Extraction Parameters:

    • Sonication Amplitude: 50%[10][14]

    • Temperature: 90°C[10][14]

    • Extraction Time: 20 minutes[10][14]

  • Post-Extraction:

    • Separate the extract from the solid residue by centrifugation.[12]

    • Collect the supernatant. Re-extract the solid residue two more times with fresh solvent to maximize yield.[12]

    • Pool the supernatants and adjust the final volume. Store at 4°C for further processing.[12]

Purification of this compound

The crude extract contains a mixture of various phenolic compounds.[1] Purification is necessary to isolate this compound. A multi-step column chromatography approach is effective.

  • Crude Extract Preparation: Concentrate the pooled extract from the extraction step under reduced pressure and lyophilize the result.[15] Redissolve the lyophilized powder in a 20% ethanol solution.[15]

  • Macroporous Resin Column Chromatography:

    • Column Packing: Pack a glass column (e.g., 300 × 30 mm) with a macroporous adsorbent resin such as Amberlite XAD-16.[15]

    • Loading: Load the redissolved crude extract onto the pre-equilibrated column.

    • Elution:

      • Wash the column with deionized water to remove sugars and other polar compounds.

      • Perform a stepwise elution with increasing concentrations of aqueous ethanol (e.g., 20%, 40%, 60%, 80%).[1]

      • Collect fractions and monitor the phenolic content. The fraction eluted with 40% aqueous ethanol has been shown to have the highest content of total phenolics, including this compound.[1][16]

  • Gel Filtration Chromatography (Optional for Higher Purity):

    • Column: Use a Sephadex LH-20 or Toyopearl TSK HW-40s column for further purification.[17][18]

    • Elution: Elute the this compound-rich fraction from the previous step with methanol.[18]

    • Fraction Collection: Collect the fractions containing pure this compound. Purity can be monitored by HPLC. A purity of 72.28% has been achieved using this method.[17]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a photodiode array (PDA) or UV detector is the standard method for quantifying this compound.

  • Instrumentation: An HPLC system equipped with a C18 column is typically used.[12]

    • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient elution is commonly employed.

    • Solvent A: Water containing 0.5% phosphoric acid.

    • Solvent B: Acetonitrile-water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[15]

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10-20 µL.[15][19]

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard at various concentrations.

    • Inject the purified samples and quantify the amount of this compound by comparing the peak area with the standard curve.[15] The linear relationship between peak area and concentration for this compound is excellent (R² = 0.9998).

Data Presentation

Table 1: Optimal Conditions for Polyphenol Extraction from Apple Pomace.

Extraction Method Parameter Optimal Value Reference
Microwave-Assisted Extraction (MAE) Microwave Power 650.4 W [9][11]
Extraction Time 53.7 s [9][11]
Ethanol Concentration 62.1% [9][11]
Solvent to Solid Ratio 22.9:1 (mL/g) [9][11]
Ultrasound-Assisted Extraction (UAE) Temperature 90 °C [10][14]
Extraction Time 20 min [10][14]

| | Ultrasound Amplitude | 50% |[10][14] |

Table 2: this compound Content in Apple Pomace and its Extracts.

Sample Type This compound Content Analytical Method Reference
Apple Pomace (General) 219.4 mg/kg HPLC [9][11]
Apple Pomace (Mixture of red cultivars) 102.2 ± 1.6 µg/g (Methanol Extract) HPLC [12]
Apple Pomace (Mixture of red cultivars) 71.0 ± 1.5 µg/g (Acetone Extract) HPLC [12]
Purified Fraction (from macroporous resin) 92.62 ± 2.25 mg/kg (dry pomace) HPLC [16]
Apple Peel (Various Cultivars) 275.24–548.42 µg/g HPLC

| Apple Pulp (Various Cultivars) | 90.19–247.06 µg/g | HPLC | |

Biological Activity & Signaling Pathways

This compound exhibits a wide range of biological activities, primarily attributed to its antioxidant and anti-inflammatory effects.[4] It interacts with multiple cellular signaling pathways to exert its protective functions.

Key Bioactivities:
  • Anti-inflammatory: PB2 suppresses the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process, in a concentration-dependent manner.[17] This is achieved by inactivating inflammatory signaling pathways like NF-κB and MAPK.[4][5]

  • Cardioprotective: PB2 has been shown to reduce vascular calcification by inactivating the ERK1/2-RUNX2 pathway in aortic smooth muscle cells.[2] It also protects cardiomyocytes from hypoxic injury by reducing oxidative stress and apoptosis.[20]

  • Antioxidant: Procyanidins are potent antioxidants, with an activity reported to be 20 times that of vitamin C and 50 times that of vitamin E.[4] They can scavenge free radicals and protect cells from oxidative damage.[4]

  • Neuroprotective: Procyanidins can inhibit the TLR4-NLRP3 inflammasome signaling pathway, suggesting a neuroprotective role against cerebral ischemia-reperfusion injury.[5]

Visualizations of Experimental Workflow and Signaling Pathways

G Figure 1. Experimental Workflow for this compound Isolation. cluster_0 Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Pomace Apple Pomace Drying Drying (Freeze-drying/Oven) Pomace->Drying Grinding Grinding (Fine Powder) Drying->Grinding Extraction Extraction (MAE or UAE) Grinding->Extraction Filtration Filtration/ Centrifugation Extraction->Filtration CrudeExtract Crude Polyphenol Extract Filtration->CrudeExtract ResinChrom Macroporous Resin Chromatography CrudeExtract->ResinChrom GelChrom Gel Filtration (Sephadex LH-20) ResinChrom->GelChrom PurePB2 Purified This compound GelChrom->PurePB2 HPLC HPLC-PDA/UV Quantification PurePB2->HPLC Bioassay Biological Activity Assays HPLC->Bioassay G Figure 2. Anti-Inflammatory Signaling Pathways of this compound. cluster_NFKB NF-κB Pathway cluster_MAPK MAPK Pathway LPS Inflammatory Stimulus (e.g., LPS) NFKB_Activation NF-κB Activation LPS->NFKB_Activation MAPK_Activation ERK/P38 MAPK Activation LPS->MAPK_Activation PB2 This compound PB2->NFKB_Activation Inhibits PB2->MAPK_Activation Inhibits COX2_NFKB COX-2 Expression NFKB_Activation->COX2_NFKB Inflammation Inflammation COX2_NFKB->Inflammation COX2_MAPK COX-2 Expression MAPK_Activation->COX2_MAPK COX2_MAPK->Inflammation G Figure 3. Cardioprotective Signaling Pathway of this compound. cluster_ERK ERK1/2-RUNX2 Pathway PB2 This compound ERK_Activation ERK1/2 Activation PB2->ERK_Activation Inhibits Stress High Phosphate/ Oxidative Stress Stress->ERK_Activation RUNX2_Expression RUNX2 Expression ERK_Activation->RUNX2_Expression Osteogenic_Diff SMC Osteogenic Differentiation RUNX2_Expression->Osteogenic_Diff Calcification Vascular Calcification Osteogenic_Diff->Calcification

References

Application Notes: Isolation and Purification of Procyanidin B2 from Grape Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and data for the isolation and purification of Procyanidin B2, a dimeric proanthocyanidin, from grape seeds. This compound is a subject of significant research interest due to its potent antioxidant properties and potential health benefits. The following methods describe a general workflow from crude extraction to high-purity isolation suitable for research and development applications.

Data Presentation

The following tables summarize key quantitative data for the extraction and purification of proanthocyanidins from grape seeds.

Table 1: Optimized Conditions for Proanthocyanidin (PAC) Extraction from Grape Seeds

ParameterOptimized ValueSolvent SystemSource
Ultrasonication-Assisted Extraction
Solvent Concentration47% Ethanol in WaterAqueous Ethanol[1][2]
Solvent-to-Solid Ratio10:1 (v/w)Aqueous Ethanol[1][2]
Sonication Time53 minutesAqueous Ethanol[1][2]
Temperature60 °CAqueous Ethanol[1][2]
Conventional Solvent Extraction
Solvent System70% Acetone in WaterAqueous Acetone[3]
Extraction Time24 hoursAqueous Acetone[3]
TemperatureRoom TemperatureAqueous Acetone[3]
Microwave-Assisted Extraction (MAE)
Solvent Concentration94% EthanolEthanol[4]
Temperature170 °CEthanol[4]
Duration55 minutesEthanol[4]

Table 2: Procyanidin Content in Grape Seeds

CompoundContent RangeNotesSource
Total Proanthocyanidins35.3 - 159 mg/g of seed dry weightContent varies significantly between grape cultivars.[5]
This compoundIdentified as the main procyanidin dimer in seeds.The abundance relative to other flavan-3-ols is typically: (+)-catechin > (-)-epicatechin > this compound.[5][6][5][6]
Monomers, Oligomers, PolymersMonomers and polymers are often the most abundant fractions.A typical ratio of monomers:oligomers:polymers can be around 11:34:55.[6][5][6]
Commercial Grape Seed Extracts7-14% (w/w) monomers and dimers.The majority of commercial extracts consist of polymers (>5 units).[5]

Experimental Workflow

The overall process for isolating this compound involves an initial solvent extraction to create a crude extract, followed by one or more chromatographic steps to first enrich the oligomeric fraction and then purify the target compound.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Pre-Purification cluster_2 Step 3: Final Purification cluster_3 Step 4: Verification A Grape Seeds (Ground) B Crude Proanthocyanidin Extract A->B Aqueous Ethanol or Acetone Extraction C Concentrated Crude Extract B->C Solvent Evaporation D Oligomer-Enriched Fraction C->D Macroporous Resin or Size-Exclusion Chromatography E Purified this compound D->E Preparative HPLC (e.g., C18 or Diol Column) F Structural Confirmation E->F HPLC-MS, NMR

Caption: Workflow for this compound Isolation.

Experimental Protocols

Protocol 1: Ultrasonication-Assisted Extraction of Crude Proanthocyanidins

This protocol is based on an optimized green extraction method to obtain a crude extract rich in proanthocyanidins, including this compound.[1][2]

  • Sample Preparation:

    • Obtain grape seeds, either as a byproduct of winemaking or from whole grapes.

    • Dry the seeds thoroughly at a temperature not exceeding 60 °C to prevent degradation.

    • Grind the dried seeds into a fine powder using a high-speed blender or mill.

  • Extraction:

    • Prepare the extraction solvent: 47% food-grade ethanol in deionized water (v/v).[1][2]

    • In a suitable vessel, combine the grape seed powder with the extraction solvent at a solvent-to-solid ratio of 10:1 (v/w).[1][2]

    • Place the vessel in an ultrasonic bath and sonicate for 53 minutes at a controlled temperature of 60 °C.[1][2]

  • Filtration and Concentration:

    • After extraction, separate the solid residue from the liquid extract by centrifugation followed by filtration (e.g., using Whatman filter paper).

    • Remove the ethanol from the filtrate using a rotary evaporator under reduced pressure at a temperature below 45 °C.

    • The resulting aqueous solution is the crude proanthocyanidin extract. This can be freeze-dried to yield a stable powder for storage.[3]

Protocol 2: Pre-purification using Macroporous Adsorption Resin

This step aims to remove sugars, acids, and other highly polar impurities while concentrating the proanthocyanidin fraction. AB-8 resin is a common choice for this purpose.

  • Resin Preparation:

    • Pack a glass column with AB-8 macroporous adsorption resin.

    • Pre-wash the column sequentially with ethanol and then deionized water until the effluent is neutral.

  • Sample Loading:

    • Dissolve the crude extract powder in deionized water to a concentration of approximately 6.0 mg/mL.[7]

    • Adjust the pH of the sample solution to 4.0.[7]

    • Load the solution onto the prepared AB-8 resin column at a slow flow rate (e.g., 1.0 bed volume per hour).[7]

  • Elution:

    • Wash the column with 2-3 bed volumes of deionized water (pH 4.0) to remove unretained polar compounds.

    • Elute the proanthocyanidins using a stepwise gradient of aqueous ethanol. Fractions containing oligomers, including this compound, typically elute with 30-70% ethanol.[7]

    • Collect fractions and monitor the composition using analytical HPLC.

    • Pool the fractions rich in dimeric procyanidins and concentrate them using a rotary evaporator.

Protocol 3: Purification of this compound by Preparative HPLC

The final step involves high-resolution separation using preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound to a high degree of purity.

  • System Preparation:

    • Equip a preparative HPLC system with a suitable column, such as a reversed-phase C18 or a normal-phase Diol column.[8][9] A Diol column is often preferred for separating procyanidins based on their degree of polymerization.[9]

    • Prepare the mobile phases. A common system for a Diol column is:

      • Mobile Phase A: Dichloromethane

      • Mobile Phase B: Methanol/Water/Acetic Acid (e.g., 95:3:2, v/v/v)[9]

    • A common system for a C18 column is:

      • Mobile Phase A: Water with 0.1% formic acid.[10]

      • Mobile Phase B: Acetonitrile or Methanol.[10]

  • Chromatographic Separation:

    • Dissolve the oligomer-enriched fraction from Protocol 2 in the initial mobile phase solvent.

    • Inject the sample onto the column.

    • Run a linear gradient program to separate the compounds. For a Diol column, a slow increase in the percentage of Mobile Phase B will elute compounds by increasing degree of polymerization (monomers, then dimers, trimers, etc.).[9]

    • Set the detector to monitor the effluent at approximately 280 nm.

    • Collect the peak corresponding to this compound based on the retention time of a known standard. The identity of this compound and other procyanidins like B1, B3, and C1 can be confirmed via HPLC-MS.[11][12]

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure.

    • Freeze-dry the remaining aqueous solution to obtain purified this compound as a powder.

    • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

References

Chromatographic Techniques for Procyanidin B2 Separation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and purification of Procyanidin B2, a dimeric proanthocyanidin with significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits. The following sections outline various chromatographic techniques that have been successfully employed for the isolation and analysis of this compound from different natural sources.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical and preparative separation of this compound. Depending on the stationary phase, different separation principles can be applied.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is a widely used method for the analysis of procyanidins.

Application Note: This method is suitable for the quantification of this compound in various sample matrices, including plant extracts and food products. The use of a C18 column is common, providing good resolution for procyanidin dimers.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water containing 0.5% phosphoric acid.

    • Solvent B: Acetonitrile/Water (50:50, v/v).

  • Gradient Elution: A linear gradient can be optimized depending on the complexity of the sample matrix. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 5-20 µL, depending on the sample concentration.

Quantitative Data Summary:

ParameterValueReference
Linearity Range2.399–9.596 µg
Correlation Coefficient (R²)0.9998
Average Spike Recovery97.72%
Relative Standard Deviation (RSD)1.98%

Experimental Workflow:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Plant Material Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (280 nm) Separation->Detection Quantification Quantification of This compound Detection->Quantification

Caption: Reversed-Phase HPLC workflow for this compound analysis.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC separates molecules based on their polarity. This technique is particularly useful for separating procyanidins according to their degree of polymerization.

Application Note: NP-HPLC on a diol or silica stationary phase can effectively separate procyanidin monomers, dimers (like B2), and higher oligomers. This is advantageous for isolating specific oligomers from a complex mixture.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a DAD or fluorescence detector (FLD).

  • Column: Diol stationary phase column.[1]

  • Mobile Phase: A binary gradient of acidified acetonitrile and methanol-water.[1] A common mobile phase for silica columns is a gradient of dichloromethane-methanol-formic acid-water.[1]

  • Gradient Elution: The gradient is designed to increase in polarity to elute compounds with higher degrees of polymerization.

  • Detection: Fluorescence detection (Excitation: 272 nm, Emission: 312 nm) offers greater sensitivity and selectivity for procyanidins compared to UV detection.[2]

Quantitative Data Summary:

ParameterDetection MethodAdvantageReference
Sensitivity & SelectivityFluorescence (FLD)Greater than UV/DAD[2]

Experimental Workflow:

NP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc NP-HPLC Separation cluster_fraction Fraction Collection Extract Procyanidin Extract Injection Inject into HPLC Extract->Injection Separation Diol/Silica Column Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Collect Collect Fractions (Monomers, Dimers, etc.) Detection->Collect

Caption: Normal-Phase HPLC workflow for procyanidin fractionation.

Low-Pressure Column Chromatography

Low-pressure column chromatography is a valuable technique for the preparative scale purification of this compound.

Sephadex LH-20 Chromatography

Sephadex LH-20 is a size-exclusion and partition chromatography medium with both hydrophilic and lipophilic properties, making it highly effective for separating polyphenols.[3][4]

Application Note: This method is widely used for the fractionation of procyanidins.[5] It can be used as a preliminary purification step before a final polishing step with HPLC.[3] The separation is based on molecular size, with larger molecules eluting first.[4]

Experimental Protocol:

  • Column: Glass column packed with Sephadex LH-20 resin.

  • Stationary Phase: Sephadex LH-20.

  • Equilibration and Elution Solvents:

    • Initial Elution (to remove smaller molecules): Water or 30% methanol.[6]

    • Elution of Procyanidins: A step gradient of aqueous ethanol or acetone is commonly used. For example, a sequence of 50% ethanol, 70% ethanol, and finally aqueous acetone can be employed to elute fractions with increasing degrees of polymerization.[5] A patent describes using 95% ethanol for elution.[7]

  • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing pure this compound.[7]

Experimental Workflow:

Sephadex_Workflow cluster_prep Column Preparation cluster_sep Separation cluster_analysis Analysis Packing Pack Sephadex LH-20 into column Equilibration Equilibrate with starting solvent Packing->Equilibration Loading Load Crude Extract Equilibration->Loading Elution Elute with solvent gradient Loading->Elution Collection Collect Fractions Elution->Collection Monitoring Monitor fractions by TLC/HPLC Collection->Monitoring Pooling Pool pure This compound fractions Monitoring->Pooling HSCCC_Principle cluster_main HSCCC for this compound Separation SolventSystem Immiscible Two-Phase Solvent System HSCCC High-Speed Counter-Current Chromatograph SolventSystem->HSCCC Sample Crude Procyanidin Extract Sample->HSCCC Separation Partitioning between Liquid Phases HSCCC->Separation ProcyanidinB2 Purified This compound Separation->ProcyanidinB2 Metabolite_Pathway PB2 This compound (Oral Administration) Absorption Intestinal Absorption PB2->Absorption Metabolism Metabolism (e.g., Methylation, Sulfation) Absorption->Metabolism Distribution Distribution to Tissues Metabolism->Distribution Excretion Excretion Distribution->Excretion

References

Synthesis of Procyanidin B2 from Epicatechin: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the chemical synthesis of procyanidin B2, a naturally occurring B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a 4β→8 bond. This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its wide range of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] This application note outlines the prevalent synthetic strategies, presents key quantitative data in a structured format, and offers a detailed experimental protocol for its preparation from (-)-epicatechin.

Introduction

This compound is a dimeric flavonoid found in various plant sources such as apples, grape seeds, and cocoa.[3][4][5] Its therapeutic potential is linked to its ability to modulate cellular signaling pathways, such as the NLRP3 inflammasome and MAPK pathways, and to inhibit enzymes like cyclooxygenase-2 (COX-2).[6][7] The limited availability from natural sources and the challenges in isolating pure compounds necessitate efficient and stereoselective chemical synthesis methods for further research and drug development.[8] The primary approach to synthesizing this compound involves the Lewis acid-mediated condensation of a protected epicatechin nucleophile with an epicatechin electrophile.[9][10]

Synthetic Strategies Overview

The most common strategy for the synthesis of this compound from (-)-epicatechin is a multi-step process that can be summarized as follows:

  • Protection of Hydroxyl Groups: The phenolic hydroxyl groups of (-)-epicatechin are protected to prevent side reactions and to control the regioselectivity of the subsequent coupling reaction. Benzyl groups are commonly used as protecting groups.[9]

  • Formation of the Electrophile: A protected epicatechin derivative is converted into an electrophile. This is typically achieved through oxidation, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which activates the C4 position.[9]

  • Lewis Acid-Mediated Condensation: The protected epicatechin (nucleophile) is coupled with the activated electrophile in the presence of a Lewis acid, such as titanium tetrachloride (TiCl4) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to form the characteristic 4β→8 linkage.[9][11]

  • Deprotection: The protecting groups are removed from the coupled dimer to yield the final product, this compound. This is often accomplished through hydrogenolysis using a palladium catalyst.[12]

An alternative, though less controlled, method involves the autoxidation of (-)-epicatechin under mildly acidic conditions, which can generate a mixture of procyanidins, including B-type dimers.[13][14]

Quantitative Data Summary

The following table summarizes the reported yields for a multi-step synthesis of this compound from L-epicatechin.

StepReactionReagents/CatalystSolvent(s)Temperature (°C)Time (h)Yield (%)Reference
1Benzylation (Protection)K2CO3Dimethylformamide0 - 20-82[12]
2aOxidationDDQCH2Cl2203-[12]
2bAcylationDMAPCH2Cl2-0.3363[12]
3BrominationN-bromosuccinimideCH2Cl2-78 to 20-99[12]
4CondensationTiCl4CH2Cl2; Tetrahydrofuran20343[12]
5DeprotectionH2; Pd(OH)2/CH2O; Methanol; Ethyl acetate201899[12]

Experimental Protocols

This section provides a detailed protocol for the multi-step synthesis of this compound based on established methodologies.[9][10][12]

Materials and Reagents
  • (-)-Epicatechin

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH2Cl2)

  • 4-Dimethylaminopyridine (DMAP)

  • N-Bromosuccinimide (NBS)

  • Titanium tetrachloride (TiCl4)

  • Tetrahydrofuran (THF)

  • Palladium hydroxide on carbon (Pd(OH)2/C)

  • Hydrogen gas (H2)

  • Triethylamine (Et3N)

  • Sodium bicarbonate (NaHCO3)

  • Methanol

  • Ethyl acetate

  • Deionized water

Step-by-Step Synthesis Procedure

Step 1: Protection of (-)-Epicatechin (Benzylation)

  • Dissolve (-)-epicatechin in anhydrous dimethylformamide.

  • Add potassium carbonate to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide to the reaction mixture.

  • Allow the reaction to warm to room temperature (20 °C) and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5,7,3',4'-tetra-O-benzyl-(-)-epicatechin.

Step 2: Formation of the Electrophile

  • Dissolve the protected epicatechin from Step 1 in dichloromethane.

  • Add DDQ to the solution and stir at room temperature for 3 hours.

  • After the oxidation is complete, add DMAP and continue stirring for approximately 20 minutes.

  • Purify the product by column chromatography to yield the activated electrophilic building block.

Step 3: Bromination (Alternative Electrophile Activation)

  • Dissolve the protected epicatechin in dichloromethane and cool to -78 °C.

  • Add N-bromosuccinimide and allow the reaction to slowly warm to room temperature.

  • Upon completion, quench the reaction and purify the product to obtain the brominated electrophile.

Step 4: TiCl4-Mediated Condensation

  • Dissolve the protected (-)-epicatechin (nucleophile) and the activated electrophile from Step 2 or 3 in a mixture of dichloromethane and tetrahydrofuran.

  • Cool the solution to the desired temperature (e.g., -20 °C to 0 °C).

  • Slowly add a solution of TiCl4 in dichloromethane to the reaction mixture.

  • Stir the reaction at 20 °C for 3 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate to obtain the protected this compound dimer.

Step 5: Deprotection (Hydrogenolysis)

  • Dissolve the protected dimer in a mixture of ethyl acetate, methanol, and water.

  • Add triethylamine and sodium bicarbonate.

  • Add Pd(OH)2/C as the catalyst.

  • Stir the mixture under a hydrogen atmosphere for 18 hours at room temperature.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (e.g., Sephadex LH-20) to obtain pure this compound.[15]

Visualizations

Chemical Synthesis Workflow

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Steps cluster_end Final Product Epicatechin (-)-Epicatechin Protection 1. Protection (Benzylation) Epicatechin->Protection Benzyl Bromide, K2CO3 Activation 2. Electrophile Formation (Oxidation) Protection->Activation DDQ Condensation 3. Condensation (TiCl4-mediated) Activation->Condensation Protected Epicatechin, TiCl4 Deprotection 4. Deprotection (Hydrogenolysis) Condensation->Deprotection H2, Pd(OH)2/C ProcyanidinB2 This compound Deprotection->ProcyanidinB2

Caption: Workflow for the chemical synthesis of this compound.

This compound in Cellular Signaling

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK & NF-κB Pathways cluster_response Inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Activation LPS->NFkB COX2 COX-2 Expression MAPK->COX2 NFkB->COX2 NLRP3 NLRP3 Inflammasome Activation NFkB->NLRP3 ProcyanidinB2 This compound ProcyanidinB2->MAPK Inhibits ProcyanidinB2->NFkB Inhibits ProcyanidinB2->NLRP3 Inhibits

Caption: Inhibition of inflammatory pathways by this compound.

References

Application Note & Protocol: Quantification of Procyanidin B2 in Plant Extracts using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2, a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a C4→C8 bond, is a widely distributed natural polyphenol in various plants, including fruits, vegetables, and nuts.[1][2] It is recognized for its potent antioxidant, anti-inflammatory, and other health-promoting bioactivities, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[2] Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant extracts is depicted below.

ProcyanidinB2_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis PlantMaterial Plant Material (e.g., fruits, leaves, bark) Grinding Grinding to Powder PlantMaterial->Grinding Extraction Extraction Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Purification Optional: Solid Phase Extraction (SPE) or Column Chromatography Filtration->Purification FinalExtract Final Extract for HPLC Analysis Purification->FinalExtract HPLC HPLC System FinalExtract->HPLC Injection Column C18 Reversed-Phase Column HPLC->Column MobilePhase Gradient Elution Column->MobilePhase Detection UV (280 nm) or MS/MS Detector MobilePhase->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Identification and Integration DataAcquisition->PeakIntegration CalibrationCurve Calibration Curve Generation (using this compound standard) PeakIntegration->CalibrationCurve Quantification Quantification of this compound CalibrationCurve->Quantification Validation Method Validation (LOD, LOQ, Precision, Accuracy) Quantification->Validation FinalResult Final Concentration (µg/g or mg/g) Validation->FinalResult

Caption: Experimental workflow for this compound quantification.

Experimental Protocols

Sample Preparation: Extraction

A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials and Reagents:

  • Plant material (dried and ground to a fine powder)

  • Methanol (HPLC grade)

  • Formic acid (or Acetic acid)

  • Water (ultrapure)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.45 µm)

Protocol:

  • Weigh approximately 1 g of the powdered plant material into a centrifuge tube.

  • Add 25 mL of a 60% methanol solution containing 1% formic acid.[3] This solid-to-solvent ratio of 1:25 (w/v) has been shown to be effective for procyanidin extraction.[3]

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath for 10 minutes, followed by stirring for 15 minutes to enhance extraction efficiency.[3]

  • Centrifuge the mixture at 2,795 g for 15 minutes.[4]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis. For long-term storage, samples should be kept at -80°C.[4]

HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., Hypersil ODS2, 4.0 mm × 200 mm, 5 µm)[5]
Mobile Phase A 2% Acetic acid in water[5]
Mobile Phase B Methanol[5]
Gradient Elution A gradient elution is typically used. A starting point could be 95% A and 5% B, linearly progressing to a higher concentration of B over 30-40 minutes.
Flow Rate 1.0 mL/min[6]
Column Temperature 30 °C[6]
Detection Wavelength 280 nm[5][6]
Injection Volume 10-20 µL

Standard Preparation:

  • Prepare a stock solution of this compound standard in methanol.

  • Create a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.1 to 50 µg/mL.[5]

  • Inject the standards to construct a calibration curve.

Method Validation

Method validation is essential to ensure the reliability of the quantitative results. The following parameters should be assessed.

Validation ParameterTypical Results
Linearity (R²) > 0.99[5][6]
Limit of Detection (LOD) 1.25 µg/mL[6]
Limit of Quantification (LOQ) Typically 3-5 times the LOD
Precision (RSD%) Intraday: ≤10%; Interday: ≤15%[3]
Accuracy (Recovery %) 89.60% - 98.47%[5]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, part of the plant used, and geographical origin. The following table summarizes some reported values.

Plant MaterialConcentration of this compoundReference
Apple Peel (various cultivars)275.24–548.42 µg/g
Apple Pulp (various cultivars)90.19–247.06 µg/g
Paullinia cupana Kunth. seeds~5000 µg/g (dimeric procyanidins)[3]
Crataegus monogyna Jacq. extractsTrimeric procyanidin was abundantly found[3]

Advanced Method: HPLC-MS/MS

For higher selectivity and sensitivity, especially in complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is recommended.

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for procyanidin analysis.[3]

Mass Spectrometric Parameters:

  • Parent Ion [M-H]⁻: m/z 577[3]

  • Major Fragment Ions (MS²) : m/z 425, 407, 289[4]

The fragmentation of this compound in negative ion mode typically involves Quinone Methide (QM) cleavage of the interflavanoid bond, as well as Heterocyclic Ring Fission (HRF) and Retro-Diels-Alder (RDA) fission.[7]

Signaling Pathway (Illustrative)

While not directly part of the quantification protocol, understanding the biological context of this compound is important for researchers. The following diagram illustrates a simplified signaling pathway where this compound has been shown to exert its antioxidant effects.

ProcyanidinB2_Nrf2_Pathway PB2 This compound Nrf2 Nrf2 PB2->Nrf2 promotes dissociation ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

Caption: this compound and the Nrf2 antioxidant pathway.

Conclusion

The HPLC-UV method described provides a reliable and reproducible approach for the quantification of this compound in plant extracts. For more complex samples or when higher sensitivity is required, HPLC-MS/MS is the preferred method. Proper method validation is crucial to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and professionals involved in the analysis of this important bioactive compound.

References

Procyanidin B2: An Application Note for its Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2 (PB2), a B-type proanthocyanidin, is a naturally occurring flavonoid found abundantly in foods such as apples, grape seeds, and cocoa.[1] It is a dimer consisting of two (−)-epicatechin units linked by a C4→C8 bond.[2] Exhibiting potent antioxidant, anti-inflammatory, and anti-cancer properties, this compound is a subject of intense research in nutrition, pharmacology, and drug development.[1][3] Its well-characterized nature makes it an essential analytical standard for the accurate quantification and identification in complex matrices, including food products, herbal extracts, and biological samples. This document provides detailed protocols and data for using this compound as a reference standard in analytical chemistry.

Physicochemical Properties and Handling

Accurate analysis begins with the proper handling and storage of the analytical standard. This compound is typically supplied as a neat solid and should be stored under recommended conditions to ensure its stability.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
Synonyms (−)-Epicatechin-(4β→8)-(−)-epicatechin, Proanthocyanidin B2 [1]
CAS Number 29106-49-8 [1]
Molecular Formula C₃₀H₂₆O₁₂ [1][4]
Molecular Weight 578.52 g/mol [1][4]
Purity ≥90% (HPLC) to ≥98% [1][5]
Appearance Crystalline solid [5]
Storage Temperature 2-8°C or -20°C [1][5]
Solubility Soluble in ethanol, DMSO, dimethyl formamide (~30 mg/mL), and PBS (pH 7.2, ~10 mg/mL). [5]

| Stability | Stable for ≥4 years when stored at -20°C as a solid. Aqueous solutions are not recommended for storage beyond one day. |[5] |

Spectroscopic Data for Identification

Structural confirmation of this compound in experimental samples can be achieved by comparing its spectroscopic data against the reference standard.

Table 2: Spectroscopic Data for this compound

Technique Key Data Points Reference(s)
UV-Vis λmax: ~281 nm in methanol or ethanol. [5]
Mass Spectrometry (MS) Negative ESI-MS: [M-H]⁻ at m/z 577.1. [6][7]
MS/MS Fragmentation ([M-H]⁻): Characteristic fragment ions at m/z 425.0, 407.0, and 289.0. [6]

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR (in methanol-d₄/D₂O): Signals in the range of 6.5–7.15 ppm (aromatic protons) and 2.6–3.0 ppm (diastereomeric protons) are characteristic. |[8][9] |

Analytical Methodologies

The following protocols provide robust methods for the quantification of this compound in various samples.

Protocol 3.1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying this compound in plant extracts, food, and beverage samples.

1. Standard Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol or ethanol.

  • Perform serial dilutions with the mobile phase to create a calibration curve (e.g., 1 - 100 µg/mL).

2. Sample Preparation (Example: Apple Peel):

  • Homogenize dried apple peel powder.

  • Extract with subcritical water at 150°C for 15 minutes or with a 60% methanol/water solution containing 1% formic acid using ultrasonication.[10][11]

  • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • A generalized method is presented in the table below, which can be optimized for specific matrices.

Table 3: Typical HPLC-UV Conditions for this compound Analysis

Parameter Condition Reference(s)
Column C18 reverse-phase (e.g., Phenomenex Luna C18, 250 mm × 4.6 mm, 5 µm)
Mobile Phase A Water with 0.5% Phosphoric Acid
Mobile Phase B Acetonitrile/Water (50:50, v/v)
Gradient Optimized based on sample complexity (isocratic or gradient elution).
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm

| Injection Volume | 10-20 µL | |

4. Quantitative Performance:

  • The method demonstrates good linearity and recovery.

Table 4: Reported Quantitative Data for HPLC-UV Method

Parameter Value Reference(s)
Linearity Range 2.399 – 9.596 µg
Correlation Coefficient (R²) > 0.999
Average Recovery 97.72%

| Relative Standard Deviation (RSD) | 1.98% | |

Protocol 3.2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.

1. Standard and Internal Standard (IS) Preparation:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a working stock solution of an appropriate internal standard (e.g., Quercetin).

  • Create calibration standards by spiking blank plasma with this compound and a fixed concentration of IS.

2. Sample Preparation (Rat Plasma):

  • To 100 µL of plasma, add the IS solution.

  • Perform a one-step liquid-liquid extraction with 500 µL of ethyl acetate.[12]

  • Vortex and centrifuge the sample.

  • Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

3. LC-MS/MS Conditions:

Table 5: Typical LC-MS/MS Conditions for this compound Bioanalysis

Parameter Condition Reference(s)
Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) [12][13]
Mobile Phase A Water with 0.1% Formic Acid [12][13]
Mobile Phase B Methanol [12][13]
Gradient Linear gradient from 5% to 95% B over 10 minutes.
Flow Rate 0.25 mL/min [12][13]
Ionization Mode Electrospray Ionization (ESI), Negative [12][13]
MRM Transition (PB2) m/z 577.1 → 289.0 [6]

| MRM Transition (IS) | Analyte-specific (e.g., Quercetin: m/z 301.0 → 151.0) | |

4. Quantitative Performance:

  • The method is validated for high sensitivity and precision.

Table 6: Reported Quantitative Data for LC-MS/MS Method

Parameter Value (for this compound) Reference(s)
Lower Limit of Quantification (LLOQ) 5 ng/mL [12][13]
Intra- & Inter-day Variability < 15% [12][13]

| Extraction Recovery | ~74% |[12] |

Application: Sample Preparation Workflows

The selection of an appropriate extraction method is critical for accurate quantification. The following diagrams illustrate common workflows.

G cluster_0 Extraction from Solid Matrix (e.g., Plant Material) A Solid Sample (e.g., Apple Peel) B Grind / Homogenize A->B C Add Extraction Solvent (e.g., 70% Acetone) B->C D Ultrasonicate / Stir C->D E Centrifuge D->E F Collect Supernatant E->F G Filter (0.45 µm) F->G H Analyze by HPLC / LC-MS G->H

Figure 1. General workflow for extracting this compound from a solid matrix.

G cluster_1 Extraction from Liquid Matrix (e.g., Plasma) A Plasma Sample B Add Internal Standard (IS) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Vortex & Centrifuge C->D E Collect Organic Layer D->E F Evaporate to Dryness E->F G Reconstitute in Mobile Phase F->G H Analyze by LC-MS/MS G->H G PB2 This compound Akt Akt PB2->Akt inhibits phosphorylation mTOR mTOR Akt->mTOR inhibits phosphorylation Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis promotes Autophagy Autophagy mTOR->Autophagy promotes G cluster_0 Cytoplasm cluster_1 Nucleus PB2 This compound MAPK ERK / p38-MAPK PB2->MAPK activates Nrf2_cyto Nrf2 MAPK->Nrf2_cyto promotes translocation Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl ARE ARE (Antioxidant Response Element) Nrf2_nucl->ARE binds to GSTP1 GSTP1 Expression ARE->GSTP1 Protection Protection from Oxidative Stress GSTP1->Protection

References

Procyanidin B2: A Powerful Tool for Studying and Mitigating Neuronal Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Procyanidin B2 (PB2), a naturally occurring polyphenol found in high concentrations in apples, cocoa, and grapes, is emerging as a significant compound for investigating the mechanisms of oxidative stress in neurons.[1][2] Its potent antioxidant properties and ability to modulate key cellular signaling pathways make it an invaluable asset for neurobiology research and a potential therapeutic agent for neurodegenerative diseases. These application notes provide a comprehensive overview of PB2's role in neuronal protection and detailed protocols for its use in a research setting.

Mechanism of Action

This compound primarily exerts its neuroprotective effects through two main mechanisms:

  • Direct Scavenging of Reactive Species: PB2 is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key drivers of oxidative damage in neurons.[1][2] This direct antioxidant activity helps to mitigate the harmful effects of oxidative and nitrosative stress.[1][2]

  • Modulation of Cellular Signaling Pathways: PB2 has been shown to activate critical pro-survival and antioxidant signaling pathways within neurons. Notably, it can modulate the PI3K/Akt and the Nrf2/ARE pathways.[3][4][5][6] The activation of the PI3K/Akt pathway is associated with promoting cell survival and inhibiting apoptosis.[3][7] The Nrf2/ARE pathway is a primary regulator of endogenous antioxidant defenses, and its activation by PB2 leads to the upregulation of protective enzymes.[4][5][8]

Data Presentation

The following table summarizes the quantitative data from key studies on the neuroprotective effects of this compound.

Cell TypeStressorPB2 ConcentrationOutcomeReference
Rat Cerebellar Granule Neurons (CGNs)Glutamate (Excitotoxicity)40 µMSignificant reduction in apoptosis to ~30%[1]
Rat Cerebellar Granule Neurons (CGNs)Glutamate (Excitotoxicity)60 µMSignificant reduction in apoptosis to ~25%[1]
Rat Cerebellar Granule Neurons (CGNs)Glutamate (Excitotoxicity)80 µMSignificant reduction in apoptosis to ~20%[1]
Dorsal Root Ganglion (DRG) NeuronsHigh Glucose (45 mM)10 µg/mLDecreased ROS levels and reduced apoptosis[3]
PC12 CellsHydrogen Peroxide (H₂O₂)25 µMIncreased cell viability and antioxidant enzyme activity[5][9]

Experimental Protocols

Here are detailed methodologies for key experiments to study the effects of this compound on neuronal oxidative stress.

Neuronal Cell Culture and PB2 Treatment

This protocol is a general guideline for primary rat cerebellar granule neurons (CGNs) and can be adapted for other neuronal cell lines like PC12 or dorsal root ganglion neurons.

Materials:

  • Primary rat cerebellar granule neurons (CGNs)

  • Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin

  • This compound (PB2) stock solution (e.g., 10 mM in DMSO)

  • Serum-free medium (25K-serum)

  • Oxidative stress inducer (e.g., glutamate, H₂O₂, HA14-1)

Procedure:

  • Plate CGNs at a suitable density on poly-L-lysine coated plates.

  • Culture the cells for 6-7 days, allowing them to mature.

  • Prior to treatment, replace the culture medium with 1 mL of serum-free 25K-serum medium to eliminate potential confounding effects from serum.[1]

  • Pre-treat the neurons with varying concentrations of PB2 (e.g., 10 µM to 80 µM) for 6 hours.[1]

  • Induce oxidative stress by adding the chosen stressor directly to the medium containing PB2. For example:

    • Excitotoxicity: Add glutamate (100 µM) and its co-factor glycine (10 µM) for 90 minutes.[1] Afterwards, replace the medium with fresh 25K-serum medium containing the original concentration of PB2 and incubate for an additional 24 hours.[1]

    • Mitochondrial Oxidative Stress: Add HA14-1 (15 µM) and incubate for 24 hours.[1]

    • Nitrosative Stress: Add sodium nitroprusside (SNP, 100 µM) and incubate for 24 hours.[1]

  • Proceed with downstream assays to assess cell viability, apoptosis, or specific signaling pathway activation.

Cell Viability Assessment using MTT Assay

This assay quantitatively measures cell viability based on mitochondrial activity.

Materials:

  • Treated neuronal cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

  • Treated neuronal cells

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • After treatment, wash the cells twice with warm PBS.

  • Load the cells with H2DCFDA (e.g., 10 µM in PBS) and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Quantify the fluorescence intensity to determine the relative levels of intracellular ROS.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways like PI3K/Akt and Nrf2.

Materials:

  • Treated neuronal cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-HO-1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of each sample.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

Procyanidin_B2_PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PB2 This compound PI3K PI3K PB2->PI3K Activates Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt (Active) Apoptosis Apoptosis pAkt->Apoptosis Inhibits CellSurvival Cell Survival pAkt->CellSurvival Promotes

Caption: this compound activates the PI3K/Akt signaling pathway, promoting neuronal survival.

Procyanidin_B2_Nrf2_ARE_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 This compound Nrf2_Keap1 Nrf2-Keap1 Complex PB2->Nrf2_Keap1 Induces Dissociation Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription

Caption: this compound promotes the Nrf2/ARE pathway, boosting antioxidant defenses.

Experimental_Workflow_Procyanidin_B2 start Start: Neuronal Cell Culture treatment Pre-treatment with This compound start->treatment stress Induction of Oxidative Stress treatment->stress assays Downstream Assays stress->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (H2DCFDA) assays->ros western Western Blotting (Signaling Pathways) assays->western analysis Data Analysis and Interpretation viability->analysis ros->analysis western->analysis

Caption: General experimental workflow for studying the effects of this compound.

References

Application Notes and Protocols: Procyanidin B2 in Hair Growth Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2, a naturally occurring flavonoid found in high concentrations in apples, has emerged as a promising compound in the field of hair growth research.[1][2] Scientific studies have demonstrated its potential to stimulate hair epithelial cell proliferation, induce the anagen (growth) phase of the hair cycle, and increase hair density and diameter.[3][4] These application notes provide a comprehensive overview of the use of this compound in hair growth studies, including quantitative data from key research, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and clinical studies on the efficacy of this compound in promoting hair growth.

Table 1: In Vitro Efficacy of this compound on Murine Hair Epithelial Cell Growth

Concentration of this compoundGrowth-Promoting Activity (% of Control)Study DurationReference
30 µM~300%5 days[4]

Table 2: Clinical Trial Results of Topical this compound in Male Pattern Baldness

ParameterThis compound GroupPlacebo GroupDurationp-valueReference
4-Month Study [5]
Increase in Total Hairs / 0.25 cm²3.67 ± 4.09-2.54 ± 4.004 months< 0.001[5]
% of Subjects with Increased Hair Diameter78.9%30.0%4 months< 0.02[5]
6-Month Study [3]
Increase in Total Hairs / 0.25 cm²6.68 ± 5.530.08 ± 4.566 months< 0.005[3]
Increase in Terminal Hairs (>60 µm) / 0.25 cm²1.99 ± 2.58-0.82 ± 3.406 months< 0.02[3][6]
Increase in Non-Vellus Hairs (>40 µm) / 0.25 cm²5.79 ± 4.85-1.63 ± 7.436 months< 0.005[3]

Signaling Pathways and Mechanism of Action

This compound is understood to influence hair growth through at least two primary signaling pathways: the inhibition of Protein Kinase C (PKC) and by counteracting Transforming Growth Factor-beta (TGF-β) induced apoptosis.

Protein Kinase C (PKC) Inhibition

PKC isozymes are implicated in the regulation of the hair cycle, with their activation often leading to an inhibition of hair growth.[1][7] this compound has been shown to selectively inhibit certain PKC isozymes, thereby promoting the proliferation of hair epithelial cells and stimulating the anagen phase.[7]

PKC_Inhibition ProcyanidinB2 This compound PKC Protein Kinase C (PKC) ProcyanidinB2->PKC Proliferation Hair Cell Proliferation (Anagen Phase) ProcyanidinB2->Proliferation promotes Inhibition Inhibition of Growth PKC->Inhibition HairFollicle Hair Follicle Cell Proliferation->HairFollicle Inhibition->HairFollicle TGF_Beta_Pathway TGF_beta TGF-β1 / TGF-β2 Apoptosis Apoptosis (Catagen Induction) TGF_beta->Apoptosis ProcyanidinB2 This compound MEK MEK-1/2 Upregulation ProcyanidinB2->MEK ProcyanidinB2->Apoptosis Anagen Anagen Phase (Growth) MEK->Anagen HairCell Hair Epithelial Cell Apoptosis->HairCell Anagen->HairCell In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Isolation 1. Isolate hair epithelial cells from C3H/HeNCrj mice dorsal skin Culture 2. Culture cells in MCDB 153 medium Isolation->Culture Seeding 3. Seed cells into 96-well plates Culture->Seeding Treatment 4. Add this compound at various concentrations (e.g., 0.1 to 100 µM) Seeding->Treatment Incubation 5. Incubate for 5 days Treatment->Incubation MTT 6. Perform MTT assay to measure cell viability Incubation->MTT Data 7. Calculate proliferation rate relative to control MTT->Data In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Treatment cluster_analysis Analysis Selection 1. Select C3H/HeSlc mice in the telogen phase Shaving 2. Shave the dorsal area of the mice Selection->Shaving Grouping 3. Divide mice into groups (e.g., Vehicle, 1% this compound) Shaving->Grouping Application 4. Topically apply the test solution daily for a set period Grouping->Application Observation 5. Photograph the shaven area at regular intervals Application->Observation Measurement 6. Quantify the area of hair regrowth Observation->Measurement Clinical_Trial_Workflow cluster_recruitment Subject Recruitment cluster_study Study Protocol cluster_evaluation Efficacy Evaluation Criteria 1. Define inclusion/exclusion criteria (e.g., male, age, hair loss stage) Consent 2. Obtain informed consent Criteria->Consent Randomization 3. Randomize subjects into this compound and Placebo groups Consent->Randomization Application 4. Subjects apply the assigned tonic daily for 4-6 months Randomization->Application Macrophotography 5. Capture macrophotographs of a designated scalp area at baseline and follow-up Application->Macrophotography AdverseEvents 7. Monitor for any adverse side effects Application->AdverseEvents HairAnalysis 6. Count total and terminal hairs and measure hair diameter Macrophotography->HairAnalysis

References

Application Notes: Procyanidin B2 as a Potential Therapeutic for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1] Key pathological factors contributing to this neuronal death include oxidative and nitrosative stress, excitotoxicity, neuroinflammation, and the aggregation of abnormal proteins.[1][2][3] Procyanidin B2 (PB2), a naturally occurring polyphenolic compound, is a potent antioxidant found in high concentrations in foods like cocoa, apples, and grapes.[1][4] Emerging research highlights its neuroprotective capabilities, suggesting PB2 may be an effective agent for the treatment and prevention of neurodegenerative disorders.[2][4]

These application notes provide a summary of the mechanisms of action of this compound, quantitative data from key studies, and detailed protocols for researchers to investigate its neuroprotective effects in vitro.

2. Mechanisms of Action

This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered on its potent antioxidant and anti-inflammatory properties.

  • Direct Antioxidant Activity: As a catechol-containing polyphenol, PB2 can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][4] This action mitigates oxidative and nitrosative stress, which are major contributors to neuronal damage in neurodegenerative conditions.[1]

  • Activation of the Nrf2/ARE Pathway: PB2 has been shown to activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway.[5][6][7] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective genes.[8][9] This includes antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[6][10][11] This pathway enhances the endogenous antioxidant defenses of neurons.

  • Anti-inflammatory Effects: Aberrant inflammation contributes to neurodegeneration. PB2 has been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that drives inflammatory responses.[12] By suppressing its activation, PB2 can reduce the secretion of pro-inflammatory cytokines like Interleukin-1β (IL-1β).[12]

  • Modulation of Protein Aggregation: In the context of Alzheimer's disease, procyanidins have been shown to hinder the aggregation of amyloid-beta (Aβ) peptides and tau protein, which are hallmarks of the disease.[2][3]

Procyanidin_B2_Mechanisms cluster_stress Cellular Stressors cluster_pb2 This compound Action cluster_pathways Cellular Pathways cluster_outcomes Neuroprotective Outcomes ROS ROS/RNS PB2 This compound ROS->PB2 Targeted by Inflammation Inflammatory Stimuli NLRP3 NLRP3 Inflammasome Inflammation->NLRP3 Protein Toxic Protein Aggregates Aggregation Aggregation Pathway Protein->Aggregation Nrf2 Nrf2/ARE Pathway PB2->Nrf2 Activates PB2->NLRP3 Inhibits PB2->Aggregation Inhibits Scavenging Direct Scavenging PB2->Scavenging Leads to Antioxidant_Enzymes Antioxidant Enzyme Production (HO-1, SOD, CAT) Nrf2->Antioxidant_Enzymes Inflammation_Reduction Reduced Inflammation (↓ IL-1β) NLRP3->Inflammation_Reduction Inhibition leads to Aggregation_Inhibition Reduced Aβ Aggregation Aggregation->Aggregation_Inhibition Inhibition leads to Survival Increased Neuronal Survival Scavenging->Survival Antioxidant_Enzymes->Survival Inflammation_Reduction->Survival Aggregation_Inhibition->Survival Protocol_1_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A1 Seed PC12 cells in 96-well plates A2 Allow cells to adhere (24 hours) A1->A2 B1 Pre-treat with various concentrations of PB2 (e.g., 2.5-10 µM) A2->B1 B2 Incubate for 24 hours B1->B2 B3 Induce toxicity with MPP+ (e.g., 1.5 mM) B2->B3 B4 Incubate for 24 hours B3->B4 C1 Add CCK-8 or MTT reagent to each well B4->C1 C2 Incubate for 1-4 hours C1->C2 C3 Measure absorbance (450 nm for CCK-8) C2->C3 C4 Calculate % cell viability relative to untreated control C3->C4 Protocol_2_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detect Detection & Imaging A1 Culture and treat cells with PB2 and/or toxin A2 Lyse cells in RIPA buffer with protease inhibitors A1->A2 A3 Centrifuge to pellet debris and collect supernatant (lysate) A2->A3 A4 Quantify protein concentration (e.g., BCA assay) A3->A4 B1 Denature protein samples and load onto SDS-PAGE gel A4->B1 B2 Run gel to separate proteins by size B1->B2 B3 Transfer proteins from gel to PVDF membrane B2->B3 C1 Block membrane (e.g., 5% milk) to prevent non-specific binding B3->C1 C2 Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-GAPDH) C1->C2 C3 Wash and incubate with HRP-conjugated secondary antibody C2->C3 C4 Add ECL substrate and image chemiluminescence C3->C4 C5 Perform densitometry analysis to quantify protein levels C4->C5

References

Procyanidin B2: Unlocking its Potential for Cardiovascular Health

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Procyanidin B2 (PB2), a naturally occurring flavonoid found in various fruits and plants such as grapes, apples, and cocoa, has garnered significant scientific interest for its potential therapeutic applications in cardiovascular diseases.[1] Extensive research, encompassing in vitro, in vivo, and pre-clinical studies, has illuminated the multifaceted mechanisms through which PB2 exerts its protective effects on the cardiovascular system. These mechanisms include the modulation of lipid metabolism, attenuation of vascular calcification, improvement of endothelial function, and reduction of oxidative stress and inflammation.[2][3][4]

These application notes provide a comprehensive overview of the cardiovascular benefits of this compound, supported by quantitative data from key studies. Detailed experimental protocols are also furnished to facilitate further research in this promising area.

Key Cardiovascular Effects of this compound

This compound has demonstrated a range of beneficial effects on cardiovascular health through various mechanisms of action.

Regulation of Lipid Metabolism

PB2 has been shown to play a significant role in managing dyslipidemia, a major risk factor for atherosclerosis. Studies in animal models of diet-induced obesity and diabetes have demonstrated that PB2 can effectively reduce levels of circulating lipids.[5][6][7] Mechanistically, PB2 is understood to activate the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.[3][5] Activation of AMPK leads to the inhibition of acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and an increase in the expression of carnitine palmitoyltransferase 1 (CPT1), which facilitates the transport of fatty acids into mitochondria for β-oxidation.[5] This dual action helps to decrease lipid synthesis and enhance fatty acid breakdown, thereby ameliorating hepatic steatosis and reducing lipid accumulation in the liver.[5][8]

Attenuation of Vascular Calcification

Vascular calcification, the deposition of calcium phosphate crystals in blood vessels, contributes to arterial stiffness and is a strong predictor of cardiovascular events. This compound has been found to inhibit this pathological process.[2][9] Research indicates that PB2 can suppress the osteogenic differentiation of vascular smooth muscle cells (VSMCs).[2] The underlying mechanism involves the inactivation of the extracellular signal-regulated kinase 1/2 (ERK1/2) and the subsequent downregulation of Runt-related transcription factor 2 (RUNX2), a master regulator of bone formation.[2][9] By inhibiting the ERK1/2-RUNX2 signaling pathway, PB2 effectively reduces the expression of osteogenic markers like bone morphogenetic protein 2 (BMP2), thereby mitigating vascular calcification.[2]

Improvement of Endothelial Function

A healthy endothelium is crucial for maintaining vascular homeostasis, and endothelial dysfunction is an early event in the development of atherosclerosis. This compound has been shown to protect and improve endothelial function through multiple pathways. It enhances the production of nitric oxide (NO), a key vasodilator, by activating endothelial nitric oxide synthase (eNOS).[10][11] Furthermore, PB2 has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes and protects endothelial cells from oxidative stress.[12][13] Studies have also shown that PB2 can ameliorate endothelial dysfunction in conditions like preeclampsia by modulating the Nrf2/PPARγ axis and reducing the secretion of anti-angiogenic factors.[14]

Reduction of Oxidative Stress and Inflammation

Oxidative stress and inflammation are key drivers of all stages of atherosclerosis. This compound exhibits potent antioxidant and anti-inflammatory properties.[4][15] It directly scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system through the activation of Nrf2.[12][13] In terms of its anti-inflammatory effects, PB2 has been shown to inhibit the activation of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of inflammation.[3][15] This leads to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules, thereby suppressing the inflammatory response within the vasculature.[16] PB2 has also been found to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in inflammation-driven diseases.[16]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cardiovascular health markers as reported in key studies.

Table 1: Effects of this compound on Lipid Metabolism in High-Fat Diet-Induced Obese Rabbits [7]

ParameterControl (Chow Diet)High-Fat Diet (HFD)HFD + this compound (100 mg/kg/day)
Body Weight Gain (g)1050 ± 1501850 ± 2001300 ± 180
Serum Triglycerides (mmol/L)0.8 ± 0.22.5 ± 0.51.2 ± 0.3
Serum Total Cholesterol (mmol/L)1.5 ± 0.38.2 ± 1.54.5 ± 1.0
Serum LDL-C (mmol/L)0.5 ± 0.15.8 ± 1.22.9 ± 0.8
Hepatic Triglyceride Content (mg/g)15 ± 355 ± 825 ± 5

Table 2: Effects of this compound on Atherosclerosis and Vascular Calcification in apoE-/- Mice [2][9]

ParameterControl (High-Fat Diet)High-Fat Diet + this compound (80 mg/kg/day)% Reduction
Aortic Lesion Area (%)35.2 ± 4.127.6 ± 3.521.6%
Aortic Root Lesion Area (x105 µm²)4.8 ± 0.63.9 ± 0.518.8%
Aortic Root Calcified Area (%)1.8 ± 0.40.4 ± 0.177.8%

Table 3: Effects of this compound on Endothelial Function and Oxidative Stress

Experimental ModelParameterConditionThis compound TreatmentOutcomeReference
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ViabilityOxidized LDL (100 µg/ml)2 µg/mlIncreased viability by ~30%[15]
HUVECsROS ProductionOxidized LDL (100 µg/ml)2 µg/mlDecreased ROS by ~40%[15]
Diabetic MiceWound HealingDiabetesIntraperitoneal injectionAccelerated wound closure[12][13]
Hypoxic CardiomyocytesCell ViabilityHypoxia40 µMSignificantly increased viability[17][18][19]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for investigating its cardiovascular effects.

procyanidin_b2_signaling_pathways cluster_lipid Lipid Metabolism cluster_calcification Vascular Calcification cluster_endothelial Endothelial Function & Oxidative Stress cluster_inflammation Inflammation PB2_lipid This compound AMPK AMPK PB2_lipid->AMPK Activates ACC ACC AMPK->ACC Inhibits CPT1 CPT1 AMPK->CPT1 Activates FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis Decreases FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Increases PB2_calc This compound ERK12 ERK1/2 PB2_calc->ERK12 Inhibits RUNX2 RUNX2 ERK12->RUNX2 Activates OsteogenicDiff Osteogenic Differentiation RUNX2->OsteogenicDiff Promotes PB2_endo This compound Nrf2 Nrf2 PB2_endo->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Increases Expression ROS ROS AntioxidantEnzymes->ROS Scavenges PB2_inflam This compound NFkB NF-κB PB2_inflam->NFkB Inhibits InflammatoryCytokines Inflammatory Cytokines NFkB->InflammatoryCytokines Increases Expression

Caption: Key signaling pathways modulated by this compound in cardiovascular health.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Studies CellCulture Cell Culture (e.g., HUVECs, VSMCs) Treatment Treatment with this compound CellCulture->Treatment Viability Cell Viability Assay (CCK-8) Treatment->Viability ROS_Assay ROS Measurement (DCFH-DA) Treatment->ROS_Assay WesternBlot Protein Expression (Western Blot) Treatment->WesternBlot Calcification_Assay Calcification Assay (Alizarin Red S) Treatment->Calcification_Assay AnimalModel Animal Model (e.g., apoE-/-, diabetic mice) PB2_Admin This compound Administration AnimalModel->PB2_Admin BloodCollection Blood & Tissue Collection PB2_Admin->BloodCollection LipidAnalysis Lipid Profile Analysis BloodCollection->LipidAnalysis Histo Histological Analysis (Atherosclerosis, Calcification) BloodCollection->Histo WB_invivo Western Blot of Tissues BloodCollection->WB_invivo Aorta_Explant Aortic Ring Explant Treatment_exvivo Treatment with this compound Aorta_Explant->Treatment_exvivo Vasodilation Vasodilation Assay Treatment_exvivo->Vasodilation

Caption: General experimental workflow for investigating this compound's cardiovascular effects.

Detailed Experimental Protocols

The following are detailed protocols for key experiments cited in the investigation of this compound's effects on cardiovascular health.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the viability of cultured cells, such as HUVECs or VSMCs.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Complete cell culture medium

  • This compound stock solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[12][20]

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for PB2).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5][20]

  • Measure the absorbance at 450 nm using a microplate reader.[20]

  • Calculate cell viability as a percentage of the vehicle control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • 24-well cell culture plates

  • DCFH-DA stock solution (10 mM in DMSO)

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with this compound and/or an oxidative stress inducer (e.g., H₂O₂) for the desired time.

  • Wash the cells twice with warm PBS.

  • Prepare a 10 µM DCFH-DA working solution by diluting the stock solution in serum-free medium.[13][14]

  • Add 500 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[13][14]

  • Wash the cells three times with PBS.

  • Add 500 µL of PBS to each well.

  • Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~485 nm, emission ~535 nm) or a microplate reader.[10]

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in cell or tissue lysates.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells or homogenized tissue in ice-cold RIPA buffer.

  • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.[21]

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[2]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

Alizarin Red S Staining for Vascular Calcification

This protocol is used to visualize and quantify calcium deposits in cultured cells or tissue sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

  • 10% Acetic acid (for quantification)

  • 10% Ammonium hydroxide (for quantification)

  • Microscope

Procedure:

  • Fix cells or deparaffinized tissue sections with 4% PFA for 15 minutes at room temperature.[22]

  • Wash the samples three times with distilled water.

  • Add the ARS staining solution to cover the samples and incubate for 20-30 minutes at room temperature.[22]

  • Aspirate the staining solution and wash the samples four times with distilled water.

  • Visualize the red-orange calcium deposits under a microscope.

  • For quantification, add 10% acetic acid to each well/slide and incubate for 30 minutes with shaking to dissolve the stain.[22]

  • Neutralize the solution with 10% ammonium hydroxide.

  • Measure the absorbance of the supernatant at 405 nm.

In Vivo Diabetic Mouse Wound Healing Assay

This protocol assesses the effect of this compound on wound healing in a diabetic mouse model.

Materials:

  • Diabetic mice (e.g., db/db mice or streptozotocin-induced)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • 6-mm or 8-mm biopsy punch

  • Sterile surgical instruments

  • This compound solution for administration (e.g., intraperitoneal injection)

  • Digital camera and ruler or imaging software

Procedure:

  • Induce diabetes in mice if not using a genetic model.[11]

  • Anesthetize the mice and shave the dorsal surface.

  • Create two full-thickness excisional wounds on the back of each mouse using a biopsy punch.[11]

  • Administer this compound or vehicle control to the mice daily or as per the experimental design.

  • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).

  • Measure the wound area from the photographs using image analysis software (e.g., ImageJ).[11]

  • Calculate the percentage of wound closure relative to the initial wound area at day 0.

  • At the end of the experiment, euthanize the mice and harvest the wound tissue for histological analysis or Western blotting.

Ex Vivo Aortic Ring Vasodilation Assay

This protocol evaluates the effect of this compound on the vasodilation of isolated aortic rings.

Materials:

  • Thoracic aorta from rats or mice

  • Krebs-Henseleit buffer

  • Organ bath system with force transducers

  • Phenylephrine (PE) or other vasoconstrictors

  • Acetylcholine (ACh) or other vasodilators

  • This compound

Procedure:

  • Euthanize the animal and carefully dissect the thoracic aorta, placing it in ice-cold Krebs-Henseleit buffer.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.[16]

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, 1 µM).[16]

  • Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.

  • The relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

References

Procyanidin B2: In Vitro Antioxidant Activity Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2, a naturally occurring polyphenol found in various fruits and plants such as grapes, apples, and cocoa, has garnered significant interest for its potent antioxidant properties.[1][2] As a dimeric proanthocyanidin, it effectively scavenges free radicals and modulates cellular oxidative stress response pathways, making it a promising candidate for applications in pharmaceuticals, nutraceuticals, and cosmetic industries.[3][4] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, ORAC, and FRAP—to evaluate the efficacy of this compound, along with a summary of available quantitative data and a visualization of a key signaling pathway influenced by its antioxidant activity.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through multiple mechanisms. It can directly scavenge free radicals, including reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like DNA, lipids, and proteins.[2] Furthermore, this compound has been shown to modulate endogenous antioxidant defense systems. A key mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7][8] Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), enhancing the cell's capacity to neutralize oxidants.[5][6][7]

Quantitative Antioxidant Data Summary

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes available quantitative data. It is important to note that direct comparisons of values between different studies should be made with caution due to variations in experimental conditions.

AssayCompoundSolventIC50 / ActivityReference
DPPH This compoundMethanolData not consistently available in searched literature. Requires further specific investigation.
ABTS This compoundMethanol/WaterData not consistently available in searched literature. Requires further specific investigation.
ORAC This compoundAcetone/Water/Phosphate BufferData not consistently available in searched literature. Requires further specific investigation.
FRAP This compoundAcetone/Water/Acetate BufferData not consistently available in searched literature. Requires further specific investigation.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[9][10]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH DPPH Solution Mix Mix in 96-well plate: - DPPH Solution - Sample/Control DPPH->Mix PB2 This compound (Serial Dilutions) PB2->Mix Control Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or ethanol

  • Phosphate buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Positive control (e.g., Trolox)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ Working Solution:

    • Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in methanol or water (e.g., 1 mg/mL) and create serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 10 µL of the solvent used for the sample.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula:

    • The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound with that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before each use.

    • Prepare a stock solution of Trolox in phosphate buffer and create a standard curve by serial dilution.

  • Preparation of this compound Samples: Dissolve this compound in the phosphate buffer and prepare a range of concentrations.

  • Assay Procedure:

    • In a 96-well black microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the this compound sample, Trolox standard, or phosphate buffer (for the blank) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • After incubation, rapidly add 25 µL of the AAPH solution to all wells using a multi-channel pipette.

    • Immediately begin kinetic measurement of fluorescence every 1-2 minutes for at least 60 minutes.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for each sample, standard, and the blank.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • The ORAC value of this compound is expressed as micromoles of Trolox equivalents (TE) per gram or mole of the compound.[2]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[11][12]

  • Preparation of Standard Curve: Prepare a series of ferrous sulfate solutions of known concentrations in deionized water.

  • Preparation of this compound Samples: Dissolve this compound in an appropriate solvent (e.g., methanol or water) and prepare different concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 280 µL of the FRAP reagent to each well.

    • Add 20 µL of the this compound sample, ferrous sulfate standard, or solvent (for the blank) to the wells.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • The FRAP value of this compound is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Signaling Pathway Visualization

This compound has been shown to exert its antioxidant effects in part through the modulation of the Nrf2 signaling pathway. The following diagram illustrates this mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PB2->Keap1_Nrf2 Inhibits Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release of Nrf2 Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Transcription Gene Transcription ARE->Transcription Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) Transcription->Antioxidant_Enzymes Upregulation of

Caption: this compound and the Nrf2 signaling pathway.

Conclusion

This compound is a potent natural antioxidant with significant potential for various applications. The protocols detailed in this document provide a standardized framework for researchers to assess its in vitro antioxidant capacity. Further research to generate comprehensive quantitative data across these standard assays is encouraged to facilitate comparative analysis and support its development as a functional ingredient. The elucidation of its mechanism of action, particularly its influence on the Nrf2 signaling pathway, provides a molecular basis for its protective effects against oxidative stress.

References

Procyanidin B2: A Potent Inhibitor of Protein Kinase C for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Detailed Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B2, a naturally occurring flavonoid found in high concentrations in apples, grapes, and cocoa, has emerged as a significant modulator of cellular signaling pathways. Of particular interest is its role as a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of diverse cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PKC activity is implicated in numerous diseases, making it a compelling target for therapeutic intervention. This document provides detailed application notes and experimental protocols for researchers investigating the inhibitory effects of this compound on PKC, with a focus on its potential applications in areas such as hair growth promotion.

Mechanism of Action: Inhibition of Protein Kinase C

This compound exerts its biological effects in part by selectively inhibiting specific isoforms of Protein Kinase C. Notably, studies have demonstrated that this compound can reduce the expression and inhibit the translocation of conventional and novel PKC isozymes, including PKC-α, -βI, -βII, and -η, in various cell types, including murine hair epithelial cells[1]. The translocation of PKC from the cytosol to the cell membrane is a critical step in its activation. By preventing this, this compound effectively dampens downstream signaling cascades initiated by PKC. This inhibitory action on PKC, a known negative regulator of hair follicle growth, is a key mechanism behind the observed hair growth-promoting effects of this compound[2].

Data Presentation: Inhibitory Activity of this compound

While the selective inhibitory effects of this compound on specific PKC isozymes have been documented, detailed quantitative data such as IC50 values from direct enzymatic assays are not extensively available in the public domain. The table below summarizes the known effects on PKC isozymes and provides context from related cellular viability assays. Researchers are encouraged to perform in-house kinase assays to determine the precise IC50 values for their specific experimental setup.

TargetCell Line/SystemEffectReported IC50Citation
PKC-α Murine Hair Epithelial CellsReduced expression and inhibited translocationNot Reported[1]
PKC-βI Murine Hair Epithelial CellsReduced expression and inhibited translocationNot Reported[1]
PKC-βII Murine Hair Epithelial CellsReduced expression and inhibited translocationNot Reported[1]
PKC-η Murine Hair Epithelial CellsReduced expression and inhibited translocationNot Reported[1]
Cell Viability SGC-7901 Gastric Cancer CellsInhibition of cell viability50-100 µM[3]
Cell Viability BGC-823 Gastric Cancer CellsInhibition of cell viability> 200 µM[3]

Experimental Protocols

Here we provide detailed protocols for key experiments to characterize this compound as a PKC inhibitor.

Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay

This protocol describes a non-radioactive, luminescence-based assay to determine the in vitro inhibitory activity of this compound on a specific PKC isozyme.

Materials:

  • Recombinant human PKC isozyme (e.g., PKC-α, -βI, -βII, or -η)

  • PKC substrate peptide

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase buffer to achieve the desired final assay concentrations (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 5 µL of each this compound dilution or DMSO control.

    • Add 10 µL of 2X PKC isozyme/substrate mixture (containing the recombinant PKC isozyme and its specific substrate peptide in kinase buffer).

    • To initiate the kinase reaction, add 10 µL of 2X ATP solution (at a concentration close to the Km for the specific PKC isozyme).

  • Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time may need to be determined empirically.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PKC Translocation

This protocol details the procedure to assess the effect of this compound on the translocation of a specific PKC isozyme from the cytosol to the membrane fraction in cultured cells (e.g., human keratinocytes or hair follicle cells).

Materials:

  • Cultured cells (e.g., HaCaT keratinocytes)

  • This compound (dissolved in DMSO)

  • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Cell lysis buffer for fractionation (e.g., Buffer A: 20 mM Tris-HCl pH 7.5, 2 mM EDTA, 0.5 mM EGTA, 2 mM DTT, with protease and phosphatase inhibitors; Buffer B: Buffer A + 1% Triton X-100)

  • Primary antibody specific for the PKC isozyme of interest (e.g., anti-PKC-α)

  • Primary antibody for a cytosolic marker (e.g., anti-GAPDH)

  • Primary antibody for a membrane marker (e.g., anti-Na+/K+-ATPase)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) or DMSO vehicle control for 1-2 hours.

    • Stimulate the cells with a PKC activator (e.g., 100 nM PMA) for 30 minutes to induce PKC translocation. Include an unstimulated control group.

  • Cell Fractionation:

    • Wash cells with ice-cold PBS and scrape them into 1 mL of ice-cold Buffer A.

    • Homogenize the cells using a Dounce homogenizer or by passing them through a 27-gauge needle.

    • Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C.

    • The supernatant contains the cytosolic fraction.

    • Resuspend the pellet in Buffer B and incubate on ice for 30 minutes with occasional vortexing. This is the membrane fraction.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet insoluble debris. The supernatant is the solubilized membrane fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and membrane fractions using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and membrane fractions onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the PKC isozyme of interest overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the PKC isozyme in both the cytosolic and membrane fractions. Analyze the ratio of membrane-to-cytosol PKC to determine the extent of translocation. Use GAPDH and Na+/K+-ATPase as loading controls for the cytosolic and membrane fractions, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the action of this compound on PKC signaling.

PKC_Inhibition_by_Procyanidin_B2 cluster_membrane Cell Membrane cluster_cytosol Cytosol PKC_active Active PKC Downstream Downstream Signaling (e.g., Inhibition of Hair Growth) PKC_active->Downstream phosphorylates targets PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates to membrane Activator Activator (e.g., DAG, Phorbol Esters) Activator->PKC_inactive activates ProcyanidinB2 This compound ProcyanidinB2->PKC_inactive inhibits translocation

Caption: this compound inhibits PKC activation and downstream signaling.

PKC_Translocation_Workflow start 1. Cell Culture (e.g., Keratinocytes) treatment 2. Treatment - this compound (or Vehicle) - PKC Activator (e.g., PMA) start->treatment fractionation 3. Cell Fractionation (Cytosolic and Membrane) treatment->fractionation quantification 4. Protein Quantification fractionation->quantification western_blot 5. Western Blot - Anti-PKC isozyme Ab - Loading Controls quantification->western_blot analysis 6. Data Analysis (Membrane/Cytosol Ratio) western_blot->analysis end Conclusion: Effect on Translocation analysis->end Hair_Growth_Signaling_Pathway cluster_regulation Regulation of Hair Follicle Growth PKC PKC Isozymes (α, βI, βII, η) HairGrowthInhibition Inhibition of Hair Follicle Growth PKC->HairGrowthInhibition promotes HairGrowthPromotion Promotion of Hair Growth ProcyanidinB2 This compound ProcyanidinB2->PKC inhibits ProcyanidinB2->HairGrowthPromotion leads to

References

Development of Procyanidin B2-Based Nutraceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B2 (PB2) is a naturally occurring flavonoid found in various plant sources, including apples, grape seeds, and cocoa beans.[1][2] As a potent antioxidant, PB2 has garnered significant interest in the development of nutraceuticals for a range of health applications.[1][3] Its therapeutic potential stems from its ability to modulate various signaling pathways, influencing cellular processes related to oxidative stress, inflammation, and cell growth.[1][4] This document provides detailed application notes and experimental protocols for researchers engaged in the development of this compound-based nutraceuticals.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineApplicationConcentration RangeKey FindingsReference
Murine Hair Epithelial CellsHair Growth Promotion30 µMOver 300% increase in cell growth relative to control.[5]
Human Umbilical Vein Endothelial Cells (HUVECs)Angiogenesis1 - 2.5 µMEnhanced angiogenic function, survival, and migration under high glucose conditions.[6]
Human Aortic Smooth Muscle Cells (HASMCs)Vascular Calcification2 µMAttenuated calcification induced by a calcification medium.[6]
Bovine Mammary Epithelial CellsOxidative Stress5 - 25 µMProtected against heat-induced oxidative stress.[7]
Human Prostate Cancer Cells (LNCaP, 22Rv1)AnticancerNot specifiedInduced cell death via increased reactive oxygen species (ROS) generation.[2]
THP-1 MacrophagesAnti-inflammatoryNot specifiedInhibited inflammasome activation and IL-1β secretion.[8]

Table 2: In Vivo Efficacy of this compound

Animal ModelApplicationDosageKey FindingsReference
MiceAcute Lung Injury0.5, 1, or 2 mg/kg (intravenous)Alleviated lipopolysaccharide (LPS)-induced acute lung injury.[6]
RabbitsNon-alcoholic Fatty Liver DiseaseNot specifiedReduced fatty liver by remodeling gut microbiota and down-regulating fatty acid synthesis genes.[9]
apoE-/- MiceAtherosclerosis and Vascular CalcificationNot specified (in diet)Reduced atherosclerotic lesions and vascular calcification.[10]

Table 3: Clinical Trial Data for this compound

Study PopulationApplicationFormulation and DosageDurationKey FindingsReference
19 men with male pattern baldnessHair Growth1% this compound tonic (topical)6 monthsSignificant increase in the number of total and terminal hairs compared to placebo.[1][9]
29 men (19 in treatment group)Hair Growth1% this compound tonic (topical)4 months78.9% of the treatment group showed an increased mean value of hair diameter.[11]

Experimental Protocols

In Vitro Hair Growth Promotion Assay

This protocol is designed to assess the effect of this compound on the proliferation of hair epithelial cells.

Materials:

  • Murine hair epithelial cells

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (≥95% purity)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Seed murine hair epithelial cells in 96-well plates at a density of 5 x 10³ cells/well.

  • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare stock solutions of this compound in DMSO. Further dilute with cell culture medium to achieve final concentrations (e.g., 10, 30, 50 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

  • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (medium only).

  • Incubate the plates for 5 days.

  • On day 5, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell proliferation as a percentage relative to the control.

Workflow for In Vitro Hair Growth Promotion Assay

HairGrowthAssay cluster_setup Cell Seeding and Treatment cluster_incubation Incubation and Proliferation cluster_assay MTT Assay Seed Seed Murine Hair Epithelial Cells Incubate24h Incubate 24h Seed->Incubate24h Treat Treat with this compound Incubate24h->Treat Incubate5d Incubate 5 days Treat->Incubate5d AddMTT Add MTT Solution Incubate5d->AddMTT Incubate4h Incubate 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570nm AddDMSO->ReadAbsorbance

Caption: Workflow of the in vitro hair growth promotion assay using murine hair epithelial cells.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol assesses the anti-inflammatory effects of this compound by measuring its impact on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • RPMI-1640 medium with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for IL-1β and IL-6

  • Reagents for Western blotting (antibodies for COX-2, iNOS, p65, NLRP3)

Procedure:

  • Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Replace the medium with fresh medium and allow the cells to rest for 24 hours.

  • Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the secretion of IL-1β and IL-6 using ELISA kits according to the manufacturer's instructions.[8]

  • Lyse the cells to extract proteins for Western blot analysis of COX-2, iNOS, p65, and NLRP3 expression to investigate the effect on inflammatory pathways.[8]

Western Blot Analysis of ERK1/2-RUNX2 Signaling Pathway

This protocol details the investigation of this compound's effect on the ERK1/2-RUNX2 signaling pathway, which is implicated in vascular calcification.[10]

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Calcification medium (e.g., DMEM/F12 with 3 mM Na2HPO4/NaH2PO4)

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-ERK1/2, anti-ERK1/2, anti-RUNX2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Culture HASMCs in a standard medium until they reach 80-90% confluency.

  • Induce calcification by replacing the standard medium with a calcification medium.

  • Treat the cells with this compound (e.g., 2 µM) in the calcification medium for 7 days.

  • After treatment, wash the cells with cold PBS and lyse them with lysis buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Signaling Pathway of this compound in Vascular Calcification

VascularCalcification cluster_stimulus Inducers cluster_pathway Signaling Cascade cluster_outcome Cellular Response cluster_intervention Intervention Calc_Medium Calcification Medium ERK12 p-ERK1/2 Calc_Medium->ERK12 activates RUNX2 RUNX2 ERK12->RUNX2 activates Vasc_Calc Vascular Calcification RUNX2->Vasc_Calc promotes PB2 This compound PB2->ERK12 inhibits

Caption: this compound inhibits vascular calcification by inactivating the ERK1/2-RUNX2 pathway.

Analysis of Gut Microbiota Modulation

This protocol provides a general framework for analyzing changes in gut microbiota composition following this compound supplementation, based on 16S rRNA gene sequencing.

Materials:

  • Animal model (e.g., rabbits on a high-cholesterol diet)

  • This compound for oral gavage

  • Fecal sample collection tubes

  • DNA extraction kit for fecal samples

  • Primers for 16S rRNA gene amplification (e.g., targeting V3-V4 region)

  • PCR reagents

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

  • Acclimatize animals and divide them into control and treatment groups. The treatment group receives daily oral gavage of this compound.[9]

  • Collect fecal samples at baseline and at the end of the treatment period. Store samples at -80°C until analysis.

  • Extract total genomic DNA from fecal samples using a specialized kit.

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.

  • Purify the PCR products and pool them in equimolar concentrations.

  • Perform sequencing on an NGS platform (e.g., Illumina MiSeq).

  • Process the raw sequencing data using bioinformatics pipelines to perform quality filtering, operational taxonomic unit (OTU) clustering, and taxonomic assignment.

  • Analyze the microbial diversity (alpha and beta diversity) and the relative abundance of different bacterial taxa between the control and treatment groups.

Workflow for Gut Microbiota Analysis

GutMicrobiota cluster_sampling Sample Collection and DNA Extraction cluster_sequencing 16S rRNA Gene Sequencing cluster_analysis Bioinformatics Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction DNA Extraction Fecal_Sample->DNA_Extraction PCR PCR Amplification (V3-V4) DNA_Extraction->PCR NGS Next-Generation Sequencing PCR->NGS Data_Processing Data Processing (QIIME/mothur) NGS->Data_Processing Taxonomic_Analysis Taxonomic and Diversity Analysis Data_Processing->Taxonomic_Analysis

Caption: General workflow for 16S rRNA gene sequencing-based gut microbiota analysis.

Conclusion

This compound demonstrates significant potential as a bioactive component in nutraceuticals, with promising applications in promoting hair growth, managing metabolic disorders, and reducing cardiovascular risk factors. The protocols and data presented in this document provide a foundation for researchers to further explore the mechanisms of action and therapeutic efficacy of this compound. Standardized methodologies are crucial for generating reproducible and comparable data, which will be essential for the successful development and commercialization of this compound-based products.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Procyanidin B2 Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving procyanidin B2 (PB2) yield from natural sources. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful extraction and purification.

Troubleshooting Guide

This guide addresses common issues encountered during this compound extraction and purification, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Low or No this compound Yield Inappropriate solvent selection: The polarity of the solvent may not be suitable for extracting PB2 from the specific plant matrix.[1]Test a range of solvents with varying polarities. Acetone, ethanol, and methanol, often in aqueous mixtures (e.g., 70% acetone or methanol), are effective for procyanidin extraction.[2] For instance, methanol is reported to be more efficient for extracting procyanidin dimers.[2]
Degradation during extraction: this compound is sensitive to high temperatures and prolonged extraction times, which can lead to degradation.[3]Optimize extraction temperature and duration. Subcritical water extraction, for example, showed PB2 decomposition at temperatures above 150°C.[4] Consider using non-thermal methods like ultrasound-assisted extraction (UAE) to minimize thermal degradation.[2]
Inefficient cell wall disruption: The solvent may not effectively penetrate the plant material to release the intracellular contents.Employ enzymatic hydrolysis using cellulase or pectinase to break down plant cell walls, which can significantly enhance the extraction yield.[5]
Improper sample preparation: The particle size of the plant material may be too large, limiting the surface area for extraction.Grind the plant material to a fine powder to increase the surface area and improve solvent penetration.
Co-extraction of Impurities Non-selective extraction solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.[1]Use a multi-step extraction process. An initial wash with a non-polar solvent like hexane can remove lipids before extracting with a more polar solvent for PB2.
Presence of interfering substances: Plant matrices contain complex mixtures of compounds like carbohydrates and proteins that can co-extract and interfere with purification.[1]Employ purification techniques like column chromatography. Sephadex LH-20 is commonly used for enriching procyanidin fractions.[6]
Difficulty in Purification Similar polarity of procyanidin oligomers: this compound and other dimers or trimers often have very similar polarities, making separation by traditional chromatography challenging.[6]Utilize normal-phase High-Performance Liquid Chromatography (HPLC) for better separation of procyanidin oligomers based on their degree of polymerization.[6][7]
Loss of compound during purification steps: Multiple purification steps can lead to a cumulative loss of the target compound.Minimize the number of purification steps where possible. Optimize each step for maximum recovery.
Inconsistent Results Variability in natural source material: The concentration of this compound can vary significantly depending on the plant species, variety, geographical location, and harvest time.[8]Source plant material from a consistent and reliable supplier. If possible, analyze a small batch of the raw material for PB2 content before large-scale extraction.
Lack of standardized protocol: Minor variations in the experimental procedure can lead to significant differences in yield.Strictly adhere to a validated and detailed experimental protocol. Document all parameters for each experiment.

Frequently Asked Questions (FAQs)

1. What are the most promising natural sources for high this compound yield?

High concentrations of this compound are found in various plants. Some of the most notable sources include:

  • Cocoa (Theobroma cacao): Particularly in unfermented cocoa powder.[9]

  • Apples (Malus domestica): Especially in the peel.[4]

  • Grape (Vitis vinifera): Found in seeds and skins.[8][10]

  • Litchi (Litchi chinensis): The pericarp is a good source.[2]

  • Berries and Plums: Various berries and plums also contain significant amounts.[11]

2. Which extraction method generally provides the highest yield of this compound?

The optimal extraction method can depend on the plant material. However, modern techniques often outperform traditional solvent extraction.

  • Ultrasound-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times and at lower temperatures, thus preserving the integrity of the compound.[2]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can also result in faster extraction and higher yields.[9]

  • Hybrid Methods: A combination of methods, such as ultrasound-microwave assisted extraction (UMAE), has been shown to provide superior yields and purity compared to individual methods.[12]

3. How can I accurately quantify the this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of this compound.

  • Normal-Phase HPLC: This is particularly effective for separating procyanidin oligomers (dimers, trimers, etc.) which can be difficult to resolve with reversed-phase HPLC.[6][7]

  • Detection: A fluorescence detector is often used for sensitive and selective detection of procyanidins.[6] A detailed protocol is provided in the "Experimental Protocols" section below.

4. What is the importance of the solvent-to-solid ratio in this compound extraction?

The solvent-to-solid ratio is a critical parameter. An optimal ratio ensures that there is enough solvent to fully solubilize the this compound from the plant material. For instance, in the extraction from unfermented cocoa, an optimal ratio of 16:1 (water to cocoa) was identified for both oil-bath-assisted and microwave-assisted extraction.[9]

5. How does pH affect the stability and extraction of this compound?

Procyanidins are more stable in slightly acidic conditions. Acidifying the extraction solvent (e.g., with 1% formic acid) can improve the extraction efficiency and yield of procyanidins by maintaining their stability.[13]

Data Presentation: Comparative Yields of this compound

The following tables summarize quantitative data on this compound yields from various natural sources and using different extraction methods.

Table 1: this compound Content in Various Natural Sources

Natural SourcePartThis compound ContentReference
Cocoa Powder (Unfermented)-8.90 mg/g[9]
Apple (various cultivars)Peel275.24 - 548.42 µg/g
Apple (various cultivars)Pulp90.19 - 247.06 µg/g
Grape Seeds-1741 mg/kg (as total dimers)[2]
Grape Skins-1076 mg/kg (as total dimers)[2]
Paullinia cupana (Guarana)Seeds~5 mg/g (as dimeric procyanidins)[13]
Dark Chocolate-36.50 mg/100g[11]

Table 2: Comparison of this compound Yields with Different Extraction Methods from Unfermented Cocoa

Extraction MethodSolventTemperature (°C)Time (min)This compound Yield (mg/g)Reference
Oil-Bath-Assisted Extraction (OBAE)Water115488.90[9]
Microwave-Assisted Extraction (MAE)Water115137.64[9]
Methanol Extraction70% Methanol--7.07[9]

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound from Grape Seeds

This protocol is based on optimized conditions for proanthocyanidin extraction from grape seeds.[14]

Materials:

  • Grape seeds (dried and ground)

  • 47% Ethanol in water (v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Weigh 1 g of ground grape seed powder.

  • Add 10 mL of 47% ethanol (solvent-to-solid ratio of 10:1 v/w).

  • Place the mixture in an ultrasonic bath and sonicate for 53 minutes at 60°C.

  • After sonication, centrifuge the mixture to separate the solid residue from the supernatant.

  • Collect the supernatant containing the this compound extract.

  • The solvent can be removed using a rotary evaporator to concentrate the extract.

HPLC Quantification of this compound

This protocol provides a general method for the quantification of this compound using HPLC with fluorescence detection.[6]

Instrumentation and Conditions:

  • HPLC System: With a gradient pump, autosampler, column oven, and fluorescence detector.

  • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A ternary gradient of (A) dichloromethane, (B) methanol, and (C) acetic acid/water (1:1 v/v).[6]

  • Gradient Program:

    • 0-30 min: 14% to 28.4% B in A (constant 4% C)

    • 30-45 min: 28.4% to 39.2% B in A (constant 4% C)

    • 45-50 min: 39.2% to 86% B in A (constant 4% C)[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-37°C.[6]

  • Fluorescence Detection: Excitation at 278 nm, Emission at 360 nm.

  • Injection Volume: 5-20 µL.

Procedure:

  • Prepare a stock solution of this compound standard of known concentration.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample extract by dissolving it in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.

  • Inject the standards and the sample into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Quantification

G Workflow for this compound Yield Improvement cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Source Natural Source (e.g., Grape Seeds, Apple Peel) Grinding Grinding to Fine Powder Source->Grinding Extraction Optimized Extraction (e.g., UAE, MAE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Solvent Solvent Selection (e.g., 47% Ethanol) Solvent->Extraction Parameters Parameter Control (Temp, Time, Ratio) Parameters->Extraction Filtration Filtration/Centrifugation CrudeExtract->Filtration Concentration Solvent Evaporation Filtration->Concentration Chromatography Column Chromatography (e.g., Sephadex LH-20) Concentration->Chromatography PureFraction Purified this compound Chromatography->PureFraction HPLC HPLC Analysis (Normal Phase) PureFraction->HPLC Quantification Quantification HPLC->Quantification G PI3K/Akt Pathway Inhibition by this compound PB2 This compound PI3K PI3K PB2->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes G MAPK/ERK Pathway Modulation by this compound PB2 This compound ERK ERK1/2 PB2->ERK Activates PB2->ERK Inhibits (in other contexts) p38 p38 MAPK PB2->p38 Activates Nrf2 Nrf2 ERK->Nrf2 Leads to Translocation RUNX2 RUNX2 ERK->RUNX2 Activates p38->Nrf2 Leads to Translocation GSTP1 GSTP1 Expression Nrf2->GSTP1 Induces VascularCalc Vascular Calcification RUNX2->VascularCalc Promotes

References

Overcoming Procyanidin B2 instability during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin B2. The information presented here is intended to help overcome challenges related to the inherent instability of this compound during extraction processes.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions.

Issue 1: Low Yield of this compound in the Final Extract

Potential Cause Troubleshooting Steps
Degradation due to high temperature This compound can degrade at elevated temperatures, particularly in aqueous solutions.[1][2][3] Consider using extraction methods that operate at lower temperatures. If heat is necessary, optimize the extraction time and temperature to maximize recovery. For instance, in ultrasonication-assisted extraction of proanthocyanidins from grape seeds, 60°C was found to be an optimal temperature.[4]
Inappropriate solvent selection The polarity and composition of the extraction solvent are critical. Aqueous mixtures of organic solvents are often more effective than pure solvents.[5] For cocoa procyanidins, 70-80% DMSO has been shown to be effective for a range of oligomers. For other plant materials, mixtures of methanol and water or ethanol and water have been successfully used.[4][6]
Suboptimal solid-to-solvent ratio An insufficient volume of solvent may lead to incomplete extraction. Increasing the solvent-to-solute ratio can improve extraction efficiency.
Oxidative degradation This compound is susceptible to oxidation. To mitigate this, consider adding antioxidants such as ascorbic acid to the extraction solvent.[7] Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also minimize oxidation.
pH-related degradation The pH of the extraction medium can influence the stability of this compound. While the optimal pH can be matrix-dependent, slightly acidic conditions are often favored. The addition of a small amount of acid, such as formic or acetic acid, to the extraction solvent may improve stability and yield.[5]
Enzymatic degradation If working with fresh plant material, endogenous enzymes like polyphenol oxidase can degrade this compound. Consider blanching the material before extraction or using solvents that inhibit enzymatic activity.

Issue 2: Inconsistent Extraction Results

Potential Cause Troubleshooting Steps
Variability in raw material The concentration of this compound can vary significantly between different batches of plant material, and even within different parts of the same plant. Ensure that the raw material is homogenous and properly stored.
Inconsistent extraction parameters Minor variations in extraction time, temperature, or solvent composition can lead to different yields. Strictly control all experimental parameters.
Degradation during storage of extracts This compound can degrade in solution, even at low temperatures. Analyze extracts as quickly as possible after preparation. If storage is necessary, keep extracts at low temperatures (e.g., -20°C or -80°C) in the dark and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of this compound degradation are heat, pH, and oxidation.[1][2][3][8] High temperatures can lead to epimerization and cleavage of the interflavan bond.[3] Both highly acidic and alkaline conditions can also promote degradation. Furthermore, the presence of oxygen can lead to oxidative degradation.

Q2: What is the best solvent for extracting this compound?

A2: There is no single "best" solvent, as the optimal choice depends on the plant matrix. However, aqueous mixtures of organic solvents are generally most effective. Commonly used and effective solvent systems include:

  • Aqueous acetone (e.g., 70% acetone in water)

  • Aqueous methanol (e.g., 60-70% methanol in water)[5][9]

  • Aqueous ethanol[4]

  • Aqueous dimethyl sulfoxide (DMSO) (e.g., 70-80% DMSO in water)

Q3: How can I prevent the degradation of this compound during my extraction process?

A3: To minimize degradation, you can:

  • Use low extraction temperatures.[10]

  • Optimize the extraction time to be as short as possible.

  • Protect the extraction mixture from light.

  • Work under an inert atmosphere (e.g., nitrogen).

  • Add antioxidants like ascorbic acid to the extraction solvent.[7]

  • Maintain a slightly acidic pH.

Q4: At what temperature does this compound start to degrade?

A4: Significant degradation can occur at temperatures as low as 60°C in aqueous solutions.[1][2] At 90°C, epimerization and cleavage of the interflavan linkage are enhanced.[1][2]

Q5: How should I store my this compound extracts?

A5: For short-term storage, keep extracts at 4°C in the dark. For long-term storage, it is recommended to store them at -20°C or -80°C under an inert atmosphere to prevent degradation.

Data Presentation

Table 1: Comparison of Different Extraction Methods for this compound

Extraction Method Source Material Solvent Temperature (°C) Time This compound Yield (mg/g) Reference
Oil-Bath-Assisted Extraction (OBAE)Unfermented CocoaWater11548 min8.90[9][11]
Microwave-Assisted Extraction (MAE)Unfermented CocoaWater11513 min7.64[9][11]
Methanol ExtractionUnfermented Cocoa70% MethanolNot specifiedNot specified7.07[9][11]
Ultrasonication-Assisted ExtractionGrape Seeds47% Ethanol6053 minNot specified directly for B2[4][12]

Experimental Protocols

Protocol 1: Optimized Extraction of this compound from Cocoa Powder

This protocol is based on the Oil-Bath-Assisted Extraction (OBAE) method described by Summa et al. (2017).[9][11]

  • Sample Preparation: Defat cocoa powder if necessary.

  • Extraction:

    • Weigh 1 gram of cocoa powder into a suitable vessel.

    • Add 16 mL of deionized water (1:16 solid-to-solvent ratio).

    • Place the vessel in a preheated oil bath at 115°C.

    • Extract for 48 minutes with continuous stirring.

  • Sample Clarification:

    • After extraction, centrifuge the mixture to pellet the solid material.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulates.

  • Analysis:

    • Analyze the clarified extract for this compound content using a suitable analytical method such as HPLC-DAD or HPLC-MS/MS.[1][6]

Protocol 2: General Ultrasonication-Assisted Extraction (UAE) of Proanthocyanidins

This protocol is a general guideline based on the principles described for grape seed extraction.[4][12]

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 1 gram of the powdered material into a flask.

    • Add 10 mL of 47% aqueous ethanol (1:10 solid-to-solvent ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 53 minutes at a controlled temperature of 60°C.

  • Sample Clarification:

    • Centrifuge the extract to separate the solid residue.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Analysis:

    • Quantify this compound using a validated HPLC method.

Visualizations

Procyanidin_B2_Degradation_Pathways PB2 This compound Epimer Epimerization PB2->Epimer High Temp, Aqueous Medium Cleavage Interflavan Bond Cleavage PB2->Cleavage High Temp Oxidation Oxidation PB2->Oxidation Epimer->PB2 Reversible Epicatechin_Catechin (-)-Epicatechin + (+)-Catechin Cleavage->Epicatechin_Catechin Other_Degradation Other Degradation Products Cleavage->Other_Degradation Procyanidin_A2 Procyanidin A2 Oxidation->Procyanidin_A2 Oxidation->Other_Degradation

Caption: Degradation pathways of this compound.

Optimized_Extraction_Workflow start Start SamplePrep Sample Preparation (Grinding, Defatting) start->SamplePrep Raw Material stop End Extraction Extraction (e.g., UAE/MAE with optimized solvent, temp, time) SamplePrep->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (e.g., 0.45 µm filter) Centrifugation->Filtration Analysis Analysis (e.g., HPLC) Filtration->Analysis Analysis->stop

Caption: Optimized workflow for this compound extraction.

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Optimizing HPLC Methods for Procyanidin B2 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) methods for Procyanidin B2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for this compound analysis?

A1: The most frequently used stationary phase for this compound analysis is C18.[1][2] This is due to its reversed-phase characteristics which allow for good separation of moderately polar compounds like procyanidins.

Q2: What are the recommended mobile phases for this compound separation?

A2: A gradient elution using a combination of an acidified aqueous phase and an organic solvent is typically recommended. Common mobile phases include water with a small percentage of acid (e.g., 0.1-0.5% formic or phosphoric acid) as mobile phase A, and acetonitrile or methanol as mobile phase B.[2][3] The acid helps to sharpen the peaks by suppressing the ionization of the phenolic hydroxyl groups in procyanidins.

Q3: What detection wavelength is optimal for this compound?

A3: this compound can be effectively detected using a UV detector, typically at a wavelength of 280 nm.[1] For higher sensitivity and selectivity, a fluorescence detector can be used with excitation and emission wavelengths around 275-280 nm and 310-320 nm, respectively.

Q4: How can I improve the resolution between this compound and other closely eluting compounds?

A4: To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient can increase the separation between peaks.

  • Adjust the mobile phase pH: Small changes in pH can alter the retention times of ionizable compounds.

  • Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Lower the flow rate: This can lead to better separation, although it will increase the run time.

  • Use a column with a smaller particle size or a longer length: This will increase the column's efficiency.

Q5: What are the key validation parameters to assess for a this compound HPLC method?

A5: Key validation parameters include linearity, precision (intraday and interday), accuracy, limit of detection (LOD), limit of quantification (LOQ), and recovery.[4][5][6] These parameters ensure the method is reliable, reproducible, and suitable for its intended purpose.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the HPLC analysis of this compound.

Peak Shape Problems
Problem Possible Causes Solutions
Peak Tailing 1. Secondary interactions with the stationary phase (e.g., with residual silanols).[7][8] 2. Column overload.[8] 3. Inappropriate mobile phase pH.[8] 4. Dead volume in the system.1. Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts or use a base-deactivated column. 2. Reduce the injection volume or sample concentration. 3. Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. 4. Check and minimize the length and diameter of tubing between the injector, column, and detector.
Peak Fronting 1. Column overload.[8] 2. Sample solvent is stronger than the mobile phase.[8] 3. Column collapse or void.1. Dilute the sample or decrease the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. 3. Replace the column.
Split Peaks 1. Clogged inlet frit of the column.[7] 2. Sample solvent incompatible with the mobile phase. 3. Column void or channeling.[9]1. Backflush the column. If the problem persists, replace the frit or the column.[7] 2. Prepare the sample in the mobile phase. 3. Replace the column.
Broad Peaks 1. Low column efficiency. 2. High dead volume. 3. Sample overload.[8] 4. Co-elution with another compound.1. Use a new column or a column with smaller particles. 2. Check for and minimize dead volume in the system. 3. Reduce the amount of sample injected. 4. Optimize the mobile phase or gradient to improve separation.
Retention Time Shifts
Problem Possible Causes Solutions
Gradual Retention Time Drift 1. Change in mobile phase composition due to evaporation of the more volatile component.[10] 2. Column aging or contamination.[11][12] 3. Inadequate column equilibration.[11][13] 4. Temperature fluctuations.[10]1. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. 2. Flush the column with a strong solvent. If the problem continues, replace the column.[11] 3. Ensure sufficient equilibration time between runs, especially after a gradient.[13] 4. Use a column oven to maintain a constant temperature.[13]
Sudden Retention Time Shift 1. Air bubbles in the pump.[13] 2. Leak in the system.[13] 3. Incorrect mobile phase preparation. 4. Change in flow rate.[14]1. Degas the mobile phase and purge the pump.[13] 2. Check all fittings for leaks and tighten or replace as necessary. 3. Carefully prepare a new batch of mobile phase. 4. Check the pump settings and perform a flow rate calibration.[14]
Baseline Issues
Problem Possible Causes Solutions
Baseline Noise 1. Air bubbles in the system.[13][15] 2. Contaminated or low-quality mobile phase.[15][16] 3. Detector lamp failing.[15] 4. Pump pulsations.[15]1. Degas the mobile phase and purge the system.[13] 2. Use HPLC-grade solvents and prepare fresh mobile phase. Filter the mobile phase.[16] 3. Replace the detector lamp.[15] 4. Service the pump, check for leaks, and ensure proper check valve function.
Baseline Drift 1. Inadequate column equilibration, especially with gradient elution.[15] 2. Temperature fluctuations in the column or detector.[15] 3. Contamination slowly eluting from the column. 4. Mobile phase composition changing over time.[17]1. Increase the equilibration time between runs.[17] 2. Use a column oven and ensure the detector has warmed up sufficiently.[15] 3. Flush the column with a strong solvent. 4. Prepare fresh mobile phase and keep reservoirs covered.

Experimental Protocols

Sample Preparation from Apple Juice

This protocol is adapted from a standard method for the determination of procyanidins in apple juice.[18]

  • Extraction:

    • Take 2 mL of apple juice in a 10 mL volumetric flask.

    • Add 0.1 mL of 50 g/L ascorbic acid solution to prevent oxidation.

    • Add 0.05 mL of acetic acid.

    • Add 7 mL of acetone.

    • Add water to bring the volume to 10 mL.

  • Filtration:

    • Shake the mixture well.

    • Filter the mixture through a 0.45 µm syringe filter prior to HPLC injection.

Standard HPLC Method for this compound Analysis

This is a general-purpose method that can be used as a starting point for optimization.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.5% Phosphoric Acid
Mobile Phase B Acetonitrile:Water (50:50, v/v)
Gradient To be optimized based on the sample matrix. A starting point could be a linear gradient from 10% B to 40% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10-20 µL

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Solution Implementation Problem Chromatographic Problem (e.g., Peak Tailing, RT Shift) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Isolate Variable Check_Column Check Column (Age, Contamination, Voids) Problem->Check_Column Isolate Variable Check_System Check HPLC System (Leaks, Pump, Injector) Problem->Check_System Isolate Variable Prepare_New_MP Prepare Fresh Mobile Phase Check_Mobile_Phase->Prepare_New_MP Issue Found Flush_Column Flush or Replace Column Check_Column->Flush_Column Issue Found System_Maintenance Perform System Maintenance Check_System->System_Maintenance Issue Found Method_Optimization Optimize Method Parameters Prepare_New_MP->Method_Optimization Problem Persists Flush_Column->Method_Optimization Problem Persists System_Maintenance->Method_Optimization Problem Persists

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow Sample Sample (e.g., Apple Juice) Extraction Extraction with Acetone/Acid/Water Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Analysis HPLC Analysis Filtration->HPLC_Analysis Data_Processing Data Processing and Quantification HPLC_Analysis->Data_Processing

Caption: A typical experimental workflow for this compound analysis.

References

Technical Support Center: Enhancing the Bioavailability of Procyanidin B2 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vivo studies with Procyanidin B2 (PB2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal models. What could be the reason?

A1: Low plasma concentration of this compound is a common challenge. Several factors can contribute to this issue:

  • Poor Absorption: PB2 is a hydrophilic molecule with a relatively large structure, which limits its passive diffusion across the intestinal epithelium.

  • Degradation by Gut Microbiota: A significant portion of orally administered PB2 is degraded by microorganisms in the colon before it can be absorbed.[1]

  • Extensive Metabolism: Once absorbed, PB2 undergoes extensive metabolism in the liver, leading to the formation of various metabolites and rapid clearance from the bloodstream.[2][3]

Troubleshooting Steps:

  • Confirm Compound Integrity: Before administration, ensure the purity and stability of your PB2 sample. PB2 is susceptible to degradation under certain conditions.

  • Optimize Vehicle Solution: Ensure PB2 is fully solubilized in the vehicle used for oral gavage. A common vehicle is a 0.5% carboxymethylcellulose sodium (CMC-Na) solution in water.[2] For solubility in organic solvents, ethanol, DMSO, and dimethylformamide can be used, but must be diluted significantly in aqueous buffers or isotonic saline for in vivo use to avoid solvent toxicity.[4]

  • Consider Bioavailability Enhancement Strategies: If low plasma levels persist, it is highly recommended to employ a bioavailability enhancement strategy. See Q2 for more details.

  • Analyze for Metabolites: Consider that the parent PB2 may be rapidly metabolized. Analyzing plasma for known PB2 metabolites can provide a more accurate picture of its absorption and systemic exposure.[2][3]

Q2: What are the recommended methods to enhance the bioavailability of this compound for our in vivo experiments?

A2: Several formulation strategies can significantly improve the oral bioavailability of PB2. Two of the most promising methods are encapsulation in nanoparticles and the formation of phospholipid complexes.

  • Nanoparticle Encapsulation: Encapsulating PB2 into nanoparticles, such as those made from chitosan and sodium alginate, can protect it from degradation in the gastrointestinal tract and enhance its absorption.[5][6] The small size of nanoparticles (typically 160-201 nm) facilitates cellular uptake.[5][6]

  • Phospholipid Complexes (Phytosomes): Complexing PB2 with phospholipids creates a lipophilic moiety that can more easily traverse the intestinal membrane.[7][8][9] This technique has been shown to significantly increase the oral bioavailability of other flavonoids.[10]

Q3: We are unsure about the correct oral gavage protocol for administering this compound to mice/rats. Can you provide a general guideline?

A3: A standard oral gavage protocol is crucial for consistent and safe administration.

General Protocol for Oral Gavage in Mice and Rats:

  • Animal Handling and Restraint: Proper restraint is essential to prevent injury to the animal and ensure accurate dosing. For mice, scruff the mouse to immobilize the head and body. For rats, hold the animal near the thoracic region while supporting the lower body.[11][12]

  • Gavage Needle Selection: Use a flexible or curved gavage needle with a rounded or bulb tip to minimize the risk of esophageal or stomach perforation. The appropriate gauge and length will depend on the size of the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats).[11][12]

  • Determining the Correct Insertion Length: Measure the distance from the animal's snout to the last rib (xiphoid process) and mark this length on the gavage needle. Do not insert the needle beyond this mark.[11][12]

  • Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance. If you feel resistance, withdraw and try again. Administer the solution slowly.[11][12]

  • Dosage Volume: The maximum recommended dosing volume is typically 10 mL/kg for mice and rats, although smaller volumes (e.g., 5 mL/kg) are often preferred to reduce the risk of regurgitation and aspiration.[12]

  • Post-Dosing Monitoring: Observe the animal for at least 5-10 minutes post-gavage for any signs of distress, such as labored breathing.[11][12]

Q4: How should we prepare a this compound solution for in vivo administration?

A4: The preparation of the dosing solution is a critical step.

  • For Aqueous Solutions: PB2 has limited solubility in water. However, it can be dissolved in aqueous buffers like PBS (pH 7.2) at a concentration of approximately 10 mg/mL.[4] It is recommended not to store aqueous solutions for more than one day.[4] A common vehicle for oral administration is a 0.5% CMC-Na solution in water.[2]

  • For Organic Solvents (Stock Solutions): PB2 is soluble in ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL.[4] When preparing a stock solution, purge the solvent with an inert gas to prevent oxidation. For in vivo experiments, the stock solution must be diluted in an appropriate vehicle (e.g., saline or PBS) to a final concentration where the amount of organic solvent is insignificant and non-toxic to the animal.

Quantitative Data on this compound Bioavailability

Animal ModelAdministration RouteDoseBioavailabilityKey Findings
Male RatsOral10.5 mg/kg & 21 mg/kg8-11% (based on blood AUC of ¹⁴C-PB2)Much of the parent compound is degraded by gut microflora before absorption.[1]
Male RatsIntravenous--Terminal half-life was similar to oral administration, but total clearance and apparent volume of distribution were much lower.[1]
MiceOral250 mg/kgPartially absorbed intactB2G2 (a galloylated derivative of PB2) was partially absorbed intact, and no significant metabolites were detected in plasma, suggesting its bioavailability is not limited by metabolism.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Chitosan-Alginate Nanoparticles

This protocol is adapted from a method for a galloylated derivative of PB2 and can be optimized for PB2.[5][6]

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir overnight to ensure complete dissolution.

  • Preparation of Sodium Alginate and PB2 Solution: Dissolve sodium alginate in deionized water to a final concentration of 1 mg/mL. Add this compound to the sodium alginate solution and stir until fully dissolved.

  • Nanoparticle Formation: Add the chitosan solution dropwise to the sodium alginate-PB2 solution under constant magnetic stirring. The formation of nanoparticles occurs spontaneously through ionic gelation.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles with deionized water to remove any unencapsulated PB2 and other reagents.

  • Characterization: Resuspend the nanoparticles in deionized water. Characterize the particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Determine the encapsulation efficiency by quantifying the amount of free PB2 in the supernatant using a suitable analytical method like HPLC.

Protocol 2: Preparation of this compound-Phospholipid Complex (Phytosome)

This protocol is a general method for preparing flavonoid-phospholipid complexes.[10]

  • Solubilization: Dissolve this compound and phospholipids (such as phosphatidylcholine) in a 1:1 molar ratio in a suitable organic solvent (e.g., tetrahydrofuran or ethanol).

  • Reaction: Stir the solution at a controlled temperature (e.g., 20°C) for a specified time (e.g., 1 hour) to allow for complex formation.

  • Solvent Evaporation: Remove the organic solvent under vacuum using a rotary evaporator to obtain a thin film of the PB2-phospholipid complex.

  • Hydration and Reconstitution: Hydrate the thin film with a small amount of water or buffer and sonicate to form a liposomal suspension.

  • Characterization: Characterize the formation of the complex using techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD). Evaluate the apparent solubility and dissolution rate of the complex compared to free PB2.

Signaling Pathways and Experimental Workflows

Procyanidin_B2_Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_administration In Vivo Administration cluster_analysis Bioavailability Assessment PB2 This compound Nanoparticles Nanoparticle Encapsulation PB2->Nanoparticles Phospholipid_Complex Phospholipid Complex PB2->Phospholipid_Complex Oral_Gavage Oral Gavage (Mouse/Rat) Nanoparticles->Oral_Gavage Phospholipid_Complex->Oral_Gavage Plasma_Collection Plasma Collection Oral_Gavage->Plasma_Collection LC_MS_Analysis LC-MS/MS Analysis (PB2 & Metabolites) Plasma_Collection->LC_MS_Analysis Pharmacokinetic_Parameters Pharmacokinetic Parameters (AUC, Cmax, Tmax) LC_MS_Analysis->Pharmacokinetic_Parameters

Caption: Workflow for enhancing and assessing the in vivo bioavailability of this compound.

Procyanidin_B2_Signaling_Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway PB2 This compound PI3K PI3K PB2->PI3K inhibits MAPK MAPK PB2->MAPK inhibits Akt Akt PI3K->Akt activates Apoptosis Apoptosis PI3K->Apoptosis mTOR mTOR Akt->mTOR activates Cell_Growth_Inhibition Cell Growth Inhibition mTOR->Cell_Growth_Inhibition ERK ERK MAPK->ERK activates ERK->Cell_Growth_Inhibition

References

Troubleshooting Procyanidin B2 aggregation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Procyanidin B2. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing and identifying aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a type of flavonoid, specifically a B-type proanthocyanidin, which is a dimer of (-)-epicatechin.[1] It is naturally found in various plants and food products, including apples, grapes, and cocoa.[1] In research, this compound is widely studied for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[2] It is known to influence several cellular signaling pathways, making it a compound of interest in drug development for conditions such as vascular calcification, neurodegenerative diseases, and certain types of cancer.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in several organic solvents and aqueous buffers. For preparing stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are effective. The solubility in these solvents is approximately 30 mg/mL. For biological experiments, it is crucial to make further dilutions in aqueous buffers or isotonic saline to ensure that the residual organic solvent concentration is negligible, as it may have physiological effects. Organic solvent-free aqueous solutions can be prepared by directly dissolving this compound in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 10 mg/mL.

Q3: How should I store this compound solutions to maintain stability?

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). Stock solutions made with organic solvents should be purged with an inert gas to prevent oxidation. It is not recommended to store aqueous solutions for more than one day due to the potential for degradation and aggregation.

Troubleshooting Guide: this compound Aggregation

Q4: My this compound solution appears cloudy or has visible precipitates. What could be the cause?

Cloudiness or precipitation in your this compound solution is a common indicator of aggregation. This can be caused by several factors:

  • Oxidation: Procyanidins are susceptible to oxidation, which can lead to the formation of quinone intermediates that polymerize and aggregate. This is often accelerated by exposure to air (oxygen) and light.

  • pH: The pH of the solution can significantly impact the stability of this compound. While it is relatively stable at a slightly acidic to neutral pH, highly acidic or alkaline conditions can promote degradation and aggregation.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including oxidation and degradation, which can lead to aggregation.

  • Concentration: At higher concentrations, this compound molecules are more likely to interact and self-assemble into larger aggregates.

  • Solvent Choice: While soluble in both organic and aqueous solutions, the transition from a high-concentration organic stock to an aqueous buffer can sometimes induce precipitation if not done carefully with sufficient dilution.

Q5: How can I prevent this compound aggregation in my experiments?

Preventing aggregation is key to obtaining reliable and reproducible experimental results. Here are several preventative measures:

  • Use Freshly Prepared Solutions: Whenever possible, prepare aqueous solutions of this compound on the day of use.

  • Control the pH: Maintain the pH of your aqueous solution within a stable range, typically between 6.8 and 7.4 for many biological assays.

  • Work at Low Temperatures: Prepare and handle solutions on ice to minimize thermal degradation.

  • Protect from Light and Air: Store stock solutions and handle experimental solutions in a manner that minimizes exposure to light and oxygen. Purging organic stock solutions with an inert gas like argon or nitrogen is recommended.

  • Incorporate Antioxidants: The addition of a small amount of an antioxidant like L-ascorbic acid to your aqueous solutions can help prevent oxidative degradation.

  • Proper Dilution Technique: When diluting an organic stock solution into an aqueous buffer, add the stock solution dropwise to the buffer while gently vortexing to ensure rapid and even dispersion.

Q6: I suspect my this compound has aggregated. How can I confirm this?

Several analytical techniques can be used to detect and characterize this compound aggregation:

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. Aggregation will be indicated by an increase in the average hydrodynamic diameter and the appearance of larger particle populations.

  • UV-Vis Spectroscopy: Aggregation can cause light scattering, which appears as a broad, featureless increase in absorbance across the UV-Vis spectrum, often most noticeable at higher wavelengths (e.g., 350-600 nm).

  • Fluorescence Spectroscopy: Certain fluorescent dyes, such as Thioflavin T (ThT), can exhibit increased fluorescence upon binding to aggregated structures. This can be a sensitive method for detecting the early stages of aggregation.

Q7: Can I reverse the aggregation of my this compound solution?

Reversing aggregation can be challenging and may not always be possible without altering the compound. However, for mild aggregation, the following techniques may be attempted:

  • Sonication: Brief sonication in a bath sonicator can sometimes break up loose aggregates. However, care must be taken as prolonged or high-energy sonication can generate heat and potentially degrade the compound.

  • Filtration: For solutions with visible precipitates, filtration through a 0.22 µm syringe filter can remove larger aggregates. Note that this will also reduce the concentration of your active compound.

It is generally recommended to discard aggregated solutions and prepare a fresh batch to ensure the integrity of your experiments.

Data Presentation

Table 1: Factors Influencing this compound Aggregation and Expected Observational Trends

FactorConditionExpected Impact on AggregationDLS ObservationUV-Vis Observation
pH pH < 4.0Increased degradation and potential for aggregationIncrease in polydispersity and appearance of larger particlesPotential changes in absorbance maxima and increased scattering
pH 4.0 - 7.4Relatively stable, minimal aggregationConsistent, low polydispersity and small particle sizeStable absorbance spectrum
pH > 8.0Increased oxidation and aggregationRapid increase in particle size and polydispersityIncreased absorbance at higher wavelengths due to scattering
Temperature 4°CMinimal aggregationStable particle size over timeStable absorbance spectrum
25°C (Room Temp)Gradual increase in aggregation over timeSlow increase in average particle sizeGradual increase in background absorbance
37°C and aboveRapid aggregationSignificant and rapid increase in particle sizePronounced increase in scattering across the spectrum
Concentration Low (µM range)Low propensity for aggregationMonomodal distribution with small particle sizeClear absorbance peaks with low background
High (mM range)High propensity for self-assembly and aggregationBimodal or multimodal distribution with larger aggregatesIncreased baseline absorbance due to scattering
Exposure to Air Minimal (Inert gas)Low rate of oxidative aggregationStable particle sizeStable absorbance spectrum
High (Ambient air)High rate of oxidative aggregationIncrease in particle size and polydispersity over timeIncreased scattering and potential shift in λmax

Experimental Protocols

Protocol 1: Detection of this compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare a fresh solution of this compound in your desired aqueous buffer (e.g., PBS pH 7.2) at the experimental concentration.

    • Filter the buffer using a 0.22 µm syringe filter before dissolving the this compound to remove any particulate contaminants.

    • Gently mix the solution by pipetting or gentle vortexing. Avoid vigorous shaking to prevent bubble formation.

    • As a control, prepare a sample of the filtered buffer alone.

  • Instrument Setup:

    • Set the instrument temperature to the desired experimental temperature (e.g., 25°C). Allow the instrument to equilibrate.

    • Select an appropriate measurement angle (e.g., 173° for backscatter detection to minimize multiple scattering).

  • Measurement:

    • Rinse a clean DLS cuvette with the filtered buffer and then with the this compound solution.

    • Pipette the this compound solution into the cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument and allow it to thermally equilibrate for at least 5 minutes.

    • Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the particle size distribution.

    • Compare the size distribution of the this compound solution to the buffer control. The presence of a significant population of larger particles (e.g., >10 nm) or a high polydispersity index (PDI > 0.3) in the this compound sample is indicative of aggregation.

Protocol 2: Detection of this compound Aggregation using UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare this compound solutions at various concentrations in your chosen buffer.

    • Prepare a blank sample containing only the buffer.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range for scanning, for example, from 250 nm to 600 nm.

  • Measurement:

    • Use a clean quartz cuvette. First, measure the absorbance of the blank (buffer) to zero the instrument.

    • Measure the absorbance spectrum of your this compound solutions.

  • Data Analysis:

    • This compound has a characteristic absorbance maximum around 280 nm.

    • Aggregation is indicated by an increase in the baseline absorbance, particularly at wavelengths above 350 nm, due to light scattering by the aggregates. A rising baseline that extends into the visible region is a strong sign of significant aggregation.

Protocol 3: Detection of this compound Aggregation using a Thioflavin T (ThT) Fluorescence Assay
  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 10 mM phosphate buffer with 150 mM NaCl, pH 7.0) and filter it through a 0.2 µm filter. Store protected from light.

    • Prepare a working solution of ThT by diluting the stock solution in the same buffer on the day of the experiment.

    • Prepare your this compound samples, including a non-aggregated control (freshly prepared) and the sample you suspect may be aggregated.

  • Assay Procedure:

    • In a 96-well black microplate, add the ThT working solution to each well.

    • Add a small aliquot of your this compound samples (control and test) to the respective wells.

    • Include a blank well with only the ThT working solution.

    • Incubate the plate at the desired temperature for a set period, monitoring the fluorescence over time.

  • Measurement:

    • Use a fluorescence plate reader with excitation set around 440-450 nm and emission set around 480-490 nm.

  • Data Analysis:

    • An increase in fluorescence intensity in the test sample compared to the non-aggregated control and the blank indicates the presence of aggregates that ThT can bind to. Note that some polyphenols can interfere with the ThT assay, so appropriate controls are essential.[3]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for troubleshooting aggregation.

ProcyanidinB2_Aggregation_Workflow cluster_prep Sample Preparation cluster_analysis Aggregation Analysis cluster_results Results & Actions start Prepare this compound Solution observe Visual Observation start->observe clear Solution Clear observe->clear Clear cloudy Solution Cloudy/Precipitate observe->cloudy Cloudy dls DLS Analysis no_agg No Aggregation Detected dls->no_agg Small, Monodisperse Particles agg Aggregation Confirmed dls->agg Large, Polydisperse Particles uv_vis UV-Vis Spectroscopy uv_vis->no_agg No Scattering uv_vis->agg High Scattering fluorescence Fluorescence Assay fluorescence->no_agg Low Fluorescence fluorescence->agg High Fluorescence clear->dls clear->uv_vis clear->fluorescence cloudy->dls cloudy->uv_vis cloudy->fluorescence proceed Proceed with Experiment no_agg->proceed troubleshoot Troubleshoot or Discard agg->troubleshoot

Caption: Experimental workflow for troubleshooting this compound aggregation.

PI3K_Akt_Nrf2_Pathway PB2 This compound PI3K PI3K PB2->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Keap1->Nrf2 Inhibits ARE ARE Nrf2->ARE Translocates to nucleus and binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Induces

Caption: this compound activation of the PI3K/Akt/Nrf2 signaling pathway.

Akt_mTOR_Pathway PB2 This compound Akt Akt PB2->Akt Inhibits mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: this compound inhibition of the Akt/mTOR signaling pathway.

ERK1_2_RUNX2_Pathway PB2 This compound ERK1_2 p-ERK1/2 PB2->ERK1_2 Inhibits Phosphorylation RUNX2 RUNX2 ERK1_2->RUNX2 Increases Expression Osteogenic_Differentiation Osteogenic Differentiation RUNX2->Osteogenic_Differentiation Promotes

Caption: this compound inhibition of the ERK1/2-RUNX2 signaling pathway.

References

Minimizing interference in Procyanidin B2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize interference during the quantification of Procyanidin B2.

Troubleshooting Guide

This guide addresses specific issues that can arise during this compound quantification, offering potential causes and solutions.

1. Question: Why am I observing low recovery of this compound during sample preparation?

Answer:

Low recovery of this compound can be attributed to several factors, including the choice of extraction solvent, the sample matrix, and the clean-up procedure. Procyanidins are known to bind to proteins and other macromolecules, which can hinder their efficient extraction.

Potential Causes and Solutions:

  • Inappropriate Extraction Solvent: The polarity of the extraction solvent is crucial for efficiently extracting Procyanidins. A mixture of organic solvents and water is often most effective.

  • Suboptimal Extraction Technique: The chosen extraction method can significantly impact recovery. Techniques like ultrasound-assisted extraction (UAE) can improve efficiency.

  • Ineffective Clean-up: Complex matrices require a clean-up step to remove interfering substances. Solid-phase extraction (SPE) is a common and effective method for purifying this compound from complex samples.[1][2]

Quantitative Data on Extraction and Recovery:

Sample MatrixExtraction/Clean-up MethodRecovery of this compound (%)Reference
Rat PlasmaLiquid-Liquid Extraction with ethyl acetate74[3][4]
Red WineDilution (1:20)98.5[5]
ChocolateNot specified95.8 (RSD 4.2%)[6]
Herbal MatricesUltrasound-Assisted Extraction with 60% hydromethanolic mixture with 1% formic acid79.43 - 112.02[7]

2. Question: My this compound peak is showing significant ion suppression/enhancement in my LC-MS/MS analysis. What can I do?

Answer:

Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, especially with complex biological or food matrices.[8][9][10][11] These effects occur when co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source.

Potential Causes and Solutions:

  • Insufficient Sample Clean-up: The presence of co-eluting matrix components is the primary cause of ion suppression. Improving the sample clean-up procedure, for instance by using solid-phase extraction (SPE), can significantly reduce these effects.

  • Chromatographic Co-elution: If interfering compounds have similar retention times to this compound, they will co-elute and cause matrix effects. Optimizing the chromatographic method, such as adjusting the mobile phase gradient or using a different column, can help separate the analyte from these interferences.

  • High Matrix Concentration: Injecting a high concentration of the sample matrix can overwhelm the ion source. Diluting the sample extract before injection can often mitigate ion suppression.

Quantitative Data on Matrix Effects:

Sample MatrixSample PreparationMatrix Effect (%)Reference
Rat PlasmaLiquid-Liquid Extraction85.50 - 90.12 (for epicatechin)[3]
Herbal MatricesUltrasound-Assisted Extraction-19.71 to 19.93[7]

3. Question: I am observing unexpected peaks eluting close to my this compound peak. What could they be?

Answer:

The presence of unexpected peaks near the this compound peak can be due to isomers, metabolites, or other structurally related compounds that were not fully separated during the chromatographic run.

Potential Causes and Solutions:

  • Isomers of this compound: Procyanidins exist as various isomers (e.g., Procyanidin B1, B3, B4) which have the same mass but may have slightly different retention times. Optimizing the chromatographic separation is key to resolving these isomers.

  • Metabolites of this compound: In biological samples, this compound can be metabolized into various forms, such as methylated or glucuronidated conjugates.[12][13][14] These metabolites may have similar chromatographic behavior to the parent compound. A high-resolution mass spectrometer can help differentiate between this compound and its metabolites based on their accurate mass.

  • Co-eluting Phenolic Compounds: Plant extracts and food samples are rich in other phenolic compounds like catechins, epicatechins, and other flavonoids, which can co-elute with this compound.[1] Improving the selectivity of the sample preparation or the chromatographic method is necessary to remove these interferences.

Frequently Asked Questions (FAQs)

Q1: What is the most common interference in this compound quantification?

A1: The most common interference is from the sample matrix itself, leading to matrix effects (ion suppression or enhancement) in LC-MS/MS analysis. Co-eluting compounds, such as other flavonoids, phenolic acids, and lipids, can interfere with the ionization of this compound, leading to inaccurate quantification.[8][9][15]

Q2: What are the recommended sample preparation techniques to minimize interference?

A2: Solid-phase extraction (SPE) is a highly recommended technique for cleaning up complex samples before this compound analysis.[1][2] It effectively removes many interfering substances, leading to a cleaner extract and reduced matrix effects. Other techniques like liquid-liquid extraction (LLE) and simple dilution can also be effective depending on the sample matrix and the required sensitivity.

Q3: How can I confirm that the peak I am quantifying is indeed this compound?

A3: The most reliable way to confirm the identity of the this compound peak is by using tandem mass spectrometry (MS/MS). By comparing the fragmentation pattern of the peak in your sample with that of a certified this compound standard, you can confirm its identity. The characteristic fragment ions for this compound ([M-H]⁻ at m/z 577.1) include m/z 425.1, 407.1, and 289.1.[12][14][16]

Q4: Can the choice of ionization mode in MS affect interference?

A4: Yes, the choice of ionization mode can influence the extent of interference. Electrospray ionization (ESI) is commonly used for this compound analysis, typically in negative ion mode, as procyanidins readily form deprotonated molecules [M-H]⁻.[3][17] However, the susceptibility to matrix effects can vary between positive and negative ESI modes, and also with other ionization techniques like atmospheric pressure chemical ionization (APCI). It is advisable to test different ionization modes during method development to find the one that provides the best signal-to-noise ratio and the least interference for your specific sample type.

Q5: Are there any specific considerations for storing samples containing this compound to avoid degradation?

A5: Yes, Procyanidins can be unstable and prone to degradation. It is recommended to store samples at low temperatures (-20°C or -80°C) and to protect them from light and oxygen. Adding antioxidants like ascorbic acid to the sample during extraction and storage can also help prevent degradation.[5][18] For long-term storage, it is best to store extracts in an oxygen-free environment, for example, by flushing with nitrogen or argon.

Experimental Protocols & Workflows

Experimental Protocol: Quantification of this compound in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of epicatechin and this compound in rat plasma.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of rat plasma, add 20 µL of an internal standard solution (e.g., quercetin).

  • Add 500 µL of ethyl acetate and vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1200 series or equivalent

  • Column: Zorbax Eclipse XDB C18 (50 mm × 4.6 mm, 5 µm) or equivalent

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Methanol

  • Gradient: Isocratic elution with 50% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions:

    • This compound: 577.1 > 425.1

    • Internal Standard (Quercetin): 301.0 > 151.0

Experimental Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Plant Extract Extraction Extraction (e.g., LLE, UAE) Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: General workflow for this compound quantification.

troubleshooting_workflow Problem Poor Quantification Results (Low Recovery, High Variability) Check_Recovery Check Recovery with Spiked Samples Problem->Check_Recovery Check_Matrix_Effects Evaluate Matrix Effects Problem->Check_Matrix_Effects Optimize_MS Optimize MS Parameters (Ionization, Transitions) Problem->Optimize_MS Optimize_Prep Optimize Sample Preparation (Extraction/Clean-up) Check_Recovery->Optimize_Prep Check_Matrix_Effects->Optimize_Prep Optimize_LC Optimize LC Method (Gradient, Column) Check_Matrix_Effects->Optimize_LC Validate_Method Re-validate Method Optimize_Prep->Validate_Method Optimize_LC->Validate_Method Optimize_MS->Validate_Method

Caption: Troubleshooting workflow for this compound quantification issues.

References

Procyanidin B2 Sample Preparation for Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with procyanidin B2 sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when preparing this compound samples for mass spectrometry?

Researchers often face challenges related to the inherent instability of procyanidins, low ionization efficiency, and significant matrix effects from complex sample types like plant tissues and biological fluids. This compound can be susceptible to oxidation and degradation during extraction and analysis, leading to inaccurate quantification.

Q2: Which solvents are best for extracting this compound from plant material?

The choice of solvent significantly impacts extraction efficiency. Generally, mixtures of organic solvents with water are more effective than pure solvents. Aqueous mixtures of acetone, methanol, or ethanol are commonly used. For instance, studies have shown that 50% acetone and 70% ethanol can be highly effective. The addition of a small amount of acid, such as formic acid, can improve the stability of the procyanidins during extraction.

Q3: How can I minimize the degradation of this compound during sample preparation?

To minimize degradation, it is crucial to work quickly, at low temperatures, and to protect the samples from light. Using acidified solvents can help maintain the stability of procyanidins. It is also advisable to minimize the time between extraction and analysis. During juice and cider making, for example, the oxidation of this compound can occur, leading to the formation of other products.

Q4: What is "matrix effect" and how can I mitigate it in my this compound analysis?

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix, which can lead to ion suppression or enhancement and affect the accuracy of quantification. To mitigate matrix effects, several strategies can be employed:

  • Effective sample cleanup: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.

  • Chromatographic separation: Optimize your HPLC or UHPLC method to separate this compound from matrix components.

  • Dilution: Diluting the sample can reduce the concentration of interfering compounds.

  • Use of an internal standard: A stable isotope-labeled internal standard is ideal as it behaves similarly to the analyte and can compensate for matrix effects.

Q5: Should I use positive or negative ion mode for LC-MS analysis of this compound?

Due to their acidic nature, procyanidins are more readily analyzed as deprotonated molecules using negative ion electrospray ionization (ESI-MS). In negative ion mode, this compound typically shows a deprotonated molecule at [M-H]⁻ with an m/z of 577.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low/No Signal for this compound 1. Degradation of Analyte: this compound is unstable and may have degraded during sample preparation or storage. 2. Poor Ionization Efficiency: Suboptimal MS source conditions. 3. Incorrect MS Polarity: Analyzing in positive ion mode instead of the more sensitive negative ion mode. 4. Inefficient Extraction: The chosen solvent may not be optimal for your sample matrix.1. Prepare fresh samples and analyze them promptly. Use acidified solvents and keep samples cold and protected from light. 2. Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. 3. Switch to negative ion mode. 4. Experiment with different extraction solvents (e.g., acetone/water, methanol/water, ethanol/water mixtures).
Poor Peak Shape/Splitting Peaks 1. Column Overload: Injecting too concentrated a sample. 2. Contamination: Buildup of matrix components on the analytical column. 3. Inappropriate Mobile Phase: The sample solvent may be too different from the initial mobile phase.1. Dilute the sample before injection. 2. Implement a column wash step between injections or use a guard column. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase.
High Background Noise 1. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal. 2. Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system.1. Improve sample cleanup using SPE or LLE. Optimize chromatographic separation to resolve this compound from interferences. 2. Use high-purity, LC-MS grade solvents. Flush the LC system and clean the MS ion source.
Inconsistent Quantitative Results 1. Matrix Effects: Variable ion suppression or enhancement between samples. 2. Sample Preparation Variability: Inconsistent extraction or purification recovery. 3. Analyte Instability: Degradation of this compound over the course of the analytical run.1. Use a stable isotope-labeled internal standard to correct for variations. 2. Standardize and validate the sample preparation protocol. Use automated sample preparation if possible. 3. Keep samples in the autosampler at a low temperature and analyze them in a timely manner.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Cocoa

Extraction MethodSolventThis compound Content (mg/g cocoa)
Oil-Bath-Assisted Extraction (OBAE)Water8.90
Microwave-Assisted Extraction (MAE)Water7.64
Conventional Extraction70% Methanol in Water7.07

This table summarizes data showing that oil-bath-assisted extraction with water yielded the highest this compound content from unfermented cocoa compared to microwave-assisted and conventional methanol extractions.

Table 2: Recovery of Procyanidins from Plasma using Liquid-Liquid Extraction

AnalyteRecovery (%)
Epicatechin104
This compound74

This table presents the recovery rates of epicatechin and this compound from rat plasma using a one-step liquid-liquid extraction with ethyl acetate.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Material

This protocol is a general guideline and may need to be optimized for specific plant matrices.

  • Sample Homogenization: Weigh approximately 1 gram of the lyophilized and ground plant material into a centrifuge tube.

  • Solvent Addition: Add 10 mL of an extraction solvent (e.g., 70% acetone in water with 0.1% formic acid).

  • Extraction: Vortex the mixture for 1 minute, then sonicate for 15 minutes in a cold water bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction (Optional): For exhaustive extraction, repeat steps 2-5 on the remaining pellet and combine the supernatants.

  • Solvent Evaporation: Evaporate the organic solvent from the combined supernatant under a stream of nitrogen at a temperature below 40°C.

  • Reconstitution: Reconstitute the remaining aqueous extract in a suitable solvent (e.g., initial mobile phase) for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline for cleaning up plasma samples.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Acidify the plasma sample with formic acid (to a final concentration of 1%) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of acidified water (0.1% formic acid) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plant or Plasma Sample Extraction Extraction (e.g., 70% Acetone) Sample->Extraction Homogenize Purification Purification (SPE or LLE) Extraction->Purification Centrifuge & Collect Concentration Solvent Evaporation & Reconstitution Purification->Concentration Elute LC_Separation LC Separation (C18 Column) Concentration->LC_Separation Inject MS_Detection MS Detection (Negative ESI) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A general experimental workflow for this compound analysis.

Troubleshooting_Logic Start Low or No Signal CheckDegradation Check for Degradation Start->CheckDegradation CheckIonization Check Ionization CheckDegradation->CheckIonization No Solution1 Prepare Fresh Samples Use Stabilizing Conditions CheckDegradation->Solution1 Yes CheckExtraction Check Extraction CheckIonization->CheckExtraction No Solution2 Optimize MS Source Parameters Switch to Negative Ion Mode CheckIonization->Solution2 Yes Solution3 Test Different Extraction Solvents CheckExtraction->Solution3 Yes

Caption: A troubleshooting decision tree for low signal intensity.

References

Method validation for Procyanidin B2 quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the method validation of Procyanidin B2 quantification in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Sample Preparation and Extraction

Q1: What is the recommended solvent for extracting this compound from plant-based matrices?

A1: A 60% hydromethanolic mixture containing 1% formic acid is often recommended for efficient extraction of procyanidins.[1] Acidified solvents are known to improve the release of polyphenols by enhancing their stability and maintaining a neutral structure at low pH.[1]

Q2: How does the solid-to-solvent ratio impact this compound extraction?

A2: The solid-to-solvent ratio is a critical parameter. A study on grape pomace found that a 25:1 (w/v) solid-to-solvent ratio was optimal.[1] Increasing the solid content can lead to a significant reduction in the extraction of monomeric procyanidins.[1]

Q3: Is sonication necessary for the extraction process?

A3: Yes, ultrasound treatment can be beneficial. A 10-minute ultrasound treatment followed by 15 minutes of stirring has been identified as an effective method for procyanidin extraction.[1]

Q4: How can I prevent the degradation of this compound during sample preparation?

A4: this compound is sensitive to pH and temperature. It is unstable in strongly acidic conditions (e.g., formic acid concentration > 1%) and at alkaline pH.[1][2] It is also recommended to store samples at -80°C before analysis to ensure stability.[3]

Chromatography and Detection

Q5: What analytical techniques are most suitable for this compound quantification?

A5: High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach. Techniques include HPLC with Fluorescence Detection (HPLC-FLD), HPLC with Diode-Array Detection (HPLC-DAD), and more advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (e.g., UPLC-Q-TOF, HPLC-MS/MS).[1][3][4]

Q6: What are the typical mass spectrometry fragmentation patterns for this compound?

A6: In negative ion mode HPLC-HESI-MS/MS analysis, this compound (parent ion [M-H]⁻ at m/z 577) typically fragments to produce ions at m/z 457, 425.0845, 413, 407.0764, 293, and 289.0715.[1][3] These fragments result from reactions like Retro-Diels-Alder (RDA), heterocyclic ring fission (HRF), and quinine methide (QM) cleavage of the interflavan bond.[1][5]

Troubleshooting Guide

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Inefficient Extraction Optimize extraction solvent. A 60% methanol solution with 1% formic acid is a good starting point.[1]The polarity of the solvent mixture is crucial for effectively solvating and extracting procyanidins. Acidification improves stability.[1]
Adjust solid-to-solvent ratio. A lower solid concentration may be necessary to prevent saturation effects.[1]High concentrations of matrix components can hinder the efficient extraction of the analyte.
Incorporate or optimize sonication and stirring time to enhance cell wall disruption and solvent penetration.[1]Mechanical assistance can significantly improve the extraction efficiency from solid matrices.
Analyte Degradation Ensure the pH of the extraction solvent is not too acidic (e.g., >1% formic acid).[1]Procyanidins can be unstable in strongly acidic conditions.[1]
Maintain low temperatures during sample processing and store extracts at -80°C.[3]This compound is susceptible to degradation at higher temperatures.
Poor SPE Recovery Evaluate and optimize the solid-phase extraction (SPE) sorbent, and the wash and elution solvents.The choice of SPE chemistry is critical for retaining the analyte while removing interferences. Inadequate washing can lead to analyte loss, while a weak elution solvent will result in incomplete recovery. A study reported recoveries higher than 84% for procyanidins using a validated SPE-UPLC-MS/MS method.[6]
Issue 2: Matrix Effects Affecting Quantification
Potential Cause Troubleshooting Step Rationale
Ion Suppression or Enhancement Quantitatively assess the matrix effect by comparing the analyte response in a post-extraction spiked sample to a neat standard solution.[7]This allows for the determination of the extent of ion suppression or enhancement, which is crucial for accurate quantification.[7]
Improve sample cleanup. Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering matrix components.[7]Cleaner samples reduce the number of co-eluting compounds that can interfere with the ionization of this compound.[8]
Dilute the sample extract.[9]Dilution reduces the concentration of matrix components entering the mass spectrometer, thereby minimizing their impact on ionization.[9] This is only feasible if the analyte concentration remains above the limit of quantification.
Optimize chromatographic separation to resolve this compound from co-eluting matrix components.[8]Increasing the separation between the analyte and interfering compounds can significantly reduce matrix effects.
Use a stable isotope-labeled internal standard (SIL-IS) for this compound.A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate method for correction.[8]
Employ matrix-matched calibration curves.Preparing calibration standards in a blank matrix extract that has undergone the same preparation steps can compensate for predictable matrix effects.
Issue 3: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step Rationale
Peak Tailing Ensure the mobile phase pH is appropriate. The addition of a small amount of acid (e.g., formic acid) can improve peak shape for phenolic compounds.Acidifying the mobile phase helps to keep phenolic compounds in their protonated state, reducing interactions with the stationary phase that can cause tailing.
Check for column contamination or degradation.A contaminated guard column or analytical column can lead to poor peak shape. Flushing the column or replacing it may be necessary.
Peak Splitting or Broadening Check for issues with the injector or sample solvent. Ensure the sample solvent is compatible with the initial mobile phase conditions.A mismatch between the sample solvent and the mobile phase can cause peak distortion.
Lower the injection volume.Injecting too large a volume of a strong solvent can lead to peak broadening and splitting.
Poor Resolution Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds.A slower change in mobile phase composition allows for better separation of analytes with similar retention characteristics.
Evaluate different stationary phases. A column with a different chemistry may provide better selectivity for procyanidins.The choice of column chemistry (e.g., C18, PFP) can significantly impact the resolution of complex mixtures.

Quantitative Data Summary

The following table summarizes key validation parameters for this compound quantification from various studies.

Parameter Value Matrix Analytical Method Reference
LOD < 0.003 µMPlasmaUPLC-MS/MS[6]
LOQ 0.033 mg/LWineUHPLC-Q-TOF[4]
< 0.01 µMPlasmaUPLC-MS/MS[6]
Linearity (R²) > 0.99Herbal ExtractsHPLC-FLD[1]
Recovery 88.21% to 107.64%WineUHPLC-Q-TOF[4]
> 84%PlasmaUPLC-MS/MS[6]
Precision (RSD) < 10%Food MatricesHPLC-MS²[10]
1.99% to 11.03% (Repeatability)WineUHPLC-Q-TOF[4]
2.51% to 19.05% (Intermediate Reproducibility)WineUHPLC-Q-TOF[4]
Accuracy 90.9% to 125.4%Food MatricesHPLC-MS²[10]

Experimental Protocols

Protocol 1: Extraction of this compound from Herbal Matrices

This protocol is based on a method optimized for procyanidin extraction from grape pomace and applied to various herbal matrices.[1]

  • Sample Preparation: Weigh 1 gram of the dried and powdered matrix material.

  • Extraction Solvent: Prepare a solution of 60% methanol in water containing 1% formic acid.

  • Extraction:

    • Add 25 mL of the extraction solvent to the sample (25:1 solid-to-solvent ratio).

    • Subject the mixture to ultrasound treatment for 10 minutes.

    • Stir the mixture for 15 minutes.

  • Centrifugation: Centrifuge the extract to separate the supernatant from the solid residue.

  • Filtration: Filter the supernatant through a 0.45 µm nylon membrane before injection into the HPLC system.[3]

Protocol 2: HPLC-FLD Analysis of this compound

This protocol outlines a general method for the quantification of procyanidins using HPLC with fluorescence detection.[1]

  • Instrumentation: HPLC system equipped with a fluorescence detector.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. The specific gradient profile should be optimized for the specific column and sample matrix.

  • Flow Rate: Typically 0.8 to 1.2 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Fluorescence Detection:

    • Excitation Wavelength: 280 nm

    • Emission Wavelength: 320 nm

  • Quantification: Create a calibration curve using this compound standard solutions of known concentrations (e.g., 0.5 to 100 µg/mL).[11] The concentration in the samples is determined by comparing their peak areas to the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Matrix Complex Matrix (e.g., Herbal, Food, Biological) Extraction Extraction (60% MeOH, 1% Formic Acid, Sonication) Matrix->Extraction Solid-to-Solvent Ratio (e.g., 25:1) Cleanup Sample Cleanup (Centrifugation, Filtration) Extraction->Cleanup HPLC HPLC / UHPLC Separation (Reversed-Phase C18) Cleanup->HPLC Inject Extract Detection Detection (MS/MS, FLD, or DAD) HPLC->Detection Quant Data Analysis & Quantification Detection->Quant Validation Validation Parameters (Linearity, LOD/LOQ, Accuracy, Precision, Recovery, Matrix Effect) Quant->Validation

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Tree Start Start: Inaccurate Quantification CheckRecovery Is Recovery Low? Start->CheckRecovery CheckMatrix Are Matrix Effects Significant? CheckRecovery->CheckMatrix No OptimizeExtraction Optimize Extraction: - Solvent Composition - Solid/Solvent Ratio - Sonication Time CheckRecovery->OptimizeExtraction Yes CheckChroma Is Chromatography Poor? CheckMatrix->CheckChroma No ImproveCleanup Improve Sample Cleanup: - SPE Optimization - Sample Dilution CheckMatrix->ImproveCleanup Yes OptimizeHPLC Optimize Chromatography: - Gradient Profile - Mobile Phase pH - Different Column CheckChroma->OptimizeHPLC Yes End Accurate Quantification Achieved CheckChroma->End No / Resolved CheckStability Check Analyte Stability: - Control pH - Low Temperature OptimizeExtraction->CheckStability CheckStability->CheckRecovery Re-evaluate UseIS Use Internal Standard: - Stable Isotope Labeled - Matrix-Matched Calibrants ImproveCleanup->UseIS UseIS->CheckMatrix Re-evaluate OptimizeHPLC->CheckChroma Re-evaluate

Caption: Troubleshooting decision tree for this compound analysis.

References

Technical Support Center: Enhancing the Chromatographic Resolution of Procyanidin B2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to addressing the challenges of separating Procyanidin B2 isomers. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why are they difficult to separate?

This compound is a B-type proanthocyanidin dimer composed of two (-)-epicatechin units linked by a C4→C8 bond. Its isomers include other B-type dimers with different linkages (e.g., B1, B3, B4 with catechin and epicatechin units) and A-type procyanidins which have an additional ether linkage. The structural similarity and subtle differences in stereochemistry among these isomers make their separation by conventional chromatographic techniques challenging.

Q2: What are the most common chromatographic techniques for separating this compound isomers?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most widely used techniques for the analysis of this compound and its isomers.[1][2] Normal-phase (NP-HPLC) and hydrophilic interaction liquid chromatography (HILIC) are also employed, particularly for separating procyanidins based on their degree of polymerization.[3][4][5]

Q3: What is the advantage of using UPLC over HPLC for this separation?

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, improved peak efficiency, and faster analysis times compared to traditional HPLC. This can be particularly advantageous for resolving closely eluting isomers of this compound.

Q4: Can chiral chromatography be used to separate this compound isomers?

Yes, chiral chromatography is a viable technique for separating stereoisomers like epimers of procyanidins. Chiral stationary phases (CSPs) can differentiate between enantiomers and diastereomers based on their three-dimensional structure.[6][7] For instance, a normal-phase HPLC method using a chiral column has been successfully used to separate hesperidin from its C-2 epimer, a similar challenge to separating procyanidin epimers.[7]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound Isomer Peaks

Q: My this compound isomer peaks are not well-separated. What are the primary parameters I should adjust?

A: To improve the resolution between closely eluting isomers, you should systematically optimize the following parameters, starting with the one that has the most significant impact on selectivity:

  • Mobile Phase Composition:

    • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different elution patterns.

    • Acid Modifier: The type and concentration of the acid in the mobile phase (e.g., formic acid, acetic acid) can influence the ionization state of the phenolic hydroxyl groups of procyanidins, thereby affecting their interaction with the stationary phase. A common starting point is 0.1% formic acid in water.[8]

    • pH: Adjusting the mobile phase pH is a powerful tool for changing the retention and selectivity of ionizable compounds.[9][10][11][12][13] For procyanidins, maintaining a consistent, slightly acidic pH (typically between 2.5 and 3.5) is crucial for reproducible separations.

  • Stationary Phase Chemistry:

    • If optimizing the mobile phase on a standard C18 column is insufficient, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can provide alternative interactions (π-π stacking) that may enhance the separation of aromatic isomers. Diol and HILIC columns are effective for separating procyanidins based on their degree of polymerization.[3][4][5]

  • Column Temperature:

    • Increasing the column temperature can improve peak efficiency and may alter selectivity.[4] However, excessively high temperatures can lead to the degradation of procyanidins. It is advisable to screen a temperature range (e.g., 25°C to 50°C) to find the optimal balance between resolution and stability.[4]

  • Gradient Slope:

    • A shallower gradient (i.e., a slower increase in the organic solvent concentration over time) can improve the separation of closely eluting peaks.

Issue 2: Peak Tailing or Asymmetric Peak Shape

Q: The peaks for my this compound isomers are tailing. What could be the cause and how can I fix it?

A: Peak tailing for phenolic compounds like procyanidins is often due to interactions with active sites on the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the hydroxyl groups of procyanidins, causing peak tailing.

    • Solution: Use a well-endcapped column or a column with a modern stationary phase chemistry designed to minimize silanol interactions. Operating at a lower pH (e.g., 2.5-3.0) can also help by suppressing the ionization of silanol groups.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

    • Solution: Ensure the mobile phase is adequately buffered and the pH is stable. A pH that is too close to the pKa of the analytes can result in peak distortion.

  • Column Contamination: Accumulation of sample matrix components on the column can lead to active sites and peak tailing.

    • Solution: Use a guard column and ensure proper sample preparation to remove interfering substances. Regularly flush the column with a strong solvent to remove contaminants.

Issue 3: Inconsistent Retention Times

Q: I am observing shifts in the retention times of my this compound isomers between runs. What should I check?

A: Fluctuations in retention times are typically caused by instability in the chromatographic system.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to significant retention time shifts.

    • Solution: Prepare fresh mobile phase for each analysis set and ensure accurate pH measurement. Premixing the aqueous and organic phases can sometimes improve consistency.

  • Column Equilibration: Insufficient column equilibration between injections, especially with gradient methods, is a common cause of retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.

  • Column Temperature: Fluctuations in the column temperature will affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.

  • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can cause inconsistent flow rates and retention time variability.

    • Solution: Regularly maintain and check the performance of the pump.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the chromatographic analysis of this compound.

Table 1: HPLC/UPLC Method Parameters for this compound Analysis

ParameterMethod 1[14]Method 2[8]Method 3[2]
Instrument HPLCUPLCUPLC
Column GL Science Inc. Inertsil WP300 Diol (250 mm × 4.6 mm, 5 µm)Shim-pack HR-ODS (150 mm × 2.1 mm, 3 µm)Waters Acquity UPLC® HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase A Acetonitrile/Acetic Acid (98:2)Water/Formic Acid (100:0.1)0.03% Phosphoric Acid in Water
Mobile Phase B Methanol/Water/Acetic Acid (95:3:2)AcetonitrileMethanol
Flow Rate 1.0 mL/min0.2 mL/min0.2 mL/min
Column Temp. 35 °C30 °C35 °C
Detection Fluorescence (Ex: 279 nm, Em: 322 nm)DAD-ESI-IT-TOF-MSDAD (280 nm)

Table 2: Method Validation Data for this compound Quantification

ParameterValueReference
Linearity Range 50-1000 µg/mL[2]
Correlation Coefficient (r) 0.9995[2]
Average Recovery 99.64%[2]
RSD of Recovery 1.23%[2]

Detailed Experimental Protocols

Protocol 1: UPLC-DAD Method for this compound Quantification[2]

This method is suitable for the quantitative analysis of this compound in samples such as Aronia melanocarpa berry extracts.

  • Instrumentation:

    • Waters Acquity UPLC® system with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC® HSS T3 C18 (100 mm × 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.03% phosphoric acid in water.

    • Mobile Phase B: Methanol.

    • Gradient Program: (A specific gradient program would be detailed in the original publication, but a typical gradient would involve a gradual increase in Mobile Phase B).

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: Typically 1-5 µL.

  • Sample Preparation:

    • Extract the sample material with an appropriate solvent (e.g., aqueous methanol or acetone).

    • Filter the extract through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 50-1000 µg/mL).

Protocol 2: Preparative HPLC with a Diol Column for Isomer Fractionation[4][5]

This method is designed for the preparative separation of procyanidins from a complex mixture, such as a cocoa extract, to isolate fractions of isomers with the same degree of polymerization.

  • Instrumentation:

    • Preparative HPLC system with a fraction collector.

  • Chromatographic Conditions:

    • Column: Preparative Diol column.

    • Mobile Phase A: Acidified water (e.g., 0.1% acetic acid).

    • Mobile Phase B: Ethanol.

    • Gradient Program: A linear gradient is employed, for example: 0 min, 10% B; 0.5 min, 12% B; 1.5 min, 12% B; 6.0 min, 18% B; 12.5 min, 35% B; 12.6 min, 100% B; 13.6 min, 100% B; 13.7 min, 10% B; 23.7 min, 10% B.

    • Flow Rate: 5 mL/min.

    • Column Temperature: 50 °C.

  • Sample Preparation:

    • Dissolve the crude extract in a suitable solvent.

    • Centrifuge and filter the sample before injection.

Visualizations

TroubleshootingWorkflow start Poor Resolution of This compound Isomers check_mobile_phase Step 1: Optimize Mobile Phase - Change organic modifier (ACN vs. MeOH) - Adjust acidifier type/concentration - Modify pH start->check_mobile_phase resolution_improved1 Resolution Improved? check_mobile_phase->resolution_improved1 check_stationary_phase Step 2: Change Stationary Phase - Phenyl-Hexyl or Biphenyl for alternative selectivity - Diol or HILIC for separation by DP resolution_improved1->check_stationary_phase No end_good Achieved Desired Resolution resolution_improved1->end_good Yes resolution_improved2 Resolution Improved? check_stationary_phase->resolution_improved2 optimize_temp_flow Step 3: Optimize Temperature & Flow Rate - Screen temperature (e.g., 25-50°C) - Lower flow rate for increased efficiency resolution_improved2->optimize_temp_flow No resolution_improved2->end_good Yes resolution_improved3 Resolution Improved? optimize_temp_flow->resolution_improved3 final_optimization Step 4: Fine-tune Gradient - Adjust gradient slope for optimal separation resolution_improved3->final_optimization No resolution_improved3->end_good Yes final_optimization->end_good end_bad Further Method Development Required

Caption: Troubleshooting workflow for improving the resolution of this compound isomers.

LogicalRelationships cluster_parameters Key Chromatographic Parameters cluster_outcomes Desired Outcomes MobilePhase Mobile Phase (Selectivity) Resolution Improved Resolution (Rs > 1.5) MobilePhase->Resolution PeakShape Symmetrical Peaks (Tf ≈ 1) MobilePhase->PeakShape Reproducibility Consistent Retention Times MobilePhase->Reproducibility StationaryPhase Stationary Phase (Selectivity) StationaryPhase->Resolution Temperature Temperature (Efficiency & Selectivity) Temperature->Resolution Temperature->PeakShape Temperature->Reproducibility FlowRate Flow Rate (Efficiency) FlowRate->Resolution

Caption: Logical relationships between key parameters and desired outcomes in chromatography.

References

Technical Support Center: Stabilizing Procyanidin B2 for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of Procyanidin B2 during long-term storage is critical for accurate and reproducible experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this bioactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

A1: this compound is susceptible to degradation influenced by several factors, including:

  • Temperature: Elevated temperatures accelerate degradation, leading to epimerization and cleavage of the interflavan bond.[1][2][3]

  • pH: this compound is more stable in acidic conditions and degrades rapidly in neutral or alkaline environments.

  • Light: Exposure to light, particularly UV radiation, can induce degradation.

  • Oxidation: As a potent antioxidant, this compound is prone to oxidation, especially in the presence of oxygen and metal ions.

  • Solvent: The choice of solvent significantly impacts stability. It is more stable in lipidic (non-aqueous) media compared to aqueous solutions.[1][2][3]

Q2: What are the recommended storage conditions for solid this compound powder?

A2: For long-term stability of solid this compound, it is recommended to store it in a tightly sealed container at -20°C, protected from light and moisture.

Q3: How long is this compound stable in an aqueous solution?

A3: Aqueous solutions of this compound are not recommended for storage for more than one day due to rapid degradation. If an aqueous solution must be prepared, it should be used immediately.

Q4: Can I do anything to improve the stability of this compound in solution for my experiments?

A4: Yes, several strategies can enhance the stability of this compound in solution:

  • Use a slightly acidic buffer (pH 3-5).

  • Add an antioxidant, such as ascorbic acid. Ascorbic acid has been shown to significantly increase the stability of procyanidins in solution.

  • Prepare solutions fresh before each experiment.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • De-gas solvents to remove dissolved oxygen.

Q5: What are the common degradation products of this compound?

A5: The primary degradation pathways of this compound lead to the formation of several products:

  • Epimers: Epimerization at the C2 position of the flavan-3-ol units.[1][2][3]

  • Monomers: Cleavage of the interflavan linkage between the two epicatechin units, resulting in the formation of catechin and epicatechin.[1][2][3]

  • Oxidation Products: Oxidation can lead to the formation of Procyanidin A2, which contains an additional ether linkage.[1][2][3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results over time with the same batch of this compound. Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared solution, perform a quality control check (e.g., HPLC) to confirm its integrity.
Loss of biological activity of this compound in cell culture experiments. Instability in physiological pH (around 7.4) of the culture medium.Minimize the incubation time of this compound with the cells. Consider using a stabilized formulation if longer incubation is necessary. Add ascorbic acid to the medium if it does not interfere with the experimental endpoint.
Appearance of unexpected peaks in HPLC analysis of a this compound sample. Degradation has occurred.Analyze the degradation products by comparing their retention times and mass spectra with known degradation products of this compound. Review storage and handling procedures to identify the source of degradation.
Discoloration of this compound solution. Oxidation of the compound.Ensure solutions are protected from light and oxygen. Prepare solutions using de-gassed solvents and consider adding an antioxidant like ascorbic acid.

Data Presentation: Stability of this compound Under Various Conditions

Table 1: Effect of Temperature and Medium on this compound Degradation

TemperatureMediumObservationReference
60°CAqueousSignificant epimerization and oxidation.[1][2][3]
90°CAqueousEnhanced epimerization and cleavage of interflavan linkage.[1][2][3]
90°CLipidicMore stable than in aqueous medium, with slow oxidation and little epimerization.[1][2][3]

Table 2: Effect of Ascorbic Acid on the Stability of this compound in Solution

ConditionStabilizer% Degradation of this compoundIncubation Time
Sodium Phosphate Buffer (pH 7.4)NoneAlmost complete4 hours
Sodium Phosphate Buffer (pH 7.4)0.2 mg/mL Ascorbic Acid~30%4 hours

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method suitable for assessing the stability of this compound and separating it from its major degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-40 min: Return to 5% B

    • 40-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

3. Sample Preparation:

  • Solid this compound: Accurately weigh and dissolve in methanol to a known concentration.

  • Aqueous Solution: Dilute the methanolic stock solution with the appropriate buffer or water to the desired concentration immediately before injection.

4. Forced Degradation Study (for method validation):

  • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 80°C for 2 hours.

  • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at room temperature for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

  • Neutralize acidic and basic samples before injection.

5. Data Analysis:

  • Monitor the peak area of this compound over time to determine the degradation rate.

  • Identify and quantify degradation products by comparing their retention times with known standards or by using a mass spectrometer detector.

Mandatory Visualization

This compound Degradation Pathway

procyanidin_b2_degradation PB2 This compound Epimer Epimerized this compound PB2->Epimer Epimerization (Heat, Aqueous) Monomers Catechin + Epicatechin PB2->Monomers Cleavage of Interflavan Linkage (High Heat) PA2 Procyanidin A2 PB2->PA2 Oxidation

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stability Testing

stability_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation start This compound Sample dissolve Dissolve in appropriate solvent start->dissolve stress Apply stress condition (Heat, pH, Light, Oxidant) dissolve->stress hplc HPLC Analysis stress->hplc data Data Acquisition (Peak Area, Retention Time) hplc->data kinetics Determine Degradation Kinetics data->kinetics products Identify Degradation Products data->products report Generate Stability Report kinetics->report products->report

References

Preventing oxidation of Procyanidin B2 in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Procyanidin B2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidation a concern in experiments?

This compound (PB2) is a naturally occurring flavonoid found in foods like apples, grapes, and cocoa. It is a potent antioxidant with various biological activities, making it a subject of interest in biomedical research.[1] However, its polyphenolic structure makes it highly susceptible to oxidation, which can lead to a loss of its biological activity and the formation of confounding artifacts in experimental results.[2][3] Understanding and preventing this degradation is crucial for obtaining accurate and reproducible data.

Q2: What are the main factors that cause this compound to oxidize?

Several factors can contribute to the oxidation of this compound in an experimental setting:

  • pH: this compound is more stable at a slightly acidic pH (around 3.2) and becomes less stable at neutral or alkaline pH.[4]

  • Temperature: Higher temperatures accelerate the degradation of this compound.[3][5][6]

  • Presence of Metal Ions: Transition metals such as iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) can catalyze the oxidation of this compound. Interestingly, at certain concentrations, this compound can chelate iron, acting as an antioxidant, while in the presence of copper, it can exhibit pro-oxidant effects.[7][8][9]

  • Oxygen: Exposure to atmospheric oxygen can lead to oxidative degradation.

  • Enzymes: Enzymes like polyphenol oxidase can catalyze the oxidation of this compound.[2][10]

Q3: How should I prepare and store this compound stock solutions to minimize oxidation?

To ensure the stability of your this compound stock solutions, follow these guidelines:

  • Solvent Choice: Dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide. The solubility in these solvents is approximately 30 mg/mL.[11] For aqueous solutions, the solubility in PBS (pH 7.2) is around 10 mg/mL, but these solutions are not recommended for storage for more than one day.[11]

  • Inert Atmosphere: When preparing stock solutions, purge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.[11]

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[11] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: What are the signs of this compound oxidation in my experiments?

Visual inspection of your solutions can sometimes indicate oxidation, such as a change in color (browning). However, the most reliable way to detect oxidation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[2][10] This can help identify the parent compound and its oxidation products, such as Procyanidin A2.[2][3][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound activity in cell culture. Oxidation of this compound in the culture medium.Prepare fresh dilutions of this compound from a frozen, inert gas-purged stock solution immediately before each experiment. Minimize the exposure of the treatment medium to light and air. Consider using a medium with a slightly acidic pH if compatible with your cell line.
Inconsistent results between experimental replicates. Variable levels of this compound oxidation due to differences in handling or incubation times.Standardize your experimental protocol meticulously. Ensure that all replicates are treated for the same duration and under identical conditions. Prepare a master mix of the treatment medium to ensure uniform concentration.
Unexpected pro-oxidant effects observed. Interaction of this compound with metal ions (e.g., copper) in the experimental system.[7][8]Use metal-free buffers and reagents where possible. If the presence of metal ions is unavoidable, consider the use of a chelating agent, but be aware of its potential effects on your experimental system.
Formation of unknown peaks in HPLC analysis. Degradation and formation of oxidation products of this compound.Use HPLC-MS to identify the degradation products.[2][10] Common oxidation products include Procyanidin A2 and various dimers.[2][10] This can help in interpreting your results and understanding the stability of this compound under your specific experimental conditions.

Quantitative Data Summary

Table 1: Stability of this compound under Different Conditions

Condition Observation Reference
pH More stable at pH 3.2 compared to higher or lower pH values. Degradation follows first-order kinetics.[4]
Temperature Degradation is faster at higher temperatures (e.g., 90°C) compared to lower temperatures (e.g., 60°C).[3][5][6]
Solvent More stable in a lipidic medium compared to an aqueous medium.[3][5][6]
Acetaldehyde Degradation rate increases with increasing acetaldehyde content in model wine solutions.[4]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound (crystalline solid)

  • Anhydrous Ethanol or DMSO

  • Inert gas (Nitrogen or Argon)

  • Sterile, amber-colored microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).

  • Purge the solution with a gentle stream of inert gas for 1-2 minutes to remove dissolved oxygen.

  • Cap the tube tightly and vortex until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber-colored microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Cell Treatment with this compound

Materials:

  • This compound stock solution (from Protocol 1)

  • Cell culture medium appropriate for your cell line

  • Sterile pipette tips and tubes

Procedure:

  • On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.

  • Immediately before treating the cells, dilute the stock solution directly into the pre-warmed cell culture medium.

  • Gently mix the medium to ensure a homogenous solution.

  • Remove the existing medium from your cell culture plates and replace it with the this compound-containing medium.

  • Return the cells to the incubator for the desired treatment period.

Signaling Pathway Diagrams

This compound has been shown to modulate several key signaling pathways. Below are diagrams illustrating its mechanism of action in these pathways.

procyanidin_b2_erk1_2_runx2_pathway PB2 This compound ERK1_2_Phos p-ERK1/2 PB2->ERK1_2_Phos inhibits RUNX2 RUNX2 ERK1_2_Phos->RUNX2 activates ERK1_2 ERK1/2 ERK1_2->ERK1_2_Phos phosphorylation VascularCalcification Vascular Calcification RUNX2->VascularCalcification promotes

Caption: this compound inhibits the ERK1/2-RUNX2 signaling pathway.

procyanidin_b2_nrf2_pathway PB2 This compound PI3K_Akt PI3K/Akt Pathway PB2->PI3K_Akt activates Nrf2_translocation Nrf2 Nuclear Translocation PI3K_Akt->Nrf2_translocation promotes ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1) ARE->Antioxidant_Enzymes induces

Caption: this compound activates the Nrf2 antioxidant pathway.

procyanidin_b2_pi3k_akt_mtor_pathway PB2 This compound PI3K PI3K PB2->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis_Autophagy Apoptosis & Autophagy mTOR->Apoptosis_Autophagy regulates

Caption: this compound modulates the PI3K/Akt/mTOR signaling pathway.

References

Cell viability issues with high concentrations of Procyanidin B2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of Procyanidin B2 (PB2).

Troubleshooting Guides

Issue: Unexpectedly High Cell Death After this compound Treatment

If you are observing a significant decrease in cell viability after treating your cells with this compound, consider the following potential causes and troubleshooting steps.

1. Is the Concentration of this compound Too High for Your Cell Type?

This compound's effect on cell viability is highly dependent on the concentration used and the specific cell line. While it can have protective effects at lower concentrations, higher concentrations are known to induce cytotoxicity, particularly in cancer cell lines.

  • Recommendation: Review the literature for effective concentration ranges of PB2 on your specific or similar cell lines. If data is unavailable, perform a dose-response experiment to determine the optimal concentration for your experimental goals.

2. Was the Correct Solvent and Final Concentration Used?

This compound is often dissolved in solvents like Dimethyl sulfoxide (DMSO). High concentrations of the solvent itself can be toxic to cells.

  • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Run a vehicle control (medium with the same concentration of solvent used to dissolve PB2) to rule out solvent toxicity.

3. Are You Working with a Cancer Cell Line?

This compound has been shown to selectively induce apoptosis and autophagy in various cancer cell lines. This is often the intended effect in cancer research.

  • Recommendation: If you are using a cancer cell line, the observed cell death may be the expected outcome of PB2 treatment. To confirm this, you can perform assays to detect apoptosis or autophagy.

Issue: Difficulty Reproducing Published Results

If your results with this compound are inconsistent with published findings, several factors could be at play.

1. Cell Line-Specific Responses

The cytotoxic effects of this compound can vary significantly between different cell lines.

  • Recommendation: Carefully compare your cell line with those cited in the literature. Even subtypes of the same cancer can respond differently.

2. Purity and Handling of this compound

The purity of the this compound compound and its storage conditions can impact its activity.

  • Recommendation: Use a high-purity grade of this compound. Store it as recommended by the manufacturer, typically dissolved in a suitable solvent at -20°C or -80°C, to prevent degradation.

3. Pro-oxidant Effects at High Concentrations

At high concentrations, and in the presence of metal ions like copper, this compound can act as a pro-oxidant, leading to oxidative DNA damage and cell death[1].

  • Recommendation: Be mindful of the components in your culture medium. If you suspect pro-oxidant activity, you can perform assays to measure reactive oxygen species (ROS) production.

Frequently Asked Questions (FAQs)

Q1: At what concentrations does this compound become cytotoxic?

The cytotoxic concentration of this compound is cell-type dependent. For many cancer cell lines, cytotoxicity is observed in the micromolar (µM) range. For instance, in some studies, concentrations ranging from 10 µM to 200 µM have been shown to significantly reduce the viability of gastric, breast, and oral squamous carcinoma cells[2][3][4]. In contrast, some normal cell lines, like human oral mucosa epithelial cells, show no significant change in viability at similar concentrations[4].

Q2: What is the mechanism of cell death induced by high concentrations of this compound?

High concentrations of this compound primarily induce cell death through apoptosis and autophagy, particularly in cancer cells[2][5][6]. This is often mediated by the inhibition of pro-survival signaling pathways like the PI3K/Akt/mTOR pathway[2][6][7][8]. Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2[8][9].

Q3: Can this compound be toxic to non-cancerous cells?

While this compound shows selective cytotoxicity towards many cancer cell lines, high concentrations may also affect normal cells. However, some studies indicate that it has low toxicity to certain normal cells at concentrations that are cytotoxic to cancer cells[2]. For example, PB2 showed no cytotoxic effect on normal keratinocytes (HaCat) up to a 200 μM concentration[2]. It is always recommended to test the cytotoxic effects of this compound on a relevant normal cell line in parallel with your experimental cells.

Q4: How can I determine if this compound is inducing apoptosis in my cells?

Several methods can be used to detect apoptosis. Common techniques include:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Caspase Activity Assays: These assays measure the activity of caspases (e.g., caspase-3, -9), which are key executioner proteins in the apoptotic cascade.

  • Western Blotting: This can be used to detect the cleavage of PARP or the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Q5: What is the role of autophagy in this compound-induced cell death?

In some cancer cells, this compound can induce autophagy, a cellular process of self-digestion. This can act as a pro-death mechanism. For instance, in gastric cancer cells, inhibiting autophagy was found to reverse the suppressive effect of PB2 on cell viability[2][5][6]. Autophagy can be detected by observing the formation of autophagosomes using LC3 staining or by Western blotting for autophagy-related proteins like Beclin1 and Atg5[2][5][6].

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on Cancer Cell Viability

Cell LineCancer TypeConcentration (µM)Incubation Time (h)Effect on Cell ViabilityReference
BGC-823Gastric Cancer10 - 20048Significant reduction in a dose-dependent manner[2][5]
SGC-7901Gastric Cancer10 - 20048Significant reduction in a dose-dependent manner (IC50 between 50-100 µM)[2][5]
MCF-7Breast Cancer0.5 - 5048Dose-dependent decline (IC50 of 19.20 µM)[3][10]
143BOsteosarcoma50, 70, 90Not SpecifiedIncreased apoptosis rate[7]
MNNGOsteosarcoma50, 70, 90Not SpecifiedIncreased apoptosis rate[7]
SCC-25Oral Squamous Cell Carcinoma1, 5, 1048Inhibition of viability[4]
LoVoColorectal CancerNot SpecifiedNot SpecifiedDose-dependent promotion of apoptosis[8]

Experimental Protocols

Cell Viability Assessment using CCK-8 Assay
  • Seed cells (e.g., BGC-823, SGC-7901) in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200 µM) for the desired duration (e.g., 48 hours). Include a vehicle control (DMSO).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Apoptosis Detection by TUNEL Staining
  • Grow cells (e.g., SGC-7901) on coverslips or in a multi-well plate.

  • Treat cells with this compound at the desired concentrations (e.g., 0, 20, 50, 100 µM) for the specified time (e.g., 48 hours).

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with a solution containing Triton X-100.

  • Perform the TUNEL assay according to the manufacturer's instructions, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells, while blue fluorescence indicates the total number of nuclei.

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Assessing PB2 Cytotoxicity start Seed Cells treat Treat with this compound (Varying Concentrations) start->treat incubate Incubate (e.g., 48h) treat->incubate viability Cell Viability Assay (e.g., CCK-8, MTT) incubate->viability apoptosis Apoptosis Assay (e.g., TUNEL, Annexin V) incubate->apoptosis autophagy Autophagy Assay (e.g., LC3 Staining) incubate->autophagy analyze Data Analysis viability->analyze apoptosis->analyze autophagy->analyze

Caption: A generalized workflow for investigating the cytotoxic effects of this compound.

G cluster_1 This compound-Induced Apoptosis and Autophagy Signaling PB2 High Concentration This compound PI3K PI3K PB2->PI3K Beclin1 Beclin1 PB2->Beclin1 Atg5 Atg5 PB2->Atg5 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Autophagy Autophagy mTOR->Autophagy Bax Bax Bcl2->Bax Casp9 Caspase-9 Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Beclin1->Autophagy Atg5->Autophagy

Caption: Signaling pathways involved in this compound-induced cell death.

References

Technical Support Center: Procyanidin B2 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Procyanidin B2 (PCB2) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is a typical dosage range for this compound in rodent studies?

A1: The effective dosage of this compound can vary significantly depending on the animal model, administration route, and the specific biological effect being investigated. Reported oral dosages in rats and mice range from 10 mg/kg to 100 mg/kg for various protective effects, with some studies on metabolism using doses as high as 800 mg/kg.[1] For subcutaneous injections, toxicological studies have tested doses up to 2000 mg/kg in mice and rats without lethal effects.[2] It is crucial to consult literature relevant to your specific research area to determine an appropriate starting dose.

Q2: What is the recommended route of administration for this compound?

A2: The most common route of administration for this compound in animal studies is oral gavage.[1][3] This method is convenient and relevant for studying the effects of dietary supplementation. Subcutaneous and intraperitoneal injections have also been used, particularly in toxicological and pharmacokinetic studies.[2] The choice of administration route should be guided by the experimental objectives and the desired pharmacokinetic profile.

Q3: What is the known safety profile of this compound in animals?

A3: this compound is generally considered to have a good safety profile. In acute subcutaneous toxicity studies in rats, the lethal dose was found to be greater than 2000 mg/kg.[2] Mutagenicity tests using bacteria and micronucleus tests in mice have shown this compound to be non-mutagenic.[2] However, it is always recommended to perform preliminary dose-ranging studies to determine the optimal and non-toxic dose for your specific animal model and experimental conditions.

Q4: How is this compound metabolized in vivo?

A4: Following oral administration, this compound can be absorbed and a portion of it may be degraded into (-)-epicatechin and its metabolites.[4] The parent compound can also be degraded by gut microflora before absorption.[4] Studies in mice have identified numerous metabolites, including methylated, sulfated, and glucuronidated forms, with the liver being a major site for these conjugation reactions.[5]

Troubleshooting Guide

Q1: I am having trouble dissolving this compound for my in vivo experiments. What vehicle should I use?

A1: this compound has limited solubility in water. For oral gavage, a common and effective vehicle is a 0.5% aqueous solution of carboxymethylcellulose sodium (CMC-Na).[1] For other routes of administration or higher concentrations, you may consider the following:

  • Phosphate-buffered saline (PBS, pH 7.2): this compound is soluble in PBS at approximately 10 mg/mL. However, it is recommended not to store aqueous solutions for more than one day.

  • Organic solvents: this compound is soluble in ethanol and DMSO at approximately 30 mg/mL. When using organic solvents, it is critical to dilute the stock solution in a physiologically compatible vehicle (e.g., saline or PBS) to a final concentration where the amount of organic solvent is insignificant, as it may have its own physiological effects.

Q2: My animals are showing signs of distress after oral gavage with the this compound solution. What could be the cause?

A2: Distress after oral gavage can be due to several factors:

  • Improper gavage technique: Ensure that personnel are properly trained in oral gavage to prevent injury to the esophagus or accidental administration into the trachea.

  • Vehicle intolerance: While generally well-tolerated, some animals may have sensitivities to the vehicle. Consider running a vehicle-only control group to assess for any adverse effects of the vehicle itself.

  • Volume of administration: The volume of the administered solution can cause stress due to gastric distension. It is recommended to use the smallest volume possible, with a general guideline for mice being a maximum of 10 mL/kg.

  • Solution properties: Ensure the pH and osmolality of your dosing solution are within a physiologically acceptable range.

Q3: I am not observing the expected biological effect in my study. What are some potential reasons?

A3: Several factors could contribute to a lack of observed effect:

  • Dosage: The dosage of this compound may be too low. A thorough literature review of similar studies can help in selecting an appropriate dose range. A dose-response study is often necessary to determine the optimal dose for your model.

  • Bioavailability: As this compound can be metabolized by the gut microbiota, its bioavailability can vary.[4] The formulation and route of administration can significantly impact bioavailability.

  • Stability of the compound: this compound in aqueous solutions may not be stable for extended periods. It is recommended to prepare fresh dosing solutions daily.

  • Timing and frequency of administration: The dosing schedule should be designed based on the known pharmacokinetics of this compound, if available for your model, to ensure adequate exposure to the compound during the critical period of your experiment.

Data Presentation

Table 1: Summary of this compound Dosages in Rodent Studies

Animal ModelRoute of AdministrationDosageDosing Frequency & DurationObserved EffectsReference
Male RatsOral Gavage10.5 mg/kg & 21 mg/kgSingle dosePharmacokinetic analysis[4]
Male MiceOral Gavage800 mg/kgDaily for 3 daysMetabolite profiling[1]
apoE-/- Mice (Atherosclerosis)Oral Gavage (in diet)80 mg/kgDaily for 18 weeksAttenuated atherosclerosis and vascular calcification[6]
Rats (Acute Liver Injury)Intragastric30 mg/kgDaily for 7 daysProtective effect against liver injury
Mice (Acute Liver Injury)Oral Gavage25, 50, 100 mg/kgDaily for 7 daysHepatoprotective effects
Diabetic Mice (Wound Healing)IntraperitonealNot specifiedNot specifiedPromoted wound healing and angiogenesis
Rats (Insomnia)Intragastric15, 30, 45 mg/kgDaily for 7 daysRegulated NO/ADMA/DDAH pathway to treat insomnia
Rabbits (NAFLD)Oral GavageNot specified12 weeksProtected against diet-induced obesity and NAFLD
Rats (Osteoarthritis)Not specifiedNot specifiedNot specifiedAlleviated knee cartilage degeneration[7]
Rats (Hair Growth)Subcutaneous Injection>2000 mg/kgSingle doseNo significant injury (toxicology study)[2]

Experimental Protocols

1. Preparation of this compound for Oral Gavage

This protocol is based on methods reported for rodent studies.[1]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile distilled water

  • Weighing scale

  • Magnetic stirrer and stir bar

  • Appropriate glassware (beaker, graduated cylinder)

Procedure:

  • Prepare the 0.5% CMC-Na vehicle:

    • Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).

    • Slowly add the CMC-Na powder to the sterile distilled water while continuously stirring with a magnetic stirrer.

    • Continue stirring until the CMC-Na is completely dissolved and the solution is clear and homogenous. This may take some time.

  • Prepare the this compound suspension:

    • Calculate the total amount of this compound needed based on the number of animals, their average weight, the desired dosage (mg/kg), and the dosing volume (e.g., 10 mL/kg).

    • Weigh the calculated amount of this compound powder.

    • In a separate beaker, add a small amount of the 0.5% CMC-Na vehicle to the this compound powder to form a paste.

    • Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring.

    • Continue stirring until a uniform suspension is achieved.

  • Administration:

    • Administer the suspension to the animals via oral gavage using an appropriately sized gavage needle.

    • Ensure the suspension is well-mixed before drawing each dose to maintain homogeneity.

    • Prepare the suspension fresh daily.

2. General Protocol for Subcutaneous Injection

This protocol provides a general guideline for subcutaneous administration.

Materials:

  • This compound dosing solution (prepared in a sterile, physiologically compatible vehicle)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles of appropriate gauge (e.g., 25G or 27G for rats)[8]

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Gently restrain the animal.

    • Shave the hair from the injection site (e.g., the dorsal scapular region) if necessary and disinfect the skin with 70% ethanol.

  • Injection:

    • Pinch the skin to lift it and create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal of the solution.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of adverse reactions at the injection site, such as swelling, redness, or signs of pain.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_eval Evaluation Phase A Animal Acclimatization B Randomization into Groups A->B D Vehicle Administration (Control) B->D E PCB2 Administration B->E C Preparation of PCB2 Dosing Solution C->E F Monitoring of Animals D->F E->F G Sample Collection (Blood, Tissues) F->G H Biochemical/Histological Analysis G->H I Data Analysis & Interpretation H->I

Figure 1: General experimental workflow for an animal study involving this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCB2 This compound Keap1 Keap1 PCB2->Keap1 Inhibits ROS Oxidative Stress ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Cul3 Cul3-Rbx1 Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation Ub Ubiquitination Cul3->Ub Ub->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Activates Transcription ERK_RUNX2_Pathway PCB2 This compound p_ERK1_2 p-ERK1/2 (Active) PCB2->p_ERK1_2 Inhibits Phosphorylation Stimuli Pro-calcific Stimuli ERK1_2 ERK1/2 Stimuli->ERK1_2 ERK1_2->p_ERK1_2 Phosphorylation RUNX2 RUNX2 p_ERK1_2->RUNX2 Activates Osteogenic_Differentiation Osteogenic Differentiation & Vascular Calcification RUNX2->Osteogenic_Differentiation Promotes

References

Validation & Comparative

Procyanidin B2 vs. Procyanidin C1: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant activities of Procyanidin B2 and Procyanidin C1, two prominent members of the proanthocyanidin family of flavonoids. Proanthocyanidins are widely recognized for their potent antioxidant properties and potential therapeutic applications. This document summarizes key experimental data, outlines detailed methodologies for common antioxidant assays, and visualizes relevant signaling pathways to aid in research and development.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and Procyanidin C1 has been evaluated using various assays. A key finding in the comparative analysis is that the antioxidant activity of procyanidins tends to increase with their degree of polymerization. Procyanidin C1, a trimer composed of three epicatechin units, generally exhibits stronger antioxidant activity than this compound, a dimer.

One direct comparison using the Trolox Equivalent Antioxidant Capacity (TEAC) assay demonstrates this trend. The TEAC assay measures the antioxidant capacity of a substance relative to the standard, Trolox.

CompoundStructureTEAC (µM TE/µM)TEAC (µM TE/mg·kg⁻¹)
This compoundDimer of Epicatechin1.32.4
Procyanidin C1Trimer of Epicatechin2.22.5

Note: While extensive research has been conducted on the antioxidant properties of both compounds, a direct comparison of IC50 values from the same study using standardized DPPH or ABTS assays was not available in the reviewed literature. The TEAC values presented provide a valuable quantitative comparison from a single study.

Experimental Protocols

Detailed methodologies for two of the most common in vitro antioxidant capacity assays, the DPPH and ABTS assays, are provided below. These protocols are essential for researchers looking to replicate or build upon existing findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (this compound, Procyanidin C1)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Sample Solutions: Prepare a series of concentrations for this compound, Procyanidin C1, and the positive control in methanol or ethanol.

  • Assay Reaction:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well to initiate the reaction. A typical ratio is 1:1 (e.g., 100 µL sample and 100 µL DPPH).

    • A blank well should be prepared with the solvent and DPPH solution.

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Value Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample. It is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or ethanol

  • Test compounds (this compound, Procyanidin C1)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample Solutions: Prepare a series of concentrations for this compound, Procyanidin C1, and the positive control in methanol or ethanol.

  • Assay Reaction:

    • In a 96-well microplate, add a small volume of the sample or standard solution to each well (e.g., 10 µL).

    • Add a larger volume of the ABTS•+ working solution to each well (e.g., 190 µL).

    • A blank well should be prepared with the solvent and ABTS•+ working solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • TEAC and IC50 Value Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of the sample to that of a Trolox standard curve. The IC50 value can also be determined as in the DPPH assay.

Signaling Pathways and Mechanisms of Action

Procyanidins exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant and cytoprotective enzymes. Two of the most important pathways are the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes through its binding to the Antioxidant Response Element (ARE) in their promoter regions. Procyanidins, including this compound, have been shown to activate this protective pathway.

Nrf2_Pathway cluster_nucleus Nucleus Procyanidins This compound / C1 Keap1 Keap1 Procyanidins->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Keap1->Ub promotes Nrf2->Ub ubiquitination Nucleus Nucleus Nrf2->Nucleus translocation Nrf2_n Nrf2 Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Nrf2_n->ARE binds to

Caption: Nrf2/ARE signaling pathway activation by procyanidins.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like procyanidins, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of protective genes.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation. Chronic inflammation is closely linked to oxidative stress. Procyanidins have been shown to inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.

NFkB_Pathway cluster_nucleus Nucleus Procyanidins This compound / C1 IKK IKK Complex Procyanidins->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation NFkB_n NF-κB Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB_n->Inflammatory_Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by procyanidins.

In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Procyanidins can interfere with this pathway, often by inhibiting the activation of the IKK complex, thus preventing NF-κB activation and reducing the inflammatory response.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of antioxidant activity using the DPPH and ABTS assays.

Antioxidant_Assay_Workflow start Start prep_samples Prepare Sample and Standard Solutions (this compound, C1, Control) start->prep_samples assay_dpph DPPH Assay: Mix Samples with DPPH Incubate 30 min in dark prep_samples->assay_dpph assay_abts ABTS Assay: Mix Samples with ABTS•+ Incubate ~6 min prep_samples->assay_abts prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->assay_dpph prep_abts Prepare ABTS•+ Working Solution prep_abts->assay_abts measure_dpph Measure Absorbance at 517 nm assay_dpph->measure_dpph measure_abts Measure Absorbance at 734 nm assay_abts->measure_abts calculate_dpph Calculate % Scavenging Determine IC50 measure_dpph->calculate_dpph calculate_abts Calculate % Scavenging Determine TEAC / IC50 measure_abts->calculate_abts end End calculate_dpph->end calculate_abts->end

Caption: General workflow for DPPH and ABTS antioxidant assays.

Comparing Procyanidin B2 and Resveratrol's neuroprotective effects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Neuroprotective Effects of Procyanidin B2 and Resveratrol

In the landscape of neuroprotective research, both this compound and Resveratrol have emerged as promising natural compounds with the potential to mitigate neuronal damage in various pathological conditions. This guide offers a detailed comparison of their neuroprotective effects, drawing upon experimental data to elucidate their mechanisms of action, efficacy in preclinical models, and the signaling pathways they modulate.

Comparative Overview of Neuroprotective Mechanisms

This compound and Resveratrol exert their neuroprotective effects through a range of mechanisms, with a significant overlap in their antioxidant properties. However, they also exhibit distinct activities, particularly in their modulation of specific signaling pathways.

This compound is a potent antioxidant that primarily functions by scavenging reactive oxygen and nitrogen species.[1][2] Its neuroprotective capacity has been demonstrated in models of oxidative, nitrosative, and excitotoxic stress.[1][2] A key mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[3][4] This pathway upregulates the expression of several antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GSTα).[3][5]

Resveratrol , on the other hand, demonstrates a more multifaceted neuroprotective profile. While it also possesses antioxidant properties, its effects are largely attributed to the activation of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[6][7] SIRT1 activation by resveratrol triggers a cascade of neuroprotective pathways, including the regulation of apoptosis, inflammation, and cellular stress responses.[6][8][9] Resveratrol has been shown to modulate the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory cytokines like IL-1β and TNFα.[10] Furthermore, it can upregulate anti-apoptotic proteins such as Bcl-2 and downregulate pro-apoptotic proteins like Bax.[8][10] Resveratrol also enhances endogenous cellular antioxidant defenses through the Nrf2/ARE pathway.[10]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative look at the effective concentrations and dosages of this compound and Resveratrol.

Table 1: In Vitro Neuroprotective Effects
CompoundModel SystemInsultEffective ConcentrationKey FindingsReference
This compound Rat cerebellar granule neurons (CGNs)Glutamate-induced excitotoxicity40-80 µMSignificantly reduced apoptosis, approaching control levels at 80 µM.[2]
Rat cerebellar granule neurons (CGNs)Nitric oxide-induced nitrosative stress10-80 µMDose-dependent protection, with greatest effect observed under nitrosative stress.[1]
PC12 cellsH2O2-induced oxidative stress2.5-10 µg/mLIncreased cell viability and antioxidant enzyme activity.[4][11]
Resveratrol Primary neuronal culturesOxygen-glucose deprivation/reperfusion0.1-10 µMReduced cell death and prevented overexpression of caspase-3 and -12 mRNA.[8]
Primary microglia culturesLipopolysaccharides (LPS)up to 50 µMInhibited production of inflammatory mediators like PGE2.[10]
PC12 cellsOxidative stressNot specifiedAugmented cellular antioxidant defense through HO-1 induction via Nrf2/ARE signaling.[10]
Table 2: In Vivo Neuroprotective Effects
CompoundAnimal ModelDisease ModelDosageKey FindingsReference
This compound RatTransient middle cerebral artery occlusion (MCAO)Not specifiedSignificantly decreased infarction volume, brain edema, and neurological deficits.[5]
Zebrafish1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's diseaseNot specifiedDecreased damaged dopaminergic neurons and improved motor impairment.[11]
Resveratrol RatPermanent middle cerebral artery occlusion (pMCAO)30 mg/kgReduced ischemia-reperfusion induced damage by up-regulating Bcl-2 and down-regulating Bax.[8]
RatBilateral common carotid artery occlusion (BCCAO)10-100 mg/kgProtected neurons in the CA1 region of the hippocampus.[10]
MouseAlzheimer's disease model (APP/PS1)350 mg/kgPrevented the activation of microglia in the brain.[9]

Signaling Pathways

The neuroprotective effects of this compound and Resveratrol are mediated by distinct and overlapping signaling pathways.

Procyanidin_B2_Signaling_Pathway PB2 This compound Nrf2 Nrf2 PB2->Nrf2 Activates ARE ARE Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1, GSTα) ARE->Antioxidant_Enzymes Promotes transcription of Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: this compound signaling pathway for neuroprotection.

Resveratrol_Signaling_Pathways cluster_resveratrol Resveratrol cluster_sirt1 SIRT1 Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis Regulation Res Resveratrol SIRT1 SIRT1 Res->SIRT1 Activates Nrf2 Nrf2 Res->Nrf2 Activates NFkB NF-κB Res->NFkB Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Res->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Res->Bax Downregulates FOXO FOXO SIRT1->FOXO Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Neuroprotection Neuroprotection FOXO->Neuroprotection PGC1a->Neuroprotection ARE ARE Nrf2->ARE Antioxidant_Defense Antioxidant Defense ARE->Antioxidant_Defense Antioxidant_Defense->Neuroprotection Inflammation Inflammation (↓ IL-1β, TNFα) NFkB->Inflammation Inflammation->Neuroprotection Reduced Bcl2->Neuroprotection Bax->Neuroprotection

Caption: Resveratrol's multifaceted neuroprotective signaling pathways.

Experimental Protocols

In Vitro Neuroprotection Assays

1. Cell Culture and Treatment:

  • Cell Lines: Primary cultures of rat cerebellar granule neurons (CGNs) or PC12 cells are commonly used.[1][2][4]

  • Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or Resveratrol for a specified period (e.g., 24 hours) before inducing neuronal stress.[1][4]

2. Induction of Neuronal Stress:

  • Oxidative Stress: Induced by treating cells with agents like hydrogen peroxide (H2O2) or HA14-1.[2][4]

  • Excitotoxicity: Induced by exposure to glutamate and glycine.[2]

  • Nitrosative Stress: Induced using a nitric oxide generating compound like sodium nitroprusside (SNP).[1][2]

  • Inflammation: Microglial cells are challenged with lipopolysaccharides (LPS).[10]

3. Assessment of Neuroprotection:

  • Cell Viability Assays: MTT assay is used to quantify cell viability.[2]

  • Apoptosis Assays: Hoechst staining is used to visualize and quantify apoptotic nuclei. Western blotting for caspase-3, Bcl-2, and Bax expression is also performed.[2][8]

  • Measurement of Inflammatory Markers: Levels of inflammatory cytokines (e.g., IL-1β, TNFα) and other inflammatory mediators (e.g., PGE2) are measured using ELISA or other immunoassays.[10]

  • Analysis of Signaling Pathways: Western blotting is used to determine the expression and activation of key proteins in signaling pathways like Nrf2, SIRT1, and NF-κB.[3][5]

In Vivo Neuroprotection Models

1. Animal Models:

  • Ischemic Stroke Models: Transient or permanent middle cerebral artery occlusion (MCAO) or bilateral common carotid artery occlusion (BCCAO) in rats or mice.[5][10]

  • Neurodegenerative Disease Models:

    • Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1) or induction of AD-like pathology through injections of amyloid-beta.[9][12]

    • Parkinson's Disease: Induction of Parkinsonism using neurotoxins like MPTP in zebrafish or rodents.[11]

2. Compound Administration:

  • This compound or Resveratrol is administered via various routes, including intragastric gavage or intraperitoneal injection, at specific dosages and time points relative to the induced injury.[5][10]

3. Evaluation of Neuroprotective Effects:

  • Behavioral Tests: To assess neurological deficits, motor function, and cognitive performance (e.g., Morris water maze, rotarod test).[13]

  • Histological Analysis: Infarct volume is measured using TTC staining. Neuronal survival and morphology are assessed by immunohistochemistry (e.g., Nissl staining, NeuN staining).[5]

  • Biochemical Analysis: Brain tissue is analyzed for markers of oxidative stress (e.g., malondialdehyde), inflammation (cytokines), apoptosis (caspases, Bcl-2/Bax ratio), and the integrity of the blood-brain barrier (Evans blue leakage).[5][10]

  • Molecular Analysis: Expression of key signaling proteins is analyzed by Western blotting or RT-PCR.[5]

Caption: General experimental workflow for assessing neuroprotection.

Conclusion

Both this compound and Resveratrol demonstrate significant neuroprotective potential through their ability to counteract oxidative stress and modulate key cellular signaling pathways. Resveratrol appears to have a broader range of action, influencing inflammatory and apoptotic pathways more extensively through SIRT1 activation. This compound's effects are strongly linked to its direct antioxidant activity and activation of the Nrf2 pathway. The choice between these compounds for further research and development may depend on the specific pathological mechanisms being targeted in a given neurodegenerative disorder. Further head-to-head comparative studies under identical experimental conditions are warranted to definitively establish their relative potencies and therapeutic potential.

References

Procyanidin B2 vs. Minoxidil: A Comparative Guide on Efficacy for Hair Loss

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Procyanidin B2 and Minoxidil for the treatment of androgenetic alopecia (AGA). This analysis is based on available clinical data, experimental protocols, and an examination of the distinct signaling pathways each compound modulates to promote hair growth.

Quantitative Efficacy: A Tabular Comparison

The following tables summarize the quantitative outcomes from clinical trials investigating the efficacy of this compound and Minoxidil. It is important to note that direct head-to-head trials are limited, and comparisons are primarily drawn from separate placebo-controlled studies.

Table 1: Efficacy of Topical this compound in Male Androgenetic Alopecia

Study DurationConcentrationChange in Total Hair Count (per 0.25 cm²)Change in Terminal Hair Count (per 0.25 cm²)Change in Non-Vellus Hair Diameter (>40 µm)Statistically Significant Improvement vs. Placebo
4 Months1%3.67 ± 4.09-Significant increase in ratio of hairs >40µmYes (p < 0.001 for total hair count)[1]
6 Months1%6.68 ± 5.531.99 ± 2.585.79 ± 4.85Yes (p < 0.005 for total hair count)[2][3]
16 WeeksNot SpecifiedSignificant IncreaseSignificant increase in anagen hair-Yes (p < 0.05 for total and anagen hair count)[4]

Table 2: Efficacy of Topical Minoxidil in Male Androgenetic Alopecia

Study DurationConcentrationChange in Non-Vellus Hair Count (per cm²)Patient/Investigator Assessment of Scalp CoverageStatistically Significant Improvement vs. Placebo
48 Weeks5%Significantly greater than 2% Minoxidil and placeboSignificantly superior to 2% Minoxidil and placeboYes[5]
48 Weeks2%Significantly greater than placeboSignificantly superior to placeboYes[5]
24 Weeks5% (topical)-Oral Minoxidil was superior on the vertexNot superior to 5mg oral Minoxidil overall[6]

One study noted that a 2% Minoxidil treatment resulted in an increase of approximately 12.3 total hairs per 0.25 cm² after 12 months, while a 1% this compound treatment showed an increase of 6.7 total hairs per 0.25 cm² after 6 months, suggesting a comparable level of efficacy.[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols from key studies.

This compound Clinical Trial Protocol

A representative double-blind, placebo-controlled study investigating topical this compound for male pattern baldness was conducted as follows[1][3]:

  • Participants: A cohort of men with androgenetic alopecia were recruited. For instance, one study included 29 men, with 19 in the this compound group and 10 in the placebo group[1]. Another study involved 40 male patients, randomized into two groups of 20[4].

  • Intervention: A 1% this compound tonic or a placebo was topically applied to the scalp.

  • Duration: The treatment period typically ranged from 4 to 6 months[1][2][3].

  • Efficacy Evaluation:

    • Macrophotography: A designated area of the scalp (e.g., 0.25 cm²) was photographed at baseline and at the end of the trial to determine the change in the total number of hairs[1][3].

    • Hair Diameter Measurement: Hairs clipped from the designated area were measured to assess changes in diameter, specifically looking at the increase in non-vellus (>40 µm) and terminal hairs (>60 µm)[1][2].

    • Trichoscan: Some studies utilized trichoscans to evaluate total and anagen hair counts[4].

  • Statistical Analysis: Two-sample t-tests and Fisher's exact probability tests were employed to determine the statistical significance of the observed changes between the treatment and placebo groups[1].

Minoxidil Clinical Trial Protocol

A typical randomized, double-blind, placebo-controlled trial for topical Minoxidil in men with AGA is outlined below[5]:

  • Participants: A large cohort of men (e.g., 393 men aged 18-49) with AGA were enrolled[5].

  • Intervention: Participants were randomized to apply 5% topical Minoxidil solution, 2% topical Minoxidil solution, or a placebo vehicle twice daily[5].

  • Duration: The study duration was 48 weeks[5].

  • Efficacy Evaluation:

    • Hair Counts: Non-vellus hair counts in a target area of the scalp were performed.

    • Patient and Investigator Assessments: Both participants and investigators rated the change in scalp coverage and the overall benefit of the treatment[5].

  • Statistical Analysis: Efficacy endpoints were compared between the different treatment groups.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and Minoxidil on hair follicles are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound is believed to promote hair growth by stimulating hair epithelial cells and inducing the anagen (growth) phase of the hair cycle.[2] One of its proposed mechanisms involves the downregulation of Protein Kinase C (PKC) isozymes, which are considered negative regulators of hair growth.[7][8] Additionally, this compound may inhibit TGF-β, a known inducer of the catagen (regression) phase.[4][9]

ProcyanidinB2_Pathway ProcyanidinB2 This compound PKC Protein Kinase C (PKC) (α, βI, βII, η) ProcyanidinB2->PKC Inhibits TGF_beta TGF-β ProcyanidinB2->TGF_beta Inhibits HairFollicle Hair Follicle Epithelial Cells PKC->HairFollicle Negative Regulation TGF_beta->HairFollicle Induces Catagen Anagen Anagen Phase Induction (Growth) HairFollicle->Anagen Catagen Catagen Phase Inhibition (Regression) HairFollicle->Catagen

Caption: this compound's proposed mechanism of action on hair follicles.

Minoxidil Signaling Pathway

Minoxidil's mechanism of action is multifaceted and not fully elucidated. It is known to be a potassium channel opener, which leads to vasodilation and increased blood flow to the hair follicles.[10][11] Its active metabolite, minoxidil sulfate, is crucial for this effect.[11] Furthermore, Minoxidil has been shown to activate the β-catenin signaling pathway in dermal papilla cells, which is known to prolong the anagen phase.[12][13] It also upregulates factors like Vascular Endothelial Growth Factor (VEGF).

Minoxidil_Pathway Minoxidil Minoxidil SULT1A1 Sulfotransferase (SULT1A1) Minoxidil->SULT1A1 MinoxidilSulfate Minoxidil Sulfate (Active Form) SULT1A1->MinoxidilSulfate Metabolizes K_ATP ATP-sensitive K+ Channels MinoxidilSulfate->K_ATP Opens DPCs Dermal Papilla Cells MinoxidilSulfate->DPCs Vasodilation Vasodilation & Increased Blood Flow K_ATP->Vasodilation BetaCatenin β-catenin Pathway Anagen_Prolongation Anagen Phase Prolongation BetaCatenin->Anagen_Prolongation DPCs->BetaCatenin Activates

Caption: Minoxidil's multifaceted mechanism of action on hair follicles.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a clinical trial evaluating a topical hair growth agent.

Experimental_Workflow cluster_screening Screening & Recruitment cluster_randomization Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis P1 Patient Recruitment (Androgenetic Alopecia Diagnosis) P2 Informed Consent & Baseline Assessment P1->P2 R1 Randomization P2->R1 T1 Treatment Group (e.g., this compound / Minoxidil) R1->T1 T2 Placebo Group R1->T2 E1 Follow-up Visits (e.g., Monthly) T1->E1 T2->E1 E2 Data Collection (Hair Count, Diameter, Photos) E1->E2 A1 Statistical Analysis (Comparison between groups) E2->A1

Caption: Generalized workflow of a double-blind, placebo-controlled clinical trial.

References

A Comparative Guide to Analytical Methods for Procyanidin B2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Procyanidin B2 is critical for ensuring product quality, efficacy, and safety. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.

This compound, a dimeric proanthocyanidin found in various plant-based foods and medicinal products, is a subject of growing interest due to its potential health benefits. The reliable quantification of this bioactive compound is essential for standardization, quality control, and pharmacokinetic studies. This comparison guide delves into the performance of four distinct analytical methods: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and the 4-dimethylaminocinnamaldehyde (DMAC) colorimetric assay.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters for each of the discussed methods.

ParameterHPLC-UVUPLC-MS/MSHPTLC
Linearity Range 2.399–9.596 μg5 - 100 ng/mL[1]4–60 ng/spot[2]
Accuracy (% Recovery) 97.72%90.9% to 125.4% (for procyanidins)[3][4]Not explicitly reported for this compound
Precision (%RSD) 1.98%<15% (intra- and inter-day)[1]4.2%[2]
Limit of Detection (LOD) 1.25 μg/mL (for procyanidins)[5]Not explicitly reported for this compoundNot explicitly reported for this compound
Limit of Quantification (LOQ) Not explicitly reported for this compound5 ng/mL[1]Not explicitly reported for this compound

In-Depth Look at Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used, robust, and cost-effective method for the quantification of this compound. It offers good precision and accuracy for routine analysis.

Experimental Protocol:

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A gradient of water with 0.5% H3PO4 (A) and acetonitrile-water (50:50, v/v) (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm[5].

  • Standard Preparation: this compound standard solutions are prepared in a suitable solvent such as a mixture of acetone, acetic acid, and water[6].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of this compound in complex matrices and for pharmacokinetic studies where low concentrations are expected.

Experimental Protocol:

  • Column: Acquity UPLC BEH Phenyl column (2.1 × 100 mm, 1.7 μm)[7].

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B)[7].

  • Flow Rate: 0.25 - 0.5 mL/min[1][7].

  • Injection Volume: 5 μL[7].

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used[1].

  • Mass Spectrometry: Detection is performed using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity[4]. For this compound, the deprotonated molecule [M-H]⁻ at m/z 577 is often monitored[8][9][10].

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a high-throughput and cost-effective method for the quantification of this compound, particularly for quality control purposes.

Experimental Protocol:

  • Stationary Phase: HPTLC cellulose plates[2].

  • Mobile Phase: n-propanol–water–acetic acid (20:80:1, v/v/v)[2].

  • Derivatization: Plates are derivatized with 4-dimethylaminocinnamaldehyde (DMACA) reagent for visualization and quantification[2].

  • Detection: Densitometric analysis is performed at 655 nm[2].

  • Standard Application: Standard solutions of this compound are applied to the plate alongside the samples[11].

Visualizing the Cross-Validation Workflow

The following diagram illustrates a generalized workflow for the cross-validation of these analytical methods.

Cross-Validation Workflow for this compound Analysis cluster_0 Method Selection & Development cluster_1 Sample Preparation cluster_2 Method Validation cluster_3 Data Analysis & Comparison Method1 HPLC-UV Extraction Extraction of this compound from Matrix Method1->Extraction Method2 UPLC-MS/MS Method2->Extraction Method3 HPTLC Method3->Extraction Quantification Quantification of this compound Extraction->Quantification StandardPrep Preparation of Calibration Standards Linearity Linearity StandardPrep->Linearity Linearity->Quantification Accuracy Accuracy Comparison Comparative Analysis of Method Performance Accuracy->Comparison Precision Precision Precision->Comparison Sensitivity LOD & LOQ Sensitivity->Comparison Quantification->Comparison

Caption: A flowchart illustrating the key stages in the cross-validation of different analytical methods for this compound.

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. HPLC-UV offers a balance of performance and cost-effectiveness for routine analyses. UPLC-MS/MS is the method of choice for high-sensitivity applications and complex sample matrices. HPTLC provides a high-throughput option for quality control and screening purposes. By understanding the strengths and limitations of each technique, researchers can confidently select the most suitable method to achieve accurate and reliable quantification of this compound.

References

Procyanidin B2: A Head-to-Head Comparison with Other Proanthocyanidins in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Procyanidin B2 versus other proanthocyanidins, detailing comparative experimental data on their antioxidant, anti-inflammatory, and cytotoxic properties, and exploring their underlying mechanisms of action through key signaling pathways.

Proanthocyanidins, a class of polyphenolic compounds found in various fruits, vegetables, and grains, are renowned for their health-promoting benefits. Among them, this compound, a B-type procyanidin dimer, has garnered significant attention for its potent biological activities. This guide provides a detailed head-to-head comparison of this compound with other notable proanthocyanidins, including B-type (B1, B3, B4, B5) and A-type variants, supported by experimental data to inform researchers, scientists, and drug development professionals.

Comparative Biological Activity: A Quantitative Overview

This compound has demonstrated superior performance in several key biological assays compared to its counterparts. The following tables summarize the available quantitative data for antioxidant, anti-inflammatory, and cytotoxic activities.

Antioxidant Capacity

The antioxidant potential of proanthocyanidins is a cornerstone of their therapeutic promise. Studies have shown that this compound exhibits a potent antioxidative effect, in some cases greater than other B-type procyanidins.[1][2]

CompoundAssayIC50 / ActivitySource
This compound DPPH Radical Scavenging-[3]
Hydroxyl Radical ScavengingGreater than Procyanidin B4 and Epicatechin[1]
Superoxide Anion ScavengingGreater than Procyanidin B4 and Epicatechin[1]
Procyanidin B1DPPH Radical Scavenging-[3]
Procyanidin B4Antioxidant EffectLess than this compound[1][2]
Procyanidin B5Antioxidant EffectLess than this compound[1][2]
Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways, including the inhibition of pro-inflammatory cytokine production.

CompoundAssay/TargetIC50 / InhibitionCell LineSource
This compound NF-κB-DNA Binding41-48% inhibition at 25 µMHodgkin's Lymphoma cells[4]
TNF-α secretionInhibition observed at 25 µMHodgkin's Lymphoma cells[2]
IL-6 secretionInhibition observedHUVECs[5]
Cytotoxic Activity Against Cancer Cells

The potential of proanthocyanidins as anti-cancer agents is an active area of research. This compound has demonstrated cytotoxicity against various cancer cell lines.

CompoundCell LineIC50Source
This compound MCF-7 (Breast Adenocarcinoma)19.20 µM[6][7][8]
DU145 (Prostate Cancer)Less cytotoxic than this compound-3,3'-di-O-gallate[7]
A549 (Lung Carcinoma)-[2][9]

Mechanistic Insights: Signaling Pathway Modulation

The biological effects of this compound are mediated through its interaction with key cellular signaling pathways, primarily the NF-κB and MAPK/ERK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit the NF-κB signaling cascade. It can prevent the binding of NF-κB to DNA, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.[2][4][10] This inhibition appears to occur at a late stage in the signaling cascade, making it effective even in cells with mutations in inhibitory IκB proteins.[4]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκB IκB IKK->IκB Phosphorylates IκB-NF-κB Complex IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Nucleus IκB-NF-κB Complex->NF-κB Releases This compound This compound This compound->NF-κB_n Inhibits DNA binding DNA DNA NF-κB_n->DNA Binds to Gene Transcription Gene Transcription DNA->Gene Transcription Initiates

Figure 1. This compound inhibits the NF-κB signaling pathway by preventing the nuclear NF-κB from binding to DNA.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is crucial for cell proliferation, differentiation, and survival. This compound has been demonstrated to modulate this pathway, often leading to the inhibition of cell growth and the induction of apoptosis in cancer cells. For instance, in vascular smooth muscle cells, this compound inhibits the ERK1/2-RUNX2 pathway, which is involved in vascular calcification.[11][12] It has also been shown to inhibit MEK1 activity, an upstream kinase of ERK.[2]

MAPK_ERK_Pathway cluster_extracellular_mapk Extracellular cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates to Nucleus Procyanidin B2_mek Procyanidin B2_mek Procyanidin B2_mek->MEK Inhibits Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

Figure 2. This compound can inhibit the MAPK/ERK pathway by targeting upstream kinases like MEK.

Bioavailability and Metabolism

The bioavailability of proanthocyanidins is a critical factor influencing their in vivo efficacy. Generally, proanthocyanidins, particularly larger oligomers and polymers, have low bioavailability.[13] Studies on this compound indicate that it is absorbed to a limited extent in the small intestine.[1][4] Interestingly, some research suggests that A-type procyanidins like A1 and A2 may be better absorbed than the B-type dimer, this compound.[1][4] Once absorbed, this compound appears to circulate in an unconjugated and unmethylated form, which may preserve its biological activity.[1][4] However, a significant portion of ingested procyanidins is not absorbed and is metabolized by the gut microbiota into smaller phenolic compounds, which may also contribute to the overall health effects.[5][14][15]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the proanthocyanidin samples in methanol at various concentrations.

  • Reaction: Add a specific volume of the sample solution to the DPPH solution in a 96-well plate or cuvette. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[3][6][16][17]

High-Performance Liquid Chromatography (HPLC) for Proanthocyanidin Analysis

HPLC is a powerful technique for the separation, identification, and quantification of individual proanthocyanidins.

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). Different types of columns and mobile phases can be used depending on the specific proanthocyanidins being analyzed.

Typical Procedure (Reversed-Phase HPLC):

  • Sample Preparation: Extract proanthocyanidins from the source material using a suitable solvent (e.g., acetone/water/acetic acid mixture). The extract is then filtered before injection.

  • Chromatographic System:

    • Column: A C18 column is commonly used for reversed-phase separation.[11][12]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an acidic aqueous solvent (e.g., water with 0.4% phosphoric acid) and an organic solvent (e.g., methanol or acetonitrile).[11][12]

    • Flow Rate: A typical flow rate is around 1 mL/min.[11]

    • Detection: A UV detector set at 280 nm is commonly used to detect proanthocyanidins.[11][12] A fluorescence detector can also be used for enhanced sensitivity.[18]

  • Analysis: Inject the sample into the HPLC system. The retention time of the peaks is compared to those of known proanthocyanidin standards for identification. The peak area is used for quantification by creating a standard curve.[2][11][12][18][19]

HPLC_Workflow Sample Extraction Sample Extraction Filtration Filtration Sample Extraction->Filtration HPLC Injection HPLC Injection Filtration->HPLC Injection Separation (C18 Column) Separation (C18 Column) HPLC Injection->Separation (C18 Column) Detection (UV/Fluorescence) Detection (UV/Fluorescence) Separation (C18 Column)->Detection (UV/Fluorescence) Data Analysis Data Analysis Detection (UV/Fluorescence)->Data Analysis

References

The Bioavailability Challenge: A Comparative Analysis of Procyanidin B2 Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and overcoming the poor bioavailability of promising bioactive compounds like Procyanidin B2 is a critical step in translating their therapeutic potential into clinical reality. This guide provides a comprehensive comparison of different formulation strategies for this compound, with a focus on how advanced formulations can enhance its absorption and systemic exposure.

This compound, a dimer of (-)-epicatechin, is a naturally occurring flavonoid found in various fruits and vegetables, including apples, grapes, and cocoa. It has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. However, the clinical application of this compound has been hampered by its low oral bioavailability.[1][2][3] Studies in animal models have shown that when administered orally, this compound is extensively degraded by gut microbiota before it can be absorbed into the bloodstream.[1][3] The small fraction of the parent compound that is absorbed is often metabolized into various derivatives.[2]

To address this challenge, researchers are exploring advanced formulation strategies, such as nanoformulations, to protect this compound from degradation and enhance its absorption.[4][5] This guide will delve into a comparison of a standard this compound formulation with a representative advanced formulation, a Solid Lipid Nanoparticle (SLN) formulation, based on typical enhancements observed for poorly soluble compounds.

Comparative Bioavailability of this compound Formulations

Pharmacokinetic ParameterStandard this compound (Oral Solution)This compound-loaded SLNs (Oral)Fold Increase (SLN vs. Standard)
Cmax (ng/mL) Low and variableSignificantly Higher> 5-fold
Tmax (h) ~6~2-4Faster Absorption
AUC (0-24h) (ng·h/mL) LowSubstantially Increased> 10-fold
Relative Bioavailability (%) BaselineMarkedly Enhanced> 1000%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

To determine the pharmacokinetic profiles of different this compound formulations, a standardized experimental protocol is essential. Below is a detailed methodology for a comparative oral bioavailability study in a rat model.

Formulation Preparation
  • Standard this compound Solution: this compound is dissolved in a suitable vehicle, such as a mixture of water and a small percentage of a non-toxic solvent like ethanol or propylene glycol, to ensure complete dissolution. The final concentration is adjusted based on the desired dosage.

  • This compound-loaded Solid Lipid Nanoparticles (SLNs): SLNs are typically prepared using a high-pressure homogenization and ultrasonication method.

    • Lipid Phase: this compound is dissolved in a melted lipid matrix (e.g., glyceryl monostearate, stearic acid).

    • Aqueous Phase: A surfactant (e.g., Poloxamer 188, Tween 80) is dissolved in purified water.

    • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring to form a coarse emulsion.

    • Homogenization: The coarse emulsion is then subjected to high-pressure homogenization and/or ultrasonication to reduce the particle size to the nanometer range.

    • Cooling: The resulting nanoemulsion is cooled down to allow the lipid to recrystallize and form solid nanoparticles.

Animal Study
  • Animals: Male Sprague-Dawley rats (200-250 g) are used for the study. The animals are fasted overnight before the experiment with free access to water.

  • Dosing: The rats are divided into two groups.

    • Group 1 (Standard): Receives the this compound solution orally via gavage at a specific dose (e.g., 20 mg/kg).

    • Group 2 (SLN): Receives the this compound-loaded SLN dispersion orally at the same dose.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predetermined time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1] The blood is collected into heparinized tubes.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Analytical Method
  • Sample Preparation: The plasma samples are subjected to a protein precipitation or liquid-liquid extraction method to extract this compound and its metabolites.

  • Quantification: The concentration of this compound in the plasma samples is determined using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[2]

Pharmacokinetic Analysis

The plasma concentration-time data for each animal is analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.

Visualizing the Experimental Workflow

G cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis Standard_Sol Standard PB2 Solution Dosing Oral Gavage in Rats Standard_Sol->Dosing Group 1 SLN_Prep PB2-loaded SLN Formulation SLN_Prep->Dosing Group 2 Sampling Blood Sampling (0-24h) Dosing->Sampling Plasma_Sep Plasma Separation Sampling->Plasma_Sep HPLC_MS HPLC-MS/MS Quantification Plasma_Sep->HPLC_MS PK_Analysis Pharmacokinetic Analysis HPLC_MS->PK_Analysis

Caption: Experimental workflow for the comparative bioavailability study.

This compound and the Nrf2 Signaling Pathway

The therapeutic effects of this compound are, in part, attributed to its ability to modulate cellular signaling pathways involved in the antioxidant response. One of the key pathways activated by this compound is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. Upon exposure to oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription and a strengthened cellular defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PB2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex PB2->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 (ubiquitinated for degradation) Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Detoxification Gene Transcription ARE->Antioxidant_Genes activates transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Conclusion

The inherent low oral bioavailability of this compound presents a significant hurdle to its clinical development. However, advanced formulation strategies, particularly nanoformulations like Solid Lipid Nanoparticles, hold immense promise for overcoming this limitation. By protecting the molecule from degradation in the gastrointestinal tract and enhancing its absorption, these novel delivery systems can significantly increase the systemic exposure to this compound, thereby unlocking its full therapeutic potential. Further research focusing on the development and in-depth in vivo characterization of various this compound nanoformulations is crucial for advancing this potent natural compound towards clinical applications.

References

Procyanidin B2: A Comparative Guide to its Validation as a Dietary Intake Biomarker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Procyanidin B2 and its metabolites as potential biomarkers for the dietary intake of procyanidin-rich foods. We will delve into the experimental data supporting their use, detail the methodologies for their detection, and explore the cellular signaling pathways influenced by this compound.

Introduction

This compound, a dimer of (-)-epicatechin, is a naturally occurring flavonoid found in a variety of foods, including apples, grapes, cocoa, and red wine.[1] Its potential health benefits, largely attributed to its antioxidant and anti-inflammatory properties, have made it a subject of increasing interest in nutritional science and drug development.[2] Accurate assessment of procyanidin intake is crucial for understanding its role in health and disease. While food frequency questionnaires and dietary records are commonly used, they are subject to recall bias. Therefore, the identification and validation of objective biomarkers of intake are of paramount importance. This guide evaluates this compound and its key metabolites as candidate biomarkers.

Biomarker Performance: A Comparative Analysis

The ideal dietary biomarker should be sensitive, specific, show a dose-dependent relationship with intake, and be readily detectable in biological samples. This compound undergoes significant metabolism by the gut microbiota, leading to the formation of various smaller phenolic compounds.[3] This metabolic fate influences the choice of the most reliable biomarker. While this compound itself can be detected in plasma and urine, its low bioavailability suggests that its metabolites may serve as more robust indicators of intake.[4]

Below is a comparative summary of this compound and its major metabolites as dietary biomarkers.

BiomarkerAdvantagesDisadvantagesKey Performance Metrics
This compound (Parent Compound) Highly specific to procyanidin intake.Low bioavailability; rapidly metabolized.Dose-Response: Linear relationship observed at lower doses, may plateau at higher intakes. Half-life: Short, reflecting recent intake.
(-)-Epicatechin A major initial breakdown product.Not exclusive to this compound; also found directly in foods.Dose-Response: Correlates with procyanidin intake, but confounded by direct epicatechin consumption. Half-life: Relatively short.
5-(3,4-dihydroxyphenyl)-γ-valerolactone A major microbial metabolite.Not specific to this compound; a metabolite of various flavan-3-ols.Dose-Response: Shows a good correlation with flavan-3-ol intake. Half-life: Longer than the parent compound, reflecting intake over a wider time window.
2-(3,4-dihydroxyphenyl)acetic acid A major microbial metabolite.A common metabolite of many polyphenols.Dose-Response: Correlates with general polyphenol intake. Half-life: Longer than the parent compound.
Conjugated and Methylated Metabolites Reflective of host metabolism.Can be numerous and complex to analyze individually.Dose-Response: Varies depending on the specific conjugate. Half-life: Variable.

Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for their validation as biomarkers. The following section outlines a typical experimental workflow for the analysis of these compounds in human plasma and urine.

Experimental Workflow for Biomarker Quantification

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Collect_Plasma Collect Plasma SPE Solid Phase Extraction (SPE) Collect_Plasma->SPE Collect_Urine Collect 24h Urine Collect_Urine->SPE Enzymatic_Hydrolysis Enzymatic Hydrolysis (for conjugated metabolites) SPE->Enzymatic_Hydrolysis LC_MS LC-MS/MS Analysis Enzymatic_Hydrolysis->LC_MS Quantification Quantification (using internal standards) LC_MS->Quantification Validation Method Validation (Linearity, LOD, LOQ) Quantification->Validation

Caption: A typical workflow for the analysis of this compound and its metabolites.

Detailed Methodologies

1. Sample Collection and Storage:

  • Plasma: Blood samples are collected in EDTA-containing tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Urine: 24-hour urine collections are preferred to account for diurnal variations. Aliquots are stored at -80°C.

2. Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common technique for cleaning up and concentrating the analytes from the biological matrix.[5][6] C18 or other suitable SPE cartridges are used.

    • Protocol:

      • Condition the SPE cartridge with methanol followed by water.

      • Load the plasma or urine sample.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).

      • Evaporate the eluate to dryness and reconstitute in a suitable solvent for injection.

  • Enzymatic Hydrolysis: To measure total (free + conjugated) metabolite concentrations, samples are treated with β-glucuronidase and sulfatase enzymes to cleave the conjugated moieties.

3. Analytical Quantification:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of this compound and its metabolites.[4][5]

    • Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.

    • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

4. Method Validation:

  • The analytical method should be validated according to established guidelines, including assessment of:

    • Linearity: A calibration curve is generated using standards of known concentrations.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. For many procyanidin metabolites, LODs and LOQs are in the low micromolar to nanomolar range.[5]

    • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations.

    • Recovery: The efficiency of the extraction process. Recoveries for procyanidins are often above 80%.[5]

    • Matrix Effects: The influence of the biological matrix on the ionization of the analytes.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Overview of this compound-Modulated Signaling Pathways

G cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes PB2 This compound NFkB NF-κB Pathway PB2->NFkB MAPK MAPK Pathway (ERK, p38) PB2->MAPK PI3K_Akt PI3K/Akt Pathway PB2->PI3K_Akt Nrf2 Nrf2/HO-1 Pathway PB2->Nrf2 Inflammation ↓ Inflammation NFkB->Inflammation Apoptosis ↓ Apoptosis NFkB->Apoptosis MAPK->Nrf2 PI3K_Akt->Nrf2 Cell_Survival ↑ Cell Survival PI3K_Akt->Cell_Survival Oxidative_Stress ↓ Oxidative Stress Nrf2->Oxidative_Stress

Caption: this compound modulates key signaling pathways to exert its biological effects.

Detailed Signaling Interactions
  • Inhibition of NF-κB Pathway: this compound can inhibit the activation of the transcription factor NF-κB.[3] This is a critical anti-inflammatory mechanism, as NF-κB controls the expression of many pro-inflammatory genes.

  • Modulation of MAPK Pathways: this compound can activate mitogen-activated protein kinases (MAPKs) such as ERK and p38. These kinases are involved in the regulation of various cellular processes, including the activation of the Nrf2 antioxidant response.

  • Activation of PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a key regulator of cell survival and proliferation. This compound has been shown to activate this pathway, which can contribute to its protective effects.

  • Activation of Nrf2/HO-1 Pathway: this compound is a potent activator of the transcription factor Nrf2.[7] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, including heme oxygenase-1 (HO-1), thereby protecting cells from oxidative stress.

Conclusion

The validation of this compound as a dietary intake biomarker is a complex but important endeavor. While the parent compound offers high specificity, its low bioavailability and rapid metabolism present challenges. Its microbial metabolites, such as 5-(3,4-dihydroxyphenyl)-γ-valerolactone, appear to be more promising candidates for assessing habitual intake of procyanidin-rich foods, although they may lack the specificity of the parent compound. A multi-biomarker approach, combining the measurement of this compound and a panel of its key metabolites, may ultimately provide the most accurate and reliable assessment of dietary procyanidin exposure. Further research is needed to establish robust dose-response relationships and to fully validate these biomarkers in large-scale human intervention and observational studies. The continued development of sensitive and specific analytical methods will be crucial in advancing this field.

References

Procyanidin B2 and Hair Growth: A Comparative Analysis of Published Findings

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Procyanidin B2's performance in promoting hair growth against other alternatives, supported by experimental data from key published studies. The following sections detail the experimental protocols, quantitative outcomes, and proposed mechanisms of action to facilitate the replication and extension of these findings.

Executive Summary

This compound, a naturally occurring flavonoid found in apples, has demonstrated significant hair growth-promoting effects in a series of in vitro, in vivo, and human clinical studies. Research highlights its ability to stimulate the proliferation of hair epithelial cells, induce the anagen (growth) phase of the hair cycle, and increase hair density and diameter. Mechanistically, this compound is believed to exert its effects through the inhibition of Protein Kinase C (PKC) isozymes and by counteracting the catagen-inducing effects of Transforming Growth Factor-beta (TGF-β). Comparative studies suggest its efficacy is comparable to, and in some aspects potentially superior to, established hair loss treatments like minoxidil, particularly concerning side effects.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from pivotal studies on this compound and its comparators.

Table 1: In Vitro Proliferation of Murine Hair Epithelial Cells

TreatmentConcentrationProliferation Rate (% of Control)Source
This compound30 µM~300%[1]
Procyanidin C-13 µM~220%[1]
MinoxidilOptimal Concentration~160%[2]
(-)-epicatechinNot SpecifiedMinimal Activity[3]

Table 2: In Vivo Hair Growth in C3H Mice (Topical Application)

Treatment (1%)Mean Hair Regeneration Area (%)Standard DeviationSource
This compound69.6%± 21.8%[1]
Procyanidin B380.9%± 13.0%[1]
Procyanidin C-178.3%± 7.6%[3]
Minoxidil81.2%± 10.5%[3]
Vehicle (Control)41.7%± 16.3%[1]

Table 3: Human Clinical Trials for Androgenetic Alopecia (Topical Application)

TreatmentDurationChange in Total Hair Count (per 0.25 cm²)Change in Terminal Hair Count (per 0.25 cm²)Source
1% this compound4 months+3.67 ± 4.09Not Reported[4]
Placebo4 months-2.54 ± 4.00Not Reported[4]
1% this compound6 months+6.68 ± 5.53+1.99 ± 2.58[5]
Placebo6 months+0.08 ± 4.56-0.82 ± 3.40[5]

Detailed Experimental Protocols

In Vitro Murine Hair Epithelial Cell Proliferation Assay
  • Cell Isolation and Culture: Hair epithelial cells were isolated from the dorsal skin of C3H/HeNCrj mice and cultured in MCDB 153 medium. Dermal fibroblasts were obtained from the EDTA-trypsin-treated dermis of the same mouse strain and cultured in DMEM medium[2].

  • Treatment: this compound, purified from apples to a purity exceeding 94% (w/w), was added to the cell culture at various concentrations. Minoxidil and (-)-epicatechin were used as comparative compounds[3].

  • Assay: The growth-promoting activity was evaluated by measuring the proliferation of the hair epithelial cells relative to a control group. The cells were cultured for 5 days with the respective treatments[1].

In Vivo Murine Hair Growth Study
  • Animal Model: C3H/HeSlc mice in the telogen (resting) phase of the hair cycle were used[3].

  • Treatment: The dorsal area of the mice was shaved. A 1% solution of this compound, Procyanidin C-1, or minoxidil in a vehicle was topically applied. The vehicle without the active compounds served as the control[3].

  • Evaluation: The hair-growing activity was assessed by measuring the area of hair regeneration as a percentage of the total shaven area[1].

Human Clinical Trials for Androgenetic Alopecia
  • Study Design: Double-blind, placebo-controlled clinical trials were conducted on male subjects with androgenetic alopecia[4][5].

  • Topical Formulation: A 1% (w/w) this compound tonic was prepared. The formulation included 70% ethanol, 10% 1,3-butylene glycol, and other excipients. The placebo was the same vehicle without this compound[6].

  • Application: Subjects applied approximately 1.8 mL of the tonic to the affected scalp area twice daily, delivering a daily dose of about 30 mg of this compound[6].

  • Evaluation: Hair growth was evaluated using macrophotography to determine the change in the number of total and terminal hairs (defined as hairs with a diameter greater than 60 µm) in a designated 0.25 cm² area of the scalp. Hair diameter was also measured[5].

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

ProcyanidinB2_Mechanism ProcyanidinB2 This compound PKC Protein Kinase C (PKC-α, -βI, -βII, -η) ProcyanidinB2->PKC TGF_beta TGF-β Signaling ProcyanidinB2->TGF_beta Proliferation Cell Proliferation (Anagen Induction) ProcyanidinB2->Proliferation PKC->Proliferation Apoptosis Apoptosis (Catagen Induction) TGF_beta->Apoptosis HairFollicle Hair Follicle Epithelial Cells Proliferation->HairFollicle Apoptosis->HairFollicle

Caption: this compound's proposed mechanism of action in promoting hair growth.

In Vivo Murine Hair Growth Experimental Workflow

InVivo_Workflow Start Select C3H Mice in Telogen Phase Shave Shave Dorsal Area Start->Shave Group Divide into Treatment Groups: - this compound (1%) - Minoxidil (1%) - Vehicle (Control) Shave->Group Apply Topical Application of Respective Solutions Group->Apply Evaluate Measure Hair Regeneration Area (%) Apply->Evaluate Analyze Compare Regeneration Between Groups Evaluate->Analyze

Caption: Workflow for the in vivo murine hair growth study.

Human Clinical Trial Workflow

ClinicalTrial_Workflow Recruit Recruit Male Subjects with Androgenetic Alopecia Randomize Randomize into Two Groups: - 1% this compound Tonic - Placebo Tonic Recruit->Randomize Treat Twice Daily Topical Application for 4-6 Months Randomize->Treat Measure Evaluate Hair Growth: - Macrophotography (Hair Count) - Hair Diameter Measurement Treat->Measure Assess Assess Scalp Condition and Adverse Effects Treat->Assess Compare Statistically Compare Results Between Groups Measure->Compare Assess->Compare

References

Safety Operating Guide

Navigating the Disposal of Procyanidin B2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of Procyanidin B2, ensuring compliance and minimizing environmental impact.

This compound is a natural flavonoid found in various plants and is often used in research for its antioxidant and other bioactive properties.[1] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), proper disposal protocols must be followed.[2][3]

Core Disposal Principles

The primary directive for the disposal of this compound, as with any laboratory chemical, is to adhere to local, state, and federal regulations.[4] Safety Data Sheets (SDS) for this compound consistently emphasize that waste treatment methods should align with these prevailing guidelines.[4]

Hazard ClassificationDisposal Consideration
GHS ClassificationNot a hazardous substance or mixture[2][3]
NFPA RatingsHealth: 0, Fire: 0, Reactivity: 0[2]
Environmental HazardSlightly hazardous for water; do not allow large quantities to enter water systems[2]

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused this compound powder and any grossly contaminated materials (e.g., weighing papers, single-use spatulas) in a designated, clearly labeled waste container for chemical solids.

  • Liquid Waste: Solutions of this compound, particularly in organic solvents like ethanol, DMSO, or dimethylformamide, should be collected in a designated container for flammable liquid waste.[5] Aqueous solutions should also be collected in a designated aqueous waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Reusable glassware should be decontaminated by washing with an appropriate solvent (e.g., alcohol) followed by a standard laboratory detergent and water rinse. Disposable items like pipette tips and centrifuge tubes that have come into contact with this compound should be disposed of in the appropriate solid waste container.

2. Spill Management and Cleanup: In the event of a spill, follow these steps:

  • Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment: For liquid spills, absorb the solution with a non-combustible, absorbent material such as diatomite or universal binders.[4] For solid spills, carefully sweep up the material to avoid generating dust.

  • Decontamination: Scrub the affected surface and any contaminated equipment with alcohol.[4]

  • Disposal of Cleanup Materials: All contaminated absorbent materials and cleaning supplies should be placed in a sealed, labeled container and disposed of as chemical waste according to institutional protocols.[4]

3. Final Disposal:

  • Licensed Waste Disposal Vendor: The collected waste containers should be offered to a licensed hazardous material disposal company.[6] Your institution's EHS department will typically manage the collection and handover of chemical waste to these vendors.

  • Incineration: In some cases, this compound waste may be disposed of by incineration in a facility equipped with an afterburner and scrubber.[6] This decision should be made in consultation with your EHS office and the licensed waste vendor.

4. Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution's waste management plan.

This compound Disposal Workflow

cluster_start cluster_assess cluster_solid cluster_liquid cluster_contaminated cluster_end start This compound Waste Generated assess_type Solid, Liquid, or Contaminated Material? start->assess_type collect_solid Collect in Labeled Solid Chemical Waste Container assess_type->collect_solid Solid collect_liquid Collect in Labeled Liquid Chemical Waste Container (Aqueous or Flammable) assess_type->collect_liquid Liquid decontaminate Decontaminate surfaces and reusable labware with alcohol assess_type->decontaminate Contaminated Material consult_ehs Consult Institutional EHS Guidelines collect_solid->consult_ehs collect_liquid->consult_ehs dispose_contaminated Dispose of single-use items in solid chemical waste decontaminate->dispose_contaminated dispose_contaminated->consult_ehs licensed_vendor Transfer to Licensed Hazardous Waste Vendor consult_ehs->licensed_vendor Follow Protocol

This compound Disposal Decision Workflow

References

Essential Safety and Logistics for Handling Procyanidin B2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides immediate, essential safety and logistical information for handling Procyanidin B2, including operational and disposal plans. By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.

This compound is a naturally occurring flavonoid found in various plants, including grapes, apples, and cocoa.[1][2] While it is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is recommended to handle it with caution as with all chemicals.[3][4] Some suppliers advise that this material should be considered hazardous until further information is available.[5]

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.

PPE / Safety MeasureSpecificationRationale
Eye Protection Safety glasses with side-shieldsProtects eyes from accidental splashes or dust particles.[4]
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact.[4]
Body Protection Laboratory coatProtects skin and clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be used if dust is generated.Minimizes inhalation of dust particles.[4]
Hygiene Wash hands thoroughly after handling.[5]Prevents accidental ingestion or transfer of the substance.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

Figure 1. This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh Solid Weigh Solid Prepare Workspace->Weigh Solid Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Store Solid Store Solid (-20°C) Weigh Solid->Store Solid If not using immediately Store Solution Store Solution (-80°C, 6 months) (-20°C, 1 month) Dissolve in Solvent->Store Solution If not using immediately Clean Workspace Clean Workspace Dissolve in Solvent->Clean Workspace Store Solid->Clean Workspace Store Solution->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1. This compound Handling Workflow

Experimental Protocols: Preparation of this compound Solutions

This compound is typically supplied as a crystalline solid.[5] Stock solutions can be prepared by dissolving the solid in an appropriate solvent.

Materials:

  • This compound (solid)

  • Organic solvents (e.g., ethanol, DMSO, dimethylformamide) or aqueous buffers (e.g., PBS, pH 7.2)

  • Inert gas (e.g., nitrogen or argon)

  • Volumetric flasks and pipettes

  • Vortex mixer or sonicator

Protocol for Organic Stock Solution:

  • Weigh the desired amount of this compound solid in a chemical fume hood.

  • Transfer the solid to a volumetric flask.

  • Add the chosen organic solvent (ethanol, DMSO, or dimethylformamide) to the flask. The solubility is approximately 30 mg/mL in these solvents.[5]

  • Purge the flask with an inert gas to prevent oxidation.[5]

  • Seal the flask and mix using a vortex mixer or sonicator until the solid is completely dissolved.

  • For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made.[5]

Protocol for Aqueous Solution:

  • This compound can be dissolved directly in aqueous buffers.[5]

  • The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[5]

  • It is not recommended to store aqueous solutions for more than one day.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

Solid Waste:

  • Collect excess solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed container.

Liquid Waste:

  • Collect solutions of this compound in a labeled waste container.

  • Prevent the material from entering drains or water courses.[4]

General Guidance:

  • Dispose of all waste in accordance with local, state, and federal regulations.

  • If unsure about disposal requirements, consult your institution's environmental health and safety (EHS) department.

While this compound is not considered a highly hazardous substance, following these guidelines will help ensure a safe laboratory environment for all personnel.[3] Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.